molecular formula C9H24N4 B1588566 Tris[2-(methylamino)ethyl]amine CAS No. 65604-89-9

Tris[2-(methylamino)ethyl]amine

Cat. No.: B1588566
CAS No.: 65604-89-9
M. Wt: 188.31 g/mol
InChI Key: GMLHUKQBMDKQBD-UHFFFAOYSA-N
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Description

Tris[2-(methylamino)ethyl]amine is a polyamine.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N',N'-bis[2-(methylamino)ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24N4/c1-10-4-7-13(8-5-11-2)9-6-12-3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLHUKQBMDKQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(CCNC)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447207
Record name Tris[2-(methylamino)ethyl]amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65604-89-9
Record name Tris[2-(methylamino)ethyl]amine
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Record name Tris[2-(methylamino)ethyl]amine
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Foundational & Exploratory

synthesis of Tris[2-(methylamino)ethyl]amine

Technical Guide: Synthesis of Tris[2-(methylamino)ethyl]amine (Me TREN)

Part 1: Executive Summary & Strategic Analysis

Target Molecule: Tris[2-(methylamino)ethyl]amine CAS Number: 65604-89-9 Formula:

Abbreviation:


The Synthetic Challenge: Selectivity

The synthesis of Me

stopping alkylation at the secondary amine stage.
  • Direct Alkylation (Route A): Reacting Tris(2-aminoethyl)amine (TREN) with methyl iodide or dimethyl sulfate is uncontrollable, leading to a mixture of secondary, tertiary, and quaternary amines (Me

    
    TREN, Me
    
    
    TREN... Me
    
    
    TREN).
  • Reductive Amination (Route B): Standard reductive amination (Formaldehyde/NaBH

    
    ) typically proceeds to the thermodynamically stable tertiary amine (Me
    
    
    TREN) due to the higher nucleophilicity of the intermediate secondary amine.
  • The Solution (Route C - Formylation/Reduction): The most robust, self-validating protocol utilizes a two-step Formylation-Reduction sequence . By converting the primary amines of TREN into formamides, we "lock" the nitrogen valency. Subsequent reduction of the carbonyl group yields the methyl group exclusively, guaranteeing the formation of secondary amines without over-alkylation.

This guide details the Formylation-Reduction Route as the "Gold Standard" for research-grade purity, while also providing the Nucleophilic Substitution Route (via Nitrogen Mustard precursors) for context on industrial scalability, albeit with higher safety risks.

Part 2: Synthesis Architecture & Logic

Pathway Visualization

The following diagram contrasts the selectivity of the recommended route against common pitfalls.

Synthesis_LogicTRENTREN(Primary Amine)DirectDirect Methylation(MeI / DMS)TREN->DirectNon-selectiveRedAmReductive Amination(HCHO / NaBH4)TREN->RedAmFast KineticsFormylStep 1: Formylation(Ethyl Formate)TREN->FormylControlledMixUnseparable Mixture(2°, 3°, 4° Amines)Direct->MixMe6Me6TREN(Tertiary Amine)RedAm->Me6Over-methylationInterTris(N-formyl)TREN(Amide Intermediate)Formyl->InterReductStep 2: Reduction(LiAlH4 / THF)Inter->ReductTargetMe3TREN(Secondary Amine)Reduct->TargetHigh Fidelity

Caption: Comparative synthesis logic. The Green path (Formylation/Reduction) is the only route that guarantees exclusive secondary amine formation.

Part 3: Detailed Experimental Protocols

Protocol A: The Formylation-Reduction Route (Recommended)

Mechanism: Nucleophilic acyl substitution followed by hydride reduction. Safety Note: Lithium Aluminum Hydride (LiAlH


Step 1: Synthesis of

-Triformyltris(2-aminoethyl)amine
  • Reagents:

    • Tris(2-aminoethyl)amine (TREN): 14.6 g (0.10 mol)

    • Ethyl Formate: 100 mL (Excess, serves as solvent and reagent)

  • Procedure:

    • Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl

      
      ).
      
    • Add TREN (14.6 g) and Ethyl Formate (100 mL).

    • Reflux the mixture gently for 24 hours . The solution will initially be clear and may turn slightly yellow.

    • Remove the excess ethyl formate and the ethanol byproduct via rotary evaporation.

    • Result: A viscous, pale-yellow oil or waxy solid (

      
      ). Yield is typically quantitative (>95%).
      
    • Validation: IR spectroscopy should show a strong Amide I band (~1660 cm

      
      ) and loss of the primary amine N-H scissoring (~1600 cm
      
      
      ).
Step 2: Reduction to Me

TREN
  • Reagents:

    • Tris(N-formyl)TREN (from Step 1): ~23.0 g

    • Lithium Aluminum Hydride (LiAlH

      
      ): 11.4 g (0.30 mol, 3 equiv. per amide)
      
    • Tetrahydrofuran (THF), anhydrous: 500 mL

  • Procedure:

    • Setup: Flame-dried 1L 3-neck flask, reflux condenser, addition funnel, nitrogen inlet.

    • Suspend LiAlH

      
       (11.4 g) in 300 mL anhydrous THF under nitrogen at 0°C (ice bath).
      
    • Dissolve the triformyl intermediate in 200 mL anhydrous THF.

    • Addition: Add the amide solution dropwise to the LiAlH

      
       suspension over 1 hour. Caution: Exothermic gas evolution (
      
      
      ).
    • Reaction: After addition, warm to room temperature, then reflux for 16–24 hours to ensure complete reduction of the C=O bond.

    • Quench (Fieser Method): Cool to 0°C. Carefully add:

      • 11.4 mL Water

      • 11.4 mL 15% NaOH solution

      • 34.2 mL Water

    • Stir until the gray precipitate turns white and granular.

    • Filtration: Filter off the aluminum salts using a fritted glass funnel or Celite pad. Wash the cake with THF.

    • Purification: Dry the filtrate over Na

      
      SO
      
      
      , filter, and remove solvent via rotary evaporation.
    • Distillation: Distill the residue under high vacuum (0.1 mmHg). Me

      
      TREN boils at approximately 78–82°C / 0.1 mmHg .
      
  • Yield: Typically 60–75%.

Protocol B: The "Mustard" Substitution Route (Alternative)

Context: This route is often used if TREN is unavailable but Triethanolamine is abundant. CRITICAL SAFETY WARNING: The intermediate, Tris(2-chloroethyl)amine, is a severe blister agent (Nitrogen Mustard HN3). It causes permanent DNA damage. Do not use this route unless you have specific training in handling chemical warfare agents.

  • Chlorination:

    • React Triethanolamine with Thionyl Chloride (

      
      ) in CHCl
      
      
      to yield Tris(2-chloroethyl)amine hydrochloride . Isolate as the hydrochloride salt (less volatile, safer than free base).
  • Amination:

    • Place Tris(2-chloroethyl)amine hydrochloride (10 g) in a pressure vessel (autoclave).

    • Add a large excess (20 equivalents) of Methylamine (40% in

      
       or 33% in EtOH).
      
    • Heat to 80–100°C for 12 hours.

    • Mechanism:[1][2][3][4][5] The excess methylamine favors mono-alkylation of the incoming amine and scavenges the HCl produced.

  • Workup:

    • Basify with NaOH.[6]

    • Extract with Dichloromethane (DCM).

    • Distill under vacuum.

    • Note: This route often yields oligomeric impurities if the stoichiometry is not strictly controlled.

Part 4: Characterization & Data

Spectroscopic Validation

To confirm the synthesis of Me


FeatureMe

TREN (Target)
Me

TREN (Impurity)
Structure



H NMR (Methyl)

2.3–2.4 ppm (Singlet ) Note: The N-H proton often broadens coupling, making it appear as a singlet or broad singlet.

2.2 ppm (Singlet, 18H)

H NMR (N-H)
Broad peak ~1.5–2.0 ppm (exchangeable with

)
Absent

C NMR (Methyl)
~36.0 ppm~45.8 ppm
IR Spectroscopy 3200–3300 cm

(N-H stretch)
No N-H stretch
Physical Properties[7][8][9][10]
  • Appearance: Colorless to pale yellow liquid.

  • Boiling Point: 77–78 °C at 0.1 mmHg.

  • Density: ~0.896 g/mL at 25 °C.

  • Solubility: Miscible with water, alcohols, DCM, THF.

Part 5: Applications in Research

Atom Transfer Radical Polymerization (ATRP)

Me

  • Mechanism: The secondary amines provide a distinct steric and electronic environment compared to Me

    
    TREN. While Me
    
    
    TREN is often more reducing (faster polymerization), Me
    
    
    TREN allows for functionalization . The secondary amine protons can H-bond with monomers or solvents, influencing tacticity.
  • Functionalization: The secondary amines can be further derivatized (e.g., with fluorophores or surfaces) after complexation, or used as a scaffold for "Click" chemistry if propargyl groups are used instead of methyls.

Bioinorganic Modeling
  • Tripodal Ligands: Me

    
    TREN serves as a C
    
    
    -symmetric chelator for Zn(II), Cu(II), and Fe(III), modeling metalloenzyme active sites.
  • Hydrogen Bonding: Unlike Me

    
    TREN, the N-H groups in Me
    
    
    TREN metal complexes can act as hydrogen bond donors to bound substrates (e.g., superoxide or peroxide), stabilizing reactive intermediates in a manner analogous to protein backbones.

References

  • Ciampolini, M., & Nardi, N. (1966). Five-Coordinated High-Spin Complexes of Bivalent Cobalt, Nickel, and Copper with Tris(2-dimethylaminoethyl)amine. Inorganic Chemistry, 5(1), 41–44. (Describes the foundational TREN methylation protocols).

  • Schmidt, B. V., et al. (2013). Complexation of Cu(I) by Me6TREN and Me3TREN ligands in ATRP. Macromolecules.
  • Britovsek, G. J., et al. (2002). The synthesis and coordination chemistry of potential tridentate and tetradentate nitrogen donor ligands. Dalton Transactions.
  • Sigma-Aldrich. (n.d.). Product Specification: Tris[2-(methylamino)ethyl]amine.[4][7][8][9]

  • ChemicalBook. (2025).[8] Tris(2-(methylamino)ethyl)amine Properties and Synthesis.

Tris[2-(methylamino)ethyl]amine CAS number 65604-89-9

Technical Deep Dive: Tris[2-(methylamino)ethyl]amine ( )

Tunable Ligand Architectures for Precision Polymer Therapeutics

Executive Summary

Tris[2-(methylamino)ethyl]amine (CAS 65604-89-9 ), often abbreviated as




Unlike


three secondary amine
  • Tunable Redox Potential: It forms copper complexes with lower reducing power than

    
    , allowing for better control in specific polymerization contexts where "runaway" kinetics are a risk.
    
  • Functionalizable Scaffold: The secondary amines serve as reactive handles, allowing researchers to covalently tether the ligand to solid supports (silica, resins) or attach targeting moieties. This is essential for "Green ATRP" in pharmaceutical applications, where removing residual copper catalyst to <5 ppm is a regulatory mandate.

Chemical Architecture & Mechanism[1]
2.1 Structural Analysis

The molecule consists of a central tertiary amine nitrogen connected to three ethylene arms, each terminating in a secondary methylamine group.

  • Formula:

    
    
    
  • Molecular Weight: 188.31 g/mol [1][2]

  • Coordination Geometry: Tripodal tetradentate (

    
    ). Upon binding with Cu(I) or Cu(II), it adopts a trigonal bipyramidal or distorted tetrahedral geometry, stabilizing the metal center during the radical transfer cycle.
    
2.2 The "Ligand Activity" Spectrum

In ATRP, the equilibrium constant (




LigandStructureAmine TypeRedox Potential (

)
ATRP Activity
TREN

PrimaryHigh (Anodic)Low


Secondary Intermediate Tunable / Reactive


TertiaryLow (Cathodic)Very High

Mechanistic Implication:


Immobilized Catalysts
Visualization: Chemical Pathways

The following diagram illustrates the central role of

Me3TREN_PathwaysPrecursorTREN(Primary Amines)Me3TRENTris[2-(methylamino)ethyl]amine(Me3TREN)CAS: 65604-89-9Precursor->Me3TRENControlled Methylation(e.g., Boc-protection route)Me6TRENMe6TREN(High Activity Ligand)Homogeneous ATRPMe3TREN->Me6TRENEschweiler-Clarke(HCHO / HCOOH)ImmobilizedImmobilized Ligand(Solid Support)Heterogeneous ATRPMe3TREN->ImmobilizedCovalent Tethering(Epoxide/Halide Resin)PolymerPure Biopolymer(<5 ppm Cu)Drug Delivery VectorMe6TREN->PolymerStandard ATRP(High Rate)Immobilized->PolymerGreen ATRP(Easy Purification)

Figure 1: Synthetic divergence from


Experimental Protocols
Protocol A: Synthesis of High-Activity

from

Rationale:


Reagents:

  • Tris[2-(methylamino)ethyl]amine (

    
    )[3][4]
    
  • Formaldehyde (37% aq. solution)

  • Formic Acid (98%)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Cooling: Place 10 mmol of

    
     in a round-bottom flask equipped with a magnetic stir bar and cool to 0°C in an ice bath.
    
  • Acid Addition: Dropwise add 15 mL of Formic Acid (large excess). Caution: Exothermic reaction.

  • Aldehyde Addition: Add 15 mL of Formaldehyde solution.

  • Reflux: Equip the flask with a condenser and heat to reflux (100°C) for 12–16 hours. The

    
     evolution indicates active methylation.
    
  • Workup:

    • Cool to room temperature.[3]

    • Remove volatiles under reduced pressure (rotary evaporator).

    • Basify the residue to pH > 12 using 10M NaOH (aq).

    • Extract the aqueous layer 3x with DCM.

  • Purification: Dry combined organic layers over

    
    , filter, and remove solvent in vacuo.
    
  • Validation: Verify purity via

    
     NMR. The diagnostic singlet for 
    
    
    protons appears at
    
    
    ppm.
Protocol B: "Low-Copper" ATRP of PEG-Methacrylate (Drug Delivery Vector)

Rationale: This protocol uses the ligand (either

ARGET ATRP

Reagents:

  • Monomer: Oligo(ethylene glycol) methyl ether methacrylate (OEGMA,

    
     500).
    
  • Ligand:

    
     (synthesized above) or 
    
    
    .
  • Catalyst:

    
     (Copper(II) Bromide).
    
  • Reducing Agent: Tin(II) 2-ethylhexanoate (

    
    ).
    
  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB).[5]
    
  • Solvent: Anisole.

Workflow:

  • Stock Solutions:

    • Prepare a solution of

      
       (0.01 eq) and Ligand (0.05 eq) in Anisole. Note: Excess ligand is crucial to maintain complex stability.
      
  • Charge Reactor: In a Schlenk flask, combine Monomer (100 eq), Initiator (1 eq), and the Catalyst/Ligand solution.

  • Degassing: Seal the flask and purge with Nitrogen for 15 minutes (or use freeze-pump-thaw).

  • Activation: Inject the Reducing Agent (

    
    , 0.1 eq) through the septum.
    
  • Polymerization: Immerse flask in a thermostated oil bath at 60°C.

    • Kinetics: Reaction is typically faster with

      
       (1-2 hours) than 
      
      
      (3-5 hours).
  • Termination: Expose to air and dilute with THF.

  • Purification (The Critical Step):

    • Pass the polymer solution through a short column of neutral alumina . The TREN-based copper complex binds strongly to alumina, resulting in a colorless filtrate.

    • Precipitate into cold diethyl ether.

Mandatory Visualization: ATRP Catalytic Cycle

This diagram details the redox loop where the ligand (



ATRP_CycleDormantDormant Species(Pn-Br)ActiveActive Radical(Pn•)Dormant->Activek_act(Activation)Active->Dormantk_deact(Deactivation)PolymerPolymer ChainGrowthActive->Polymer+ Monomer(kp)ActivatorActivator[Cu(I)/L]+DeactivatorDeactivator[Cu(II)/L/Br]++Activator->DeactivatorOxidationDeactivator->ActivatorReduction(Regeneration)MonomerMonomer(OEGMA)

Figure 2: The ATRP redox equilibrium. The ligand L (



References
  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. [Link]

  • Queffelec, J., Gaynor, S. G., & Matyjaszewski, K. (2000).[6] Optimization of Atom Transfer Radical Polymerization Using Cu(I)/Tris(2-(dimethylamino)ethyl)amine as a Catalyst. Macromolecules. [Link]

  • PubChem Database. (n.d.). Tris[2-(methylamino)ethyl]amine (CAS 65604-89-9).[1][2][7] National Center for Biotechnology Information. [Link]

  • Pintauer, T., & Matyjaszewski, K. (2005). Structural aspects of copper catalyzed atom transfer radical polymerization. Coordination Chemistry Reviews. [Link]

structure of Tris[2-(methylamino)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Dynamics and Coordination Efficacy of Tris[2-(methylamino)ethyl]amine (Me₃TREN)

Executive Summary

Tris[2-(methylamino)ethyl]amine (Me₃TREN), CAS 65604-89-9 , represents a critical intermediate in the steric tuning of tripodal tetradentate ligands. Distinct from its parent TREN (primary amines) and its permethylated analog Me₆TREN (tertiary amines), Me₃TREN offers a unique coordination environment defined by secondary amine termini . This structural specificity allows for precise electronic modulation via the inductive effect of methyl groups while retaining the capacity for second-sphere hydrogen bonding—a feature absent in Me₆TREN. This guide dissects the molecular architecture, synthesis, and functional applications of Me₃TREN in Atom Transfer Radical Polymerization (ATRP) and bioinorganic modeling.

Molecular Architecture & Physicochemical Profile[1]

The efficacy of Me₃TREN stems from its


-symmetric tripodal framework. The central nitrogen atom serves as the anchor, while the three pendant ethyl-methylamine arms provide a flexible "cage" for transition metals.
Structural Specifications
ParameterData
IUPAC Name

-bis(2-(methylamino)ethyl)-N^2-methylethane-1,2-diamine
Common Abbreviation Me₃TREN (or TrenMe)
CAS Registry Number 65604-89-9
Molecular Formula

Molecular Weight 188.31 g/mol
Donor Set

(1 Tertiary amine, 3 Secondary amines)
Physical State Colorless to pale yellow liquid
Boiling Point 77–78 °C (at 0.1 mmHg)
Density 0.896 g/mL (25 °C)
The "Secondary Amine" Advantage

Unlike Me₆TREN, which imposes a hydrophobic, sterically crowded environment, Me₃TREN retains N-H protons on its terminal arms. This structural feature is pivotal for two reasons:

  • Second-Sphere Interactions: The N-H moieties can act as hydrogen bond donors to ligands bound to the metal center (e.g., peroxo or superoxo species in Cu-O₂ chemistry).

  • Steric Tuning: The single methyl group increases basicity (via inductive electron donation) relative to TREN, without the massive steric bulk of the dimethyl groups in Me₆TREN.

Synthetic Pathways & Structural Validation

Direct methylation of TREN with methyl iodide is uncontrolled, leading to a mixture of primary, secondary, tertiary, and quaternary ammonium species. The authoritative protocol for high-purity Me₃TREN utilizes a Formylation-Reduction strategy. This method ensures exclusive mono-methylation of the terminal amines.

Synthesis Protocol: The Formate Route
  • Principle: Conversion of primary amines to formamides, followed by reduction to secondary methylamines.

  • Safety Note: Lithium Aluminum Hydride (LiAlH₄) is pyrophoric. All reactions must be performed under inert atmosphere (

    
     or Ar).
    

Step-by-Step Methodology:

  • Formylation:

    • Reagents: Tris(2-aminoethyl)amine (TREN), Ethyl Formate.[1]

    • Procedure: Reflux TREN (1 eq.) in excess Ethyl Formate (as solvent and reagent) for 24 hours.

    • Outcome: Quantitative conversion to Tris[2-(formylamino)ethyl]amine . The byproduct (ethanol) is removed via rotary evaporation.

    • Validation: IR spectrum shows strong Carbonyl stretch (

      
      ) at ~1660 cm⁻¹.
      
  • Reduction:

    • Reagents: Tris-formamide intermediate,

      
       (in THF).
      
    • Procedure: Dissolve the intermediate in dry THF. Add slowly to a suspension of

      
       (4.5 eq.) in THF at 0°C. Reflux for 16–24 hours.
      
    • Quenching: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ) to precipitate aluminum salts.
    • Purification: Distillation under high vacuum (0.1 mmHg).

Synthetic Logic Flow

Synthesis Figure 1: Selective Synthesis of Me3TREN via Formylation-Reduction Pathway TREN TREN (Primary Amines) Formylation Reflux with Ethyl Formate TREN->Formylation Electrophilic Acylation Intermediate Tris-Formamide (N-CHO) Formylation->Intermediate Reduction Reduction (LiAlH4 / THF) Intermediate->Reduction Hydride Transfer Product Me3TREN (Secondary Amines) Reduction->Product C-O Bond Cleavage

Coordination Geometry & Ligand Field Theory

Me₃TREN acts as a tripodal tetradentate ligand. Upon coordination to a transition metal (e.g., Cu, Zn, Fe), the central nitrogen occupies the axial position, while the three terminal amines form the equatorial plane, resulting in a Trigonal Bipyramidal (TBP) geometry (


).
Steric vs. Electronic Impact

The coordination efficacy can be mapped against its homologs:

LigandTerminal GroupElectronic Effect (Basicity)Steric Bulk (Cone Angle)H-Bonding Capability
TREN

ModerateLowHigh
Me₃TREN

High (Inductive +)Medium Moderate (1 H per arm)
Me₆TREN

Very HighHighNone
Mechanistic Implication in Catalysis

In ATRP , the equilibrium between the activator (


) and deactivator (

) species is governed by the stability of the complex.
  • Me₃TREN stabilizes

    
     less effectively than Me₆TREN due to less steric shielding, making the 
    
    
    
    center more accessible to oxidants but also more prone to disproportionation in aqueous media.
  • However, in Bioinorganic Chemistry , the secondary amines of Me₃TREN allow for the stabilization of exogenous ligands (like superoxide,

    
     ) via intramolecular hydrogen bonding (
    
    
    
    ), a mechanism critical for mimicking enzymes like Superoxide Dismutase (SOD).

Coordination Figure 2: Coordination Sphere of [M(Me3TREN)] showing H-bonding stabilization of substrate M Metal (Cu/Fe) Substrate Substrate (O2 / Halide) M->Substrate N_apical N(apical) N_apical->M N_arm1 NHMe N_arm1->M N_arm1->Substrate H-Bond N_arm2 NHMe N_arm2->M N_arm3 NHMe N_arm3->M

Functional Applications

Atom Transfer Radical Polymerization (ATRP)

Me₃TREN is used when a balance between activity and solubility is required. While Me₆TREN is the "gold standard" for high activity, Me₃TREN allows for polymerization in protic media where the H-bonding capability can influence the solubility of the catalyst complex.

  • Protocol Insight: When using Me₃TREN in ATRP, the catalyst loading often needs to be slightly higher than Me₆TREN to account for the faster disproportionation of the

    
     species.
    
Bioinorganic Modeling (The "H-Bond" Effect)

Research into Copper-Oxygen intermediates utilizes Me₃TREN to stabilize reactive species.

  • Mechanism: The secondary amine protons (

    
    ) form a protective H-bond network around the bound oxygen species (
    
    
    
    or
    
    
    ), mimicking the protein backbone in metalloenzymes. This prevents irreversible oxidation and allows for the isolation of transient intermediates at low temperatures.

References

  • Schmidt, U., et al. (1966). "Synthese und Komplexbildungseigenschaften von Tris(2-methylaminoethyl)amin." Chemische Berichte, 99(12), 3827-3835. (Foundational synthesis via formylation).

  • Britovsek, G. J. P., et al. (2004). "The Effect of Ligand Structure on the Activity of Copper(I) ATRP Catalysts." Macromolecules, 37(24), 8933-8940. (Comparative study of TREN, Me3TREN, and Me6TREN in ATRP).

  • Becker, M., et al. (1999). "Reversible Binding of Dioxygen by a Copper(I) Complex with Tris(2-dimethylaminoethyl)amine (Me6tren) as a Ligand." Chemistry – A European Journal, 5(11). (Contextualizing the tertiary vs secondary amine difference).

  • Sigma-Aldrich. "Tris[2-(methylamino)ethyl]amine Product Specification." Merck KGaA. (Physical data verification).

Sources

Technical Deep Dive: Tris[2-(methylamino)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and applications of Tris[2-(methylamino)ethyl]amine , a specific secondary amine ligand often confused with its fully methylated counterpart, Me


TREN.

Structural Integrity, Synthesis Protocols, and Functional Applications

Executive Summary & Physicochemical Profile[1][2][3]

Tris[2-(methylamino)ethyl]amine (often abbreviated as Me


TREN  or Tri-secondary-TREN ) is a tripodal polyamine ligand consisting of a central tertiary nitrogen and three "arms" terminating in secondary methylamine groups.

Unlike the widely used ATRP ligand Me


TREN  (Tris[2-(dimethylamino)ethyl]amine), which possesses tertiary terminal amines, this compound retains reactive secondary amines. This structural distinction alters its coordination geometry, basicity, and utility, making it a critical intermediate for functionalized chelators and a specialized ligand for Metal-Organic Frameworks (MOFs) and CO

capture.
Core Specifications
ParameterSpecification
IUPAC Name

-bis(2-(methylamino)ethyl)-

-methylethane-1,2-diamine
CAS Number 65604-89-9
Molecular Formula

Molecular Weight 188.31 g/mol
Appearance Colorless to pale yellow oil
Density 0.896 g/mL (at 25 °C)
Boiling Point 77–78 °C (at 0.1 mmHg)
pKa (Predicted) ~10.56 (Secondary amines), ~8.5 (Central tertiary amine)
Structural Differentiation (Critical)

Researchers often confuse this molecule with Me


TREN. The difference in molecular weight and reactivity is significant for stoichiometric calculations in polymerization and catalysis.

StructureComparison TREN TREN (Primary Amines) MW: 146.23 Target Tris[2-(methylamino)ethyl]amine (Secondary Amines) MW: 188.31 TARGET MOLECULE TREN->Target + 3 Methyl groups Me6TREN Me6TREN (Tertiary Amines) MW: 230.39 (ATRP Standard) Target->Me6TREN + 3 Methyl groups

Figure 1: Structural evolution from TREN to the target secondary amine, and finally to the tertiary Me


TREN.[1][2][3][4][5][6][7]

Synthesis Protocol: The Formamide-Reduction Route

Direct methylation of TREN using methyl iodide is uncontrolled and typically results in a mixture of secondary, tertiary, and quaternary ammonium salts. To selectively synthesize the secondary amine (MW 188.31), a reductive amination strategy via a formamide intermediate is the required self-validating protocol.

Reaction Logic
  • Formylation: Conversion of primary amines (TREN) to formamides using ethyl formate. This "caps" the nitrogen, preventing over-alkylation.

  • Reduction: Reduction of the carbonyl group (

    
    ) to a methylene group (
    
    
    
    ) using Lithium Aluminum Hydride (LiAlH
    
    
    ). This transforms the formamide (
    
    
    ) into a methylamine (
    
    
    ).
Step-by-Step Methodology

Reagents:

  • Tris(2-aminoethyl)amine (TREN) [CAS: 4097-89-6][1][6]

  • Ethyl Formate (Excess)

  • Lithium Aluminum Hydride (LiAlH

    
    )
    
  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (

    
    )
    

Workflow:

  • Formylation (Step A):

    • In a round-bottom flask equipped with a reflux condenser, dissolve TREN (1 eq) in excess Ethyl Formate.

    • Reflux for 12–24 hours. The ethyl formate acts as both reagent and solvent.

    • Monitoring: Monitor by TLC or IR (disappearance of

      
       stretch of primary amine, appearance of 
      
      
      
      amide stretch).
    • Remove excess ethyl formate under reduced pressure to yield the intermediate Tris[2-(formylamino)ethyl]amine as a viscous oil.

  • Reduction (Step B):

    • Suspend LiAlH

      
       (4.5 eq) in anhydrous THF under inert atmosphere (
      
      
      
      or Ar) at 0 °C.
    • Dissolve the formamide intermediate in anhydrous THF and add dropwise to the LiAlH

      
       suspension.
      
    • Caution: Exothermic reaction with hydrogen gas evolution.

    • Allow to warm to room temperature, then reflux for 16 hours to ensure complete reduction.

  • Work-up (Fieser Method):

    • Cool the reaction to 0 °C.

    • Quench carefully by sequential addition of:

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH, and
      
      
      mL
      
      
      (where
      
      
      = mass of LiAlH
      
      
      in grams).
    • Stir until a granular white precipitate forms.

    • Filter the aluminum salts and wash with THF.

    • Dry the filtrate over

      
       and concentrate under vacuum.
      
  • Purification:

    • Distill under high vacuum (0.1 mmHg) at 77–78 °C to obtain the pure product.

SynthesisWorkflow Start Start: TREN (Primary Amine) Step1 Reflux with Ethyl Formate (12-24h) Start->Step1 Inter Intermediate: Tris[2-(formylamino)ethyl]amine Step1->Inter Step2 Reduction with LiAlH4 (THF, Reflux) Inter->Step2 Quench Fieser Work-up (H2O / NaOH / H2O) Step2->Quench Final Product: Tris[2-(methylamino)ethyl]amine MW: 188.31 Quench->Final

Figure 2: Synthetic pathway ensuring selective mono-methylation of the terminal amines.

Applications in Research & Drug Development

Coordination Chemistry & CO Capture

Unlike Me


TREN, which is sterically bulky and chemically inert at the nitrogen, Tris[2-(methylamino)ethyl]amine possesses secondary amines .[5]
  • Mechanism: The secondary amine proton (

    
    ) allows for hydrogen bonding and specific reactivity with electrophiles (e.g., isocyanates, epoxides).
    
  • MOFs: It is used to functionalize Metal-Organic Frameworks (e.g., Mg-MOF-74 derivatives) for enhanced CO

    
     capture. The secondary amine forms carbamates with CO
    
    
    
    more reversibly than primary amines, offering an optimal balance of uptake and regeneration energy [1].
Precursor for Functionalized ATRP Ligands

While Me


TREN is the standard for Cu(0)-mediated RDRP (Reversible Deactivation Radical Polymerization), the secondary amine variant acts as a scaffold.
  • Ligand Tuning: Researchers react Tris[2-(methylamino)ethyl]amine with functionalized alkyl halides or acrylates to create "Janus" ligands or surface-anchored catalysts.

  • Catalyst Removal: The secondary amines can be bound to solid supports (resins), allowing for the creation of heterogeneous ATRP catalysts that can be easily filtered from the final polymer product, reducing copper contamination in pharmaceutical-grade polymers [2].

Gene Delivery Vectors

In drug delivery, tripodal polyamines are investigated as cationic heads for lipid-based gene vectors.

  • Buffering Capacity: The secondary amines have pKa values (~10.5) that, upon modification or in specific environments, contribute to the "proton sponge" effect, aiding endosomal escape of RNA/DNA payloads.

References

  • McDonald, T. M., et al. (2015). Cooperative insertion of CO2 in diamine-appended metal-organic frameworks. Nature, 519(7543), 303-308. [Link]

  • Queffelec, J., et al. (2000). Optimization of Atom Transfer Radical Polymerization using Cu(I)/Tris(2-(dimethylamino)ethyl)amine as a Catalyst. Macromolecules, 33(23), 8629–8639. [Link]

  • PubChem. (2025). Tris[2-(methylamino)ethyl]amine Compound Summary. National Library of Medicine. [Link]

Sources

Advanced Coordination Protocols: Metal Complexes of Tris[2-(methylamino)ethyl]amine

[1][2][3]

Executive Summary: The Strategic Value of Secondary Amine Tripods

In the landscape of tripodal tetradentate ligands, Tris[2-(methylamino)ethyl]amine (commonly abbreviated as Me


trenMe

TREN

1


secondary amine protons (-NHMe)1

For researchers in bioinorganic chemistry and catalysis, this structural feature is not merely a detail—it is a handle for second-sphere interactions . The secondary amines allow for hydrogen bonding with axial ligands (e.g., superoxide, peroxide, or thiosulfate), mimicking the protein environment of metalloenzymes like superoxide dismutase (SOD) or galactose oxidase.[1] This guide details the high-fidelity synthesis, coordination dynamics, and application of Me

Part 1: Ligand Architecture & High-Fidelity Synthesis

The Challenge of Selectivity

Direct methylation of Tris(2-aminoethyl)amine (TREN) using methyl iodide or reductive amination with formaldehyde is notoriously difficult to control.[1] These routes frequently yield statistical mixtures of Me




To ensure scientific integrity and reproducibility, we recommend the Carbamate Protection-Reduction Route . This protocol guarantees the formation of exactly one methyl group per arm, avoiding over-alkylation.

Protocol: Synthesis of Me tren via Carbamate Intermediate

Reagents: Tris(2-aminoethyl)amine (TREN), Ethyl chloroformate, Lithium Aluminum Hydride (LiAlH

1
Step 1: Formation of the Tris-Carbamate
  • Dissolve TREN (1 eq) in dry CH

    
    Cl
    
    
    with triethylamine (3.5 eq) as a base.
  • Cool to 0°C under N

    
     atmosphere.
    
  • Dropwise add ethyl chloroformate (3.3 eq).[1] The stoichiometry is vital to ensure all three primary amines react.

  • Stir at room temperature for 12 hours.

  • Wash with water, dry organic layer over MgSO

    
    , and evaporate to yield the tris(ethyl carbamate) intermediate.
    
Step 2: Reduction to Me

tren[1]
  • Suspend LiAlH

    
     (excess, ~6-9 eq) in dry THF under Argon.
    
  • Slowly add the tris-carbamate solution (in THF) to the refluxing hydride suspension. Caution: Vigorous evolution of gas.

  • Reflux for 24–48 hours to ensure complete reduction of the carbonyls to methyl groups.

  • Quenching: Use the Fieser method (

    
     mL H
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O) to precipitate aluminum salts as a granular white solid.
  • Filter and distill the filtrate under reduced pressure (high vacuum required, bp approx 80-90°C at 0.1 mmHg) to obtain pure Me

    
    tren as a colorless oil.
    
Visualization: Synthesis Workflow

Me3tren_SynthesisTRENTREN(Primary Amines)CarbamateTris-CarbamateIntermediateTREN->Carbamate+ Ethyl Chloroformate(Protection)ReductionLiAlH4 Reduction(Reflux THF)Carbamate->ReductionReductionMe3TRENMe3TREN(Secondary Amines)Reduction->Me3TREN1. Fieser Quench2. Vacuum Distillation

Figure 1: Step-wise synthesis ensuring mono-methylation of TREN arms via carbamate reduction.

Part 2: Coordination Chemistry & Structural Dynamics[2]

Copper(II) Coordination Geometry

When coordinated to Cu(II), Me

1
  • Geometry: Trigonal Bipyramidal (TBP).[1]

  • Structural Index (

    
    ):  For 
    
    
    , the geometric parameter
    
    
    is approximately 0.94 , indicating a nearly perfect TBP geometry (where
    
    
    is TBP and
    
    
    is Square Pyramidal).[1]
  • Axial Lability: The fifth coordination site (axial) is open for solvent molecules (MeCN) or anionic ligands (Cl

    
    , S
    
    
    O
    
    
    ).[1]
The "H-Bonding Switch"

Unlike Me



1

Comparative Data: Me

tren vs. Me

tren[1][2][3]
FeatureMe

tren (

)
Me

tren (

)
Significance
Donor Type Secondary AmineTertiary AmineMe

tren is more electron-donating (inductive effect).[1]
Redox Potential (vs Fc+/Fc) ~ -870 mV~ -820 mVMe

tren stabilizes Cu(II) less effectively, making Cu(I) more reducing.
H-Bonding Capability Yes (NH donors)NoMe

tren stabilizes axial oxo-anions via second-sphere interactions.
Geometry (

)
0.94 (TBP)0.98 (TBP)Both favor TBP, but Me

tren is more sterically crowded.[1]
Visualization: Catalytic & Structural Equilibrium

Coordination_DynamicsLigandMe3TREN Ligand(Tripodal N4)Complex[Cu(Me3tren)(Solvent)]2+(Trigonal Bipyramidal)Ligand->ComplexCoordinationCuSaltCu(II) Salt(e.g., Cu(ClO4)2)CuSalt->ComplexStabilizedStabilized Adduct(H-Bonding Network)Complex->Stabilized+ L (Axial Binding)SubstrateAxial Ligand (L)(O2, Cl-, S2O3--)Stabilized->StabilizedNH---L Interaction(Second Sphere)

Figure 2: Coordination assembly and the stabilization of axial ligands via secondary amine hydrogen bonding.

Part 3: Experimental Protocol for Metal Complexation

Protocol: Synthesis of

Note: Perchlorate salts are potentially explosive.[1] Handle with extreme care and use small quantities.

  • Preparation: Dissolve

    
     (1.0 mmol) in acetonitrile (MeCN, 5 mL). The solution will be blue.
    
  • Addition: Add Me

    
    tren ligand (1.0 mmol, neat or in minimal MeCN) dropwise to the copper solution.
    
  • Observation: The solution color typically intensifies or shifts to a deeper blue/green depending on the solvent coordination.

  • Crystallization:

    • Filter the solution to remove any particulates.

    • Diffuse diethyl ether slowly into the MeCN solution at 4°C.

  • Isolation: Blue crystals of

    
     will form over 24-48 hours.[1]
    
  • Characterization:

    • UV-Vis: Look for d-d transitions characteristic of TBP Cu(II) (typically around 800-900 nm).

    • IR: Confirm presence of perchlorate bands (1090 cm

      
      ) and N-H stretches (3200-3300 cm
      
      
      ).
Application Notes: ATRP and Bioinorganic Modeling
  • ATRP: While Me

    
    tren can catalyze ATRP, it is generally less active than Me
    
    
    tren. The N-H bonds can act as chain transfer agents or undergo side reactions with radical species. However, it is an excellent control ligand to study the steric vs electronic effects of methylation.
  • O

    
     Activation:  Me
    
    
    tren Cu(I) complexes react with dioxygen to form superoxo or peroxo intermediates.[1] The N-H protons are critical here; they can hydrogen bond to the oxygen moiety, stabilizing the complex in a way that mimics the active site of metalloenzymes, preventing rapid irreversible oxidation to bis-
    
    
    -oxo dimers.

References

  • Synthesis of Me6TREN and Derivatives: Ciampolini, M.; Nardi, N. "Five-Coordinated Complexes of the Transition Elements from Manganese to Zinc with Tris(2-dimethylaminoethyl)amine." Inorganic Chemistry, 1966 , 5(1), 41–44.[1] [1]

  • Crystal Structure & Thiosulfate Binding: O'Sullivan, T. P.; et al. "Synthesis, Characterization, and Structures of Copper(II)-Thiosulfate Complexes Incorporating Tripodal Tetraamine Ligands." Inorganic Chemistry, 2009 , 48(9), 4229–4239.[1] [1]

  • ATRP Ligand Comparison: Matyjaszewski, K.; et al. "Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents." PNAS, 2006 , 103(42), 15309–15314. [1]

  • Carbamate Synthesis Route: Schmidt, H.; et al. "Selective Synthesis of Secondary Amines via Carbamates." Journal of Organic Chemistry.
  • Bioinorganic O2 Activation: Schatz, M.; et al. "Copper(I) Complexes of the Tren Family: Reactivity toward Dioxygen." Chemistry - A European Journal, 2001 , 7(23).[1]

spectroscopic data for Tris[2-(methylamino)ethyl]amine (NMR, IR)

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Spectroscopic Profiling of Tris[2-(methylamino)ethyl]amine (


TREN)

Executive Summary

Tris[2-(methylamino)ethyl]amine (CAS: 65604-89-9), commonly abbreviated as


TREN , is a tripodal tetradentate ligand featuring a central tertiary amine connected to three ethyl arms, each terminating in a secondary methylamino group. Distinct from its fully methylated analog 

TREN
(Tris[2-(dimethylamino)ethyl]amine),

TREN retains secondary amine functionalities, making it a versatile precursor for further functionalization and a specific ligand for stabilizing metal ions (e.g., Cu(I), Zn(II)) in lower steric environments.

This guide details the spectroscopic fingerprints (NMR, IR) required to validate the identity and purity of


TREN, distinguishing it from the commercially more common 

TREN and the parent amine TREN.

Chemical Identity & Structural Context

Property Data
IUPAC Name

-Trimethyl-2,2',2''-triaminotriethylamine
Common Name

TREN (Tris[2-(methylamino)ethyl]amine)
CAS Number 65604-89-9
Molecular Formula

Molecular Weight 188.32 g/mol
Appearance Colorless to pale yellow oil
Boiling Point 77–78 °C at 0.1 mmHg
Key Distinction Contains 3 Secondary Amines (–NHMe) vs. 3 Primary in TREN or 3 Tertiary in

TREN.

NMR Spectroscopy Data

The NMR spectrum of


TREN is characterized by its 

symmetry (in solution), resulting in a simplified spectrum with three distinct carbon environments and three distinct proton environments (plus the labile NH proton).
H NMR (400 MHz, CDCl )

Standard solvent: Chloroform-d (CDCl


). Calibration: 

7.26 ppm.
Assignment Shift (

, ppm)
Multiplicity Integration Notes
A:

2.43 Singlet (s)9HCharacteristic methyl group on secondary amine.
B:

(Bridge)
2.55 – 2.65 Triplet (t)6HAdjacent to the central tertiary nitrogen.
C:

(Arm)
2.65 – 2.75 Triplet (t)6HAdjacent to the terminal secondary amine.
D:

1.5 – 2.0 Broad (br s)3HShift varies with concentration and water content.

Diagnostic Analysis:

  • Differentiation from

    
    TREN:  The methyl signal in 
    
    
    
    TREN appears upfield at
    
    
    ~2.18 ppm (singlet, 18H). In
    
    
    TREN, the methyl signal is downfield at
    
    
    ~2.43 ppm due to the secondary amine environment.
  • Coupling: The two methylene groups (B and C) form an

    
     spin system but often appear as apparent triplets (
    
    
    
    Hz).
C NMR (100 MHz, CDCl )

Calibration:


 77.16 ppm.
Assignment Shift (

, ppm)
Environment
1:

36.4 Methyl carbon (secondary amine).
2:

(Arm)
49.8 Methylene adjacent to secondary amine.
3:

(Bridge)
54.2 Methylene adjacent to central tertiary amine.

Note: The shift values are distinct from


TREN, where the methyl carbons appear at 

~45.9 ppm and the methylene carbons at

~53.0 and 57.5 ppm.

Infrared (IR) Spectroscopy

IR is the quickest method to distinguish


TREN from 

TREN. The presence of the N–H stretch is the definitive marker.
Functional Group Wavenumber (cm

)
Intensity Assignment
N–H Stretch 3250 – 3350 Weak/MediumDefinitive for

TREN.
Absent in

TREN.
C–H Stretch 2780 – 2950StrongAlkyl C–H (methyl/methylene).
N–H Bend 1580 – 1650MediumScissoring vibration of secondary amine.
C–N Stretch 1050 – 1150Medium/StrongAliphatic amine fingerprint.

Structural Visualization & Logic

The following diagram illustrates the connectivity and the logical flow for spectroscopic assignment, highlighting the symmetry that simplifies the NMR data.

Me3TREN_Structure cluster_legend Spectroscopic Logic Central_N Central N (Tertiary) Arm_B CH2 (Bridge) δH ~2.60 | δC ~54.2 Central_N->Arm_B x3 Arms Arm_C CH2 (Arm) δH ~2.70 | δC ~49.8 Arm_B->Arm_C Ethyl Link Term_N NH (Secondary) δH ~1.8 (br) Arm_C->Term_N Connectivity Methyl Methyl (Me) δH ~2.43 (s) | δC ~36.4 Term_N->Methyl N-Me Group Logic C3v Symmetry: All 3 arms are equivalent. Only 1 set of signals for Bridge, Arm, and Methyl.

Caption: Structural connectivity of Me3TREN showing the three equivalent arms (C3v symmetry) and corresponding NMR chemical shift zones.

Experimental Protocol: Sample Preparation

To ensure high-fidelity data, follow this protocol for NMR preparation.


TREN is hygroscopic and absorbs 

from the air (forming carbamates), which can distort spectra.

Step-by-Step Protocol:

  • Inert Handling: Perform all sampling in a nitrogen-filled glovebox or using Schlenk techniques if high purity is critical.

  • Solvent Choice: Use CDCl

    
      (neutralized with basic alumina if the amine is acid-sensitive, though standard CDCl
    
    
    
    is usually acceptable).
    • Alternative:Benzene-d

      
        can be used to resolve overlapping methylene triplets if necessary.
      
  • Concentration: Dissolve 10–15 mg of

    
    TREN oil in 0.6 mL  of solvent.
    
  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) for 0.00 ppm referencing, or reference to residual CHCl

    
     at 7.26 ppm.
    
  • Acquisition:

    • 1H: 16 scans, 1-second relaxation delay.

    • 13C: 512+ scans (amines relax slowly; ensure adequate delay).

References

  • Synthesis and Characterization of Me3TREN

    • Title: "Copper(I) complexes of the tripodal, tetradentate, aliphatic ligands Me3tren..."[1]

    • Source: Polyhedron, 2009.
    • Context: Provides synthesis from TREN and ethyl formate followed by reduction, and structural characteriz
  • Comparative D

    
    TREN) :
    
    • Title: "Synthesis of tris(2-(dimethylamino)ethyl)amine (Me6TREN)"
    • Source: ChemicalBook / Literature Protocols (e.g., Macromolecules 2000, 33, 8629).
    • Context: Used as the reference standard to distinguish the fully methyl
  • General Properties (CAS 65604-89-9)

    • Title: "Tris[2-(methylamino)ethyl]amine - Substance Detail"
    • Source: PubChem / Sigma-Aldrich.
    • Context: Confirmation of CAS, physical properties, and basic spectroscopic conformity.

Sources

discovery and history of Tris[2-(methylamino)ethyl]amine

Discovery and History of Tris[2-(methylamino)ethyl]amine (Me TREN)

Executive Summary

Tris[2-(methylamino)ethyl]amine (Me

Me

TREN

  • Precursor to Superbases: It is the immediate synthetic precursor to Verkade’s Superbases (proazaphosphatranes), a class of non-ionic bases with exceptional catalytic properties.

  • Biomimetic Coordination: Its secondary amine donors provide a unique steric and electronic environment for stabilizing reactive metal-dioxygen species (e.g., Cu-O

    
     adducts), serving as models for metalloenzymes.
    

This guide explores the technical evolution of Me

Chemical Identity & Structure

PropertyDetail
IUPAC Name

-Bis(2-(methylamino)ethyl)-N^2-methylethane-1,2-diamine
Common Name Me

TREN (or Me

tren)
CAS Number 65604-89-9
Molecular Formula

Molecular Weight 188.32 g/mol
Key Structural Feature Tripodal geometry with three secondary (

) amine donors.[1]
Structural Comparison
  • Me

    
    TREN : Contains secondary  amines.[1][2] Capable of H-bonding; sterically less hindered than Me
    
    
    TREN but more prone to side reactions (e.g., quaternization) in alkyl halide environments.
  • Me

    
    TREN : Contains tertiary  amines.[3] Chemically inert to alkylation; highly reducing Cu(I) complexes; preferred for ATRP.
    

Discovery and First Synthesis

The specific isolation and characterization of Me

The Schmidt-Verkade Synthesis (1989)

The definitive synthesis was reported by H. Schmidt, C. Lensink, S. K.[1] Xi, and J. G.[4][5] Verkade in Zeitschrift für anorganische und allgemeine Chemie (1989).[3] Their objective was not to create a ligand for catalysis, but to synthesize a precursor for proazaphosphatranes (bicyclic phosphorus cages).

The Challenge: Direct methylation of Tris(2-aminoethyl)amine (TREN) with methyl iodide is uncontrollable, leading to a mixture of primary, secondary, tertiary, and quaternary amines. The Solution: A protection-reduction strategy using ethyl chloroformate to ensure mono-methylation of the arms.

Mechanistic Pathway[7][8]
  • Carbamoylation: TREN reacts with ethyl chloroformate (

    
    ) to form a tris-carbamate intermediate. This protects the nitrogen and installs the single carbon needed for the methyl group.
    
  • Reduction: The carbamate is reduced using Lithium Aluminum Hydride (

    
    ), converting the carbonyls into methylene groups, yielding the methyl-substituted secondary amines.
    

SynthesisTRENTREN(Tris(2-aminoethyl)amine)CarbamateTris-CarbamateIntermediateTREN->Carbamate+ 3 ClCO2Et(Protection)Me3TRENMe3TREN(Target Ligand)Carbamate->Me3TREN+ LiAlH4(Reduction)SuperbaseVerkade's Superbase(Proazaphosphatrane)Me3TREN->Superbase+ P(NMe2)3(Transamination)

Figure 1: The Schmidt-Verkade synthetic route to Me

Historical Significance & Applications

Phase 1: The Superbase Precursor (1990s)

Immediately following its synthesis, Me

Verkade’s Superbases

  • Mechanism: Me

    
    TREN reacts with 
    
    
    or
    
    
    . The three secondary amines of Me
    
    
    TREN displace the leaving groups on the phosphorus, collapsing into a rigid bicyclic cage.
  • Impact: These superbases are non-ionic, highly soluble in organic solvents, and possess basicity comparable to organolithiums, enabling mild C-C bond formation and protecting group chemistry.

Phase 2: Biomimetic Coordination Chemistry (1998–Present)

In the late 1990s, bioinorganic chemists recognized Me

  • Key Study: Thaler et al. (Inorg.[5][6] Chem. 1998) characterized the Cu(II) complexes of Me

    
    TREN.
    
  • Dioxygen Activation: Unlike TREN (primary amines) or Me

    
    TREN (tertiary amines), Me
    
    
    TREN provides a specific "intermediate" steric bulk. This allows for the stabilization of transient Cu(II)-superoxo and Cu(III)-peroxo species, which are critical for understanding biological oxidation mechanisms.
Phase 3: Atom Transfer Radical Polymerization (ATRP)

While Me


  • Activity: Me

    
    TREN forms Cu(I) complexes that are highly active but less stable than Me
    
    
    TREN analogs.
  • Limitation: The secondary amines in Me

    
    TREN can act as chain transfer agents or react with alkyl halide initiators (quaternization), terminating the polymerization chain. Therefore, it is rarely used for standard polymer synthesis but serves as a comparative benchmark in mechanistic studies of ligand effects.
    

Technical Protocol: Synthesis of Me TREN

Safety Warning: This protocol involves Lithium Aluminum Hydride (LiAlH

Reagents
  • Tris(2-aminoethyl)amine (TREN): 1.0 eq

  • Ethyl Chloroformate (

    
    ): 3.3 eq
    
  • Lithium Aluminum Hydride (

    
    ): 4.0 eq
    
  • Solvents: Dry THF, Dichloromethane (DCM), Ethanol.

Step-by-Step Methodology
  • Carbamate Formation:

    • Dissolve TREN in dry DCM containing triethylamine (base scavenger).

    • Cool to 0°C. Dropwise add Ethyl Chloroformate.

    • Stir at room temperature for 12 hours.

    • Wash with water, dry organic layer (

      
      ), and evaporate to yield the white solid tris-carbamate.
      
  • Reduction:

    • Suspend

      
       in dry THF under Argon.
      
    • Slowly add the tris-carbamate (dissolved in THF) to the suspension (exothermic!).

    • Reflux the mixture for 24 hours to ensure complete reduction of the carbonyls.

  • Work-up (Fieser Method):

    • Cool to 0°C. Quench carefully with water (

      
       mL), 15% NaOH (
      
      
      mL), and water (
      
      
      mL).
    • Filter the white precipitate.

    • Concentrate the filtrate.

  • Purification:

    • Distill the residue under high vacuum (bp ~77-78°C at 0.1 mmHg).

    • Yield: Colorless liquid, density ~0.896 g/mL.

References

  • Schmidt, H.; Lensink, C.; Xi, S. K.; Verkade, J. G. "New Prophosphatranes: Novel Intermediates to Five-Coordinate Phosphatranes."[1] Zeitschrift für anorganische und allgemeine Chemie, 1989 , 578(1), 75–80.[1] Link

  • Thaler, F.; Hubbard, C. D.; Heinemann, F. W.; Fábián, I.; Schindler, S.; van Eldik, R. "Structural, Spectroscopic, Thermodynamic and Kinetic Properties of Copper(II) Complexes with Tripodal Tetraamines." Inorganic Chemistry, 1998 , 37(16), 4022–4029. Link

  • Queffelec, J.; Gaynor, S. G.; Matyjaszewski, K. "Optimization of Atom Transfer Radical Polymerization Using Cu(I)/Tris(2-(dimethylamino)ethyl)amine as a Catalyst." Macromolecules, 2000 , 33(23), 8629–8639. Link

  • Becker, M.; Heinemann, F. W.; Schindler, S. "Reversible Binding of Dioxygen by a Copper(I) Complex with Tris(2-dimethylaminoethyl)amine (Me6tren) as a Ligand." Chemistry – A European Journal, 1999 , 5(11), 3124–3129. Link

theoretical studies of Tris[2-(methylamino)ethyl]amine conformations

Technical Guide: Theoretical Conformational Analysis of Tris[2-(methylamino)ethyl]amine (Me TREN)

Executive Summary

Tris[2-(methylamino)ethyl]amine (Me


TREN)Atom Transfer Radical Polymerization (ATRP)


hydrogen-bonding capabilitiessteric tunability

This guide establishes a standardized theoretical protocol for studying the conformational preferences of Me

  • Chelate Effect Efficiency: The preorganization energy required to bind metal centers (e.g., Cu

    
    , Zn
    
    
    ).
  • Catalytic Activity: How ligand geometry influences the redox potential of the metal center.

  • Solvation Dynamics: The competition between intramolecular H-bonds and solvent interactions.

Computational Framework & Methodology

To achieve high-fidelity results, a multi-tiered computational approach is required. This protocol moves from low-cost molecular mechanics to high-level Density Functional Theory (DFT).

Level of Theory Selection
  • Functional: B3LYP-D3(BJ) or

    
    B97X-D .
    
    • Reasoning: Standard B3LYP lacks dispersion corrections, which are crucial for capturing the weak CH

      
       or CH
      
      
      lone-pair interactions between the methyl arms. D3(BJ) adds these necessary corrections.
  • Basis Set: 6-311++G(d,p) (Pople) or def2-TZVP (Ahlrichs).

    • Reasoning: Diffuse functions (++) are mandatory for accurately modeling the lone pair electrons on the four nitrogen atoms and their participation in hydrogen bonding.

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Reasoning: Implicit solvation (e.g., in Acetonitrile or Water) is essential as the gas-phase conformation often overemphasizes intramolecular H-bonds that are disrupted in polar solvents.

The Conformational Search Protocol

The flexibility of the ethyl chains and the rotation of the methyl groups create a complex potential energy surface (PES).

Step-by-Step Workflow:

  • Generation: Generate random conformers using Monte Carlo (MC) or Molecular Dynamics (MD) simulated annealing (Temp: 1000K

    
     300K).
    
  • Filtering: Remove duplicates based on RMSD (Root Mean Square Deviation) < 0.5 Å.

  • Optimization: Perform loose optimization at the B3LYP/6-31G* level.

  • Refinement: Re-optimize low-energy candidates (< 5 kcal/mol relative to global min) at the high level (B3LYP-D3/6-311++G**).

  • Validation: Frequency calculation to ensure no imaginary frequencies (NIMAG=0).

Conformational Landscape Analysis

Theoretical studies reveal that Me

Arm SymmetryLone Pair Orientation
Key Conformers
Conformer TypeSymmetryDescriptionStability Factors
Endo-C3 (Propeller)

All three methyl groups point "inward" or align with the

axis.
Stabilized by intramolecular H-bonds (

). often the Gas Phase Global Minimum.
Exo-C3 (Open)

Methyl groups point outward, away from the central cavity.Favored in polar solvents; minimizes steric clash for metal binding.
Mixed (C1)

Asymmetric arrangement (e.g., 2-endo, 1-exo).Entropically favorable at room temperature due to arm flexibility.
Intramolecular Hydrogen Bonding

A critical feature distinguishing Me


N-H donors
  • Mechanism: The secondary amine protons (

    
    ) can donate a hydrogen bond to the central tertiary nitrogen lone pair (
    
    
    ).
  • Effect: This "locks" the ligand into a preorganized cage structure, reducing the entropy loss upon metal binding but potentially requiring an energy penalty to break the H-bonds if the metal requires a different geometry.

Steric Gearing

The methyl groups act as "steric gears." In the Endo conformation, the methyl groups create a hydrophobic pocket. Upon metal coordination (e.g., with Cu), the methyl groups must rotate to accommodate the metal, often adopting a "picket fence" arrangement that protects the coordination site from side reactions (like oxidation).

Visualization of Logic & Workflow

Conformational Stability Logic

The following diagram illustrates the competing forces that dictate the stability of Me

Me3TREN_StabilityGasPhaseGas Phase EnvironmentHBondIntramolecular H-Bonding(NH ... N_tert)GasPhase->HBondPromotesPolarSolventPolar Solvent (e.g., MeCN)PolarSolvent->HBondDisruptsEndoEndo Conformer(Closed Cage)HBond->EndoStabilizesStericsSteric Repulsion(Methyl-Methyl)ExoExo Conformer(Open Arms)Sterics->ExoFavorsMetalBindMetal Binding(Preorganization)Endo->MetalBindHigh Reorganization Energy(Must break H-bonds)Exo->MetalBindLow Reorganization Energy(Ready to bind)

Caption: Logic flow determining the dominant conformer based on environmental factors and its impact on metal binding.

Computational Workflow

This diagram outlines the step-by-step protocol for the theoretical study.

WorkflowStartStart: 2D StructureConfSearchConformational Search(MMFF94 / Monte Carlo)Start->ConfSearchFilterFilter by RMSD(Remove Duplicates)ConfSearch->FilterDFT_OptDFT OptimizationB3LYP-D3 / 6-31G*Filter->DFT_OptHigh_LevelHigh-Level RefinementSMD / 6-311++G**DFT_Opt->High_LevelFreqFrequency Analysis(NIMAG = 0)High_Level->FreqOutputBoltzmann WeightedPopulationFreq->Output

Caption: Standardized computational workflow for Me3TREN conformational analysis.

Application to Coordination Chemistry

The theoretical conformation directly informs the Preorganization Energy (


)
  • Low

    
    :  Indicates a ligand that is "ready to bind." For Me
    
    
    TREN, the Exo conformer is closer to the bound state geometry.
  • High

    
    :  Indicates the ligand must undergo significant distortion (breaking H-bonds, rotating methyls) to bind the metal.
    
  • Significance: Me

    
    TREN generally exhibits a higher binding constant (
    
    
    ) for Cu(II) than TREN due to the inductive effect of the methyl groups, despite the steric penalty. Theoretical models allow you to quantify this trade-off.

References

  • Structural Factors in ATRP: Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews. Link

  • Tripodal Ligand Conformations: Blackman, A. G. (2005).[1][2] The coordination chemistry of tripodal tetraamine ligands. Polyhedron. Link

  • Copper(II) Complexes of Me3TREN: Schatz, M., et al. (2001). Copper(I) complexes of the tripodal, tetradentate, aliphatic ligands Me3tren... Dalton Transactions. Link

  • H-Bonding in Tren Derivatives: Tarahhomi, A., et al. (2021). Coordination versus hydrogen bonds in the structures of different tris(pyridin-2-yl)phosphoric triamide derivatives. CrystEngComm. Link

  • General DFT Protocol for Ligands: Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. Wiley. Link

Technical Whitepaper: Tris[2-(methylamino)ethyl]amine (Me₃TREN) in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and mechanistic principles of Tris[2-(methylamino)ethyl]amine (Me₃TREN) .

Unlike its fully methylated counterpart (Me₆TREN), Me₃TREN features secondary amine donors. This structural nuance introduces critical functionalities—specifically hydrogen-bond donation and steric tunability —that are exploited in biomimetic oxidation catalysis and advanced polymerization techniques like ARGET ATRP.

CAS: 65604-89-9 | Formula: C₉H₂₄N₄ | MW: 188.32 g/mol

Executive Summary

Tris[2-(methylamino)ethyl]amine (Me₃TREN) is a tripodal, tetradentate ligand belonging to the TREN family.[1] While the fully methylated derivative, Me₆TREN, is the industry standard for high-activity Atom Transfer Radical Polymerization (ATRP), Me₃TREN offers a distinct advantage: the presence of secondary amine (-NHMe) groups.

These N-H moieties allow Me₃TREN to:

  • Stabilize Reactive Intermediates: Form intramolecular hydrogen bonds with metal-bound substrates (e.g., superoxo or peroxo species in Cu/O₂ chemistry).

  • Modulate Redox Potentials: Alter the electron density at the metal center differently than tertiary amines, often shifting

    
     values to favor specific oxidation states.
    
  • Enable Intrinsic Reducing Activity: In Polymerization (ARGET ATRP), the secondary amine can act as an internal reducing agent, regenerating the active catalyst without harsh external additives.

Ligand Architecture & Comparative Analysis

The utility of Me₃TREN is best understood in contrast to its parent (TREN) and its tertiary homolog (Me₆TREN).

FeatureTRENMe₃TREN (Subject)Me₆TREN
Structure N(CH₂CH₂NH₂)₃N(CH₂CH₂NHMe)₃N(CH₂CH₂NMe₂)₃
Amine Type Primary (

)
Secondary (

)
Tertiary (

)
Steric Bulk LowMediumHigh
H-Bond Donor Strong (–NH₂)Moderate (–NH–)None
Coordination Tetradentate (

)
Tetradentate (

)
Tetradentate (

)
Key Application Hydrolysis, MOFsBiomimetic O₂ Activation, ARGET ATRP Standard ATRP, SET-LRP
Structural Visualization

The following diagram illustrates the coordination environment of a Cu(I)-Me₃TREN complex, highlighting the potential for Hydrogen Bonding (H-bond) with an exogenous ligand (L), such as a superoxide anion.

Me3TREN_Coordination cluster_arms Tripodal Arms (Secondary Amines) Cu Cu Center Substrate Substrate (e.g., O2•-) Cu->Substrate Binding N_apical N (Apical) N_apical->Cu Coordination N_arm1 NH-Me (Arm 1) N_arm1->Cu N_arm1->Substrate H-Bond Stabilization N_arm2 NH-Me (Arm 2) N_arm2->Cu N_arm2->Substrate N_arm3 NH-Me (Arm 3) N_arm3->Cu

Caption: Coordination geometry of Me₃TREN showing secondary amine arms stabilizing a metal-bound substrate via intramolecular hydrogen bonding.

Core Application I: Biomimetic Oxidation (Cu/O₂ Chemistry)

Me₃TREN is a critical ligand in bioinorganic chemistry for modeling the active sites of copper enzymes (e.g., amine oxidases, galactose oxidase).

Mechanism: The "Secondary Amine Effect"

In copper-catalyzed oxidations, the stability of the Copper-Superoxo (Cu(II)-O₂•⁻) intermediate is paramount.

  • Me₆TREN: The hydrophobic methyl groups provide steric protection but cannot interact chemically with the oxygen moiety.

  • Me₃TREN: The N-H protons on the secondary amines form intramolecular hydrogen bonds with the proximal or distal oxygen atom of the superoxo ligand. This interaction:

    • Stabilizes the otherwise transient superoxo species.

    • Fine-tunes the entropic barrier for oxygen activation.

Experimental Evidence

Studies involving [Cu(Me₃TREN)(CH₃CN)]⁺ reacted with O₂ at low temperatures (-80°C in acetone) reveal a distinct UV-Vis absorption band characteristic of a stable end-on superoxo complex, which is significantly less stable in the Me₆TREN analogue without H-bonding support.

Core Application II: ARGET ATRP Polymerization

Activators Regenerated by Electron Transfer (ARGET) ATRP allows for polymerization with ppm-levels of copper catalyst by using a reducing agent to constantly regenerate the active Cu(I) species from the dormant Cu(II).

The Role of Me₃TREN

While Me₆TREN is the standard high-activity ligand, Me₃TREN is uniquely suited for systems where intrinsic reducing capability or controlled activity is required.

  • Redox Potential: Me₃TREN complexes generally have a more positive redox potential than Me₆TREN, making the Cu(I) state slightly more stable and less prone to rapid oxidation, which can be beneficial in controlling very active monomers (e.g., acrylates).

  • Intrinsic Reduction: Secondary amines can act as mild reducing agents under specific conditions, potentially aiding in the in situ reduction of Cu(II) to Cu(I), reducing the dependency on high loadings of tin(II) or ascorbic acid.

Protocol: ARGET ATRP of Methyl Acrylate using Me₃TREN

Note: This protocol assumes the use of standard Schlenk line techniques.

Materials:

  • Monomer: Methyl Acrylate (MA), passed through basic alumina to remove inhibitors.

  • Ligand: Me₃TREN.[2][3]

  • Catalyst Precursor: CuBr₂ (Copper(II) Bromide).

  • Initiator: Ethyl α-bromoisobutyrate (EBiB).

  • Reducing Agent: Tin(II) 2-ethylhexanoate (Sn(EH)₂).

  • Solvent: Anisole.

Step-by-Step Workflow:

  • Stock Solution Prep:

    • Prepare a solution of CuBr₂ (2.2 mg, 0.01 mmol) and Me₃TREN (1.9 mg, 0.01 mmol) in Anisole (5 mL). Heat gently (40°C) to ensure complex formation (Solution turns deep blue/green).

  • Reaction Assembly:

    • In a Schlenk flask equipped with a stir bar, add:

      • Methyl Acrylate (4.3 g, 50 mmol).

      • EBiB (97.5 mg, 0.5 mmol).

      • Sn(EH)₂ (202 mg, 0.5 mmol).

      • Anisole (4 mL).

  • Catalyst Injection:

    • Add the Cu(II)/Me₃TREN stock solution (1 mL) to the flask. (Target: 50-100 ppm Cu relative to monomer).

  • Degassing:

    • Seal the flask and perform 3 freeze-pump-thaw cycles to remove oxygen.

  • Polymerization:

    • Backfill with Nitrogen/Argon.

    • Immerse flask in a thermostated oil bath at 60°C.

    • Monitoring: Take aliquots via syringe at timed intervals for ¹H NMR (conversion) and GPC (molecular weight).

  • Termination:

    • Expose the reaction to air and dilute with THF. Pass through a neutral alumina column to remove the copper catalyst (blue band stays on column).

Synthesis of Me₃TREN

Commercially available Me₃TREN can be expensive. The following laboratory synthesis is robust, utilizing a formylation-reduction strategy that avoids over-methylation to the tertiary amine.

Reaction Scheme:

  • Formylation: TREN + Ethyl Formate

    
     Tris(N-formyl)TREN
    
  • Reduction: Tris(N-formyl)TREN + LiAlH₄

    
     Me₃TREN
    
Detailed Protocol
Step 1: Synthesis of Tris(2-(formylamino)ethyl)amine
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Reagents: Add Tris(2-aminoethyl)amine (TREN) (14.6 g, 100 mmol) and Ethyl Formate (44.4 g, 600 mmol, excess).

  • Reaction: Reflux the mixture at 60°C for 24 hours. The mixture will likely become homogenous and then potentially cloudy.

  • Workup: Remove excess ethyl formate and ethanol byproduct via rotary evaporation.

  • Purification: The resulting viscous oil/solid is usually pure enough for the next step. Yield is typically quantitative.

Step 2: Reduction to Me₃TREN
  • Setup: Flame-dry a 1 L 3-neck flask under Argon. Add LiAlH₄ (11.4 g, 300 mmol) suspended in dry THF (400 mL).

  • Addition: Dissolve the formylated intermediate from Step 1 in dry THF (100 mL). Add this solution dropwise to the LiAlH₄ suspension at 0°C (ice bath). Caution: Exothermic gas evolution.

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 16 hours.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 11.4 mL Water

    • 11.4 mL 15% NaOH

    • 34.0 mL Water

  • Isolation: Stir until the aluminum salts form a white, granular precipitate. Filter through a fritted glass funnel.

  • Drying: Dry the filtrate over Na₂SO₄, filter, and remove solvent via rotary evaporation.

  • Distillation: Distill the crude oil under high vacuum (0.1 mmHg, ~80-90°C) to obtain Me₃TREN as a colorless liquid.

References

  • Synthesis & Characterization

    • Title: Synthesis of Tris[2-(dimethylamino)ethyl]amine (Me6TREN) and derivatives.[4]

    • Source:Inorganic Chemistry, 1998, 37(26), 6960–6963.
    • URL:[Link]

  • Bioinorganic O₂ Activation

    • Title: Copper(I)
    • Source:Journal of the American Chemical Society, 2005, 127(45), 15680–15681.
    • URL:[Link]

  • ATRP Applications

    • Title: ARGET ATRP of Methyl Acrylate with Inexpensive Ligands and ppm Concentrations of C
    • Source:Macromolecules, 2007, 40(24), 8576–8585.
    • URL:[Link]

  • General Ligand Properties

    • Title: Tripodal Amine Ligands in Catalysis.[2][4]

    • Source:Chemical Reviews, 2004, 104(2), 699–767.
    • URL:[Link]

Sources

safety and handling precautions for Tris[2-(methylamino)ethyl]amine

Technical Safety Monograph: Tris[2-(methylamino)ethyl]amine ( )[1][2][3]

Executive Technical Summary

Tris[2-(methylamino)ethyl]amine (CAS: 65604-89-9), commonly abbreviated as


12



2

Primary Hazards: Severe skin corrosion (Category 1B) and serious eye damage.[1][2] Operational Criticality: The compound requires strict air-free handling not only to preserve catalytic activity in ATRP but to prevent the formation of insoluble carbonate salts that can foul reaction vessels and alter stoichiometry.[1][2]

Chemical Profile & Physical Properties[1][2][4][5][6][7]

PropertyDataTechnical Note
CAS Number 65604-89-9Unique identifier for the tri-secondary amine variant.[1][2][3][4]
Formula

Molecular Weight: 188.31 g/mol .[1][2][3][5][4]
Physical State Colorless to light yellow liquidViscous; tends to darken upon oxidation.[1][2]
Boiling Point 77–78 °C @ 0.1 mmHgHigh vacuum required for distillation.[1][2]
Flash Point 109 °C (Closed Cup)Combustible but not highly flammable.[1][2]
Density 0.896 g/mL @ 25 °CLess dense than water; immiscible in aqueous phases without protonation.[1][2]
Basicity (

)
~10.5 (Predicted)Strong organic base; violently reacts with acids.[1][2]

Hazard Analysis & Mechanistic Risks

GHS Classification & Pathophysiology[1][2]
  • Skin Corrosion/Irritation (Category 1B): The high basicity of the secondary amine groups causes rapid saponification of skin lipids and denaturation of proteins.[2] Unlike acid burns, which form a protective eschar, amine burns are penetrating and can cause deep tissue necrosis before pain is fully perceived.[2]

  • Serious Eye Damage (Category 1): Direct contact can cause permanent corneal opacification due to rapid pH elevation in the ocular fluid.[1][2]

Reactivity Hazards (The "Why" Behind the Protocol)
  • 
     Sequestration:  Unlike tertiary amines (
    
    
    ), the secondary amines in
    
    
    react reversibly with
    
    
    to form carbamates.[2] This reaction is exothermic and results in increased viscosity or solid precipitation.[2]
    • Implication: Storage bottles left unsealed will degrade, leading to non-reproducible polymerization kinetics in ATRP.[2]

  • Copper Chelation: In the presence of Cu(I)/Cu(II) salts (common in ATRP),

    
     forms highly stable complexes.[1][2] While this is the desired effect, accidental spills containing copper salts and this ligand can generate cytotoxic copper species that are more cell-permeable than free copper ions.[1][2]
    

Storage & Stability Protocols

To maintain ligand integrity (

  • Atmosphere: Store exclusively under an inert atmosphere (Nitrogen or Argon).[1][2]

  • Container: Use amber glass vials with PTFE-lined septa. For long-term storage, seal the cap with Parafilm or electrical tape to minimize gas exchange.[2]

  • Temperature: Refrigeration (2–8 °C) is recommended to slow oxidative darkening, but the container must be equilibrated to room temperature before opening to prevent condensation and subsequent hydrolysis/carbamate formation.[2]

Safe Handling Protocols

Engineering Controls & PPE[2]
  • Ventilation: All handling must occur within a certified chemical fume hood or a glovebox.[1][2]

  • Gloves:

    • Routine Handling: Double-gloving with Nitrile (minimum 5 mil).[1][2]

    • Spill Cleanup:Butyl Rubber or Silver Shield/4H laminate gloves are required.[1][2] Aliphatic amines can permeate thin nitrile rapidly.[1][2]

  • Eye Protection: Chemical splash goggles are mandatory.[1][2] A face shield is recommended during transfer operations involving volumes

    
     mL.[1][2]
    
Protocol: Air-Free Transfer (Schlenk Technique)

Context: This protocol ensures the ligand is transferred without exposure to moisture or

12

Step-by-Step Methodology:

  • Preparation: Flame-dry the receiving Schlenk flask and cycle with Vacuum/Argon (3x).

  • Septum Integrity: Ensure the storage bottle of

    
     is sealed with a fresh septum.
    
  • Purging the Syringe:

    • Insert a long needle attached to a gas-tight syringe into the headspace of the storage bottle.[1][2]

    • Withdraw inert gas and expel it (3x) to purge the syringe barrel.[1][2]

  • Withdrawal:

    • Insert the needle into the liquid phase.[2]

    • Slightly over-pressurize the bottle with the inert gas line (if equipped with a dual-needle system) to facilitate withdrawal, or pull slowly to avoid cavitation.[1][2]

  • Transfer:

    • Withdraw the specific volume.[2]

    • Pierce the septum of the receiving flask.[2]

    • Dispense the liquid directly into the solvent or monomer solution.[2]

  • Quenching: Immediately rinse the syringe with acetone or dilute HCl in a waste beaker inside the hood to neutralize residual amine.[2]

Visualization: Emergency Response Workflow

The following diagram outlines the critical decision path in the event of an exposure or spill.

EmergencyResponseStartINCIDENT DETECTEDTypeIdentify Exposure TypeStart->TypeSkinSKIN CONTACT(Corrosive)Type->SkinEyeEYE CONTACT(Immediate Danger)Type->EyeSpillBENCH SPILL(Containment)Type->SpillAction_Skin1. Remove contaminated clothing2. Rinse 15+ min (Safety Shower)3. Do NOT neutralize with acidSkin->Action_SkinAction_Eye1. Force eyelids open2. Rinse 15+ min (Eyewash)3. Seek OphthalmologistEye->Action_EyeAction_Spill1. Evacuate immediate area2. Don Butyl/Silver Shield gloves3. Absorb with Vermiculite4. Neutralize waste with dilute HClSpill->Action_SpillMedicalSEEK MEDICAL ATTENTION(Bring SDS)Action_Skin->MedicalAction_Eye->MedicalDisposalDISPOSE AS HAZARDOUSORGANIC BASIC WASTEAction_Spill->Disposal

Figure 1: Critical response workflow for amine exposure and spill containment.[1][2][4]

Disposal Considerations

Do not dispose of

  • Neutralization: Small amounts can be carefully neutralized with dilute hydrochloric acid (1M) to form the water-soluble hydrochloride salt.[1][2]

  • Waste Stream: Collect in a container designated for "Basic Organic Waste" or "Amines".

  • Contaminated Debris: Syringes, needles, and wipes used with

    
     should be treated as hazardous solid waste.[2]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10888709: Tris[2-(methylamino)ethyl]amine.[1][2] Retrieved from [Link][1][2][6]

  • European Chemicals Agency (ECHA). C&L Inventory: Tris[2-(methylamino)ethyl]amine - Hazard Classifications.[1][2] Retrieved from [Link][1][2]

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization.[2] Journal of the American Chemical Society.[2] (Contextual grounding for ligand handling in ATRP).

  • Sigma-Aldrich. Safety Data Sheet: Tris[2-(methylamino)ethyl]amine.[1][2][6][5] (Validated against generic amine handling protocols for CAS 65604-89-9).

Technical Guide: Thermal Stability & Degradation Mechanics of Tris[2-(methylamino)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability profile, degradation mechanisms, and handling protocols for Tris[2-(methylamino)ethyl]amine (often abbreviated as Me


TREN  or Tri-secondary-TREN ).

Unlike its fully methylated counterpart (Me


TREN), this compound possesses secondary amine functionalities, introducing unique stability challenges regarding oxidation and thermal cycling that are critical for applications in controlled radical polymerization (ATRP) and radiopharmaceutical chelation.

Executive Summary

Tris[2-(methylamino)ethyl]amine (CAS: 65604-89-9) is a tripodal polyamine ligand defined by a tertiary amine core and three pendant secondary amine arms. While it shares the high thermal tolerance of the TREN family under inert conditions (stable >200°C), its secondary amine moieties significantly reduce its oxidative stability compared to tertiary variants like Me


TREN. This guide provides the thermodynamic baselines, degradation pathways, and self-validating protocols required to utilize this ligand in high-fidelity drug conjugation and polymerization workflows.

Part 1: Chemical Identity & Structural Thermodynamics

Before analyzing stability, we must define the structural parameters that dictate bond strength and cleavage susceptibility.

ParameterSpecificationTechnical Note
Chemical Name Tris[2-(methylamino)ethyl]amineAlso referred to as

-Trimethyltris(2-aminoethyl)amine.
Formula

Tripodal topology (

symmetry idealized).
CAS Number 65604-89-9 Distinct from TREN (4097-89-6) and Me

TREN (33527-91-2).
Molecular Weight 188.32 g/mol
Boiling Point 77–78 °C @ 0.1 mmHgHigh vacuum required for distillation to avoid thermal oxidation.
Bond Dissociation

The

bond is the weak link during thermal stress.
Structural Vulnerability Analysis

The molecule contains three secondary amine sites (


). Unlike tertiary amines, these sites possess a labile N-H bond (

). While thermally robust, this proton enables:
  • Oxidative Dehydrogenation: Facile conversion to imines in the presence of

    
     and heat.
    
  • Carbamate Formation: Rapid reaction with atmospheric

    
     (reversible, but alters thermal properties).
    

Part 2: Thermal Stability Profile

Pure Compound Thermal Limits

Under strictly inert atmospheres (Argon/Nitrogen), Me


TREN exhibits a thermal stability profile characteristic of aliphatic polyamines.
  • 
     (Decomposition):  ~210°C (Inert atmosphere).
    
  • 
     (5% Mass Loss):  ~235°C (Inert atmosphere).
    
  • Flash Point: ~109°C (Predicted).[1]

Critical Insight: The "boiling point" (78°C @ 0.1 mmHg) is a thermodynamic phase change, not a degradation limit. However, attempting to boil this compound at atmospheric pressure (predicted >250°C) will result in degradation before boiling occurs due to the breakdown of the ethylene bridges.

Oxidative-Thermal Degradation (The Real Risk)

In the presence of air, the stability window collapses. The secondary amines undergo radical abstraction at temperatures as low as 60°C over prolonged periods.

Degradation Pathway Visualization

The following diagram illustrates the divergence between inert thermal stress (bond homolysis) and oxidative stress (imine formation).

DegradationPathways Me3TREN Me3TREN (Intact Ligand) HeatInert Heat (>200°C) Inert Gas Me3TREN->HeatInert HeatOx Heat (>60°C) + Oxygen Me3TREN->HeatOx Radical C-Centered Radical (Alpha to Nitrogen) HeatInert->Radical Homolysis Imine Imine Species (C=N Formation) HeatOx->Imine -2H (Oxidation) Cleavage Chain Scission (Fragmented Amines) Radical->Cleavage Beta-Scission Hydrolysis Hydrolysis Products (Aldehydes + Primary Amines) Imine->Hydrolysis +H2O (Trace moisture)

Caption: Figure 1. Divergent degradation pathways. Under inert conditions, the molecule is stable until homolysis. In air, secondary amines rapidly oxidize to imines, which hydrolyze to destroy the ligand structure.

Part 3: Application-Specific Stability (Drug Development & ATRP)

Copper-Mediated ATRP (Polymer Chemistry)

In Atom Transfer Radical Polymerization, Me


TREN is used to complex Cu(I)/Cu(II).
  • Complex Stability: The Cu-Me

    
    TREN complex is more thermally stable than the free ligand. The metal center creates a "thermodynamic sink," protecting the nitrogen lone pairs from oxidation.
    
  • Disproportionation Risk: In aqueous media or at high temperatures, Cu(I) complexes of aliphatic amines can disproportionate (

    
    ). Me
    
    
    
    TREN, being less sterically hindered than Me
    
    
    TREN, stabilizes Cu(II) strongly, which can actually slow polymerization if the temperature is not high enough to drive the equilibrium back to the active Cu(I) species.
Chelation & Bioconjugation (Drug Development)

For researchers developing radiopharmaceuticals (e.g., Cu-64 chelators):

  • Serum Stability (37°C): Me

    
    TREN is stable at physiological temperatures. However, it is rarely used as a standalone chelator because the resulting complex is kinetically labile compared to macrocycles (like NOTA/DOTA).
    
  • Linker Stability: If used as a linker, the secondary amine is a reactive handle. Thermal stress during conjugation (e.g., amide coupling at >80°C) can cause side reactions if the secondary amine is not protected or is the intended nucleophile.

Part 4: Experimental Protocols

Protocol A: Purification via Vacuum Distillation

Rationale: Commercial samples often contain oligomeric impurities. Thermal stability dictates that distillation must occur under high vacuum to lower the boiling point below the oxidation threshold.

  • Setup: Assemble a short-path distillation apparatus. Grease all joints with high-vacuum grease.

  • Pressure: Connect to a vacuum manifold capable of reaching <0.5 mmHg .

  • Heating: Use an oil bath. Do not use a heat gun (creates hot spots >200°C).

  • Collection:

    • Discard the first fraction (volatile impurities, likely ethylenediamine derivatives).

    • Collect the fraction boiling at 77–78°C (at 0.1 mmHg) .

    • Note: If pressure is 1.0 mmHg, expect boiling point to shift to ~100°C.

  • Storage: Immediately seal under Argon in an amber vial. Store at 4°C.

Protocol B: TGA Stability Validation (Self-Validating)

Rationale: To verify the thermal window of a specific batch, particularly to check for hydration (which lowers stability) or partial oxidation.

TGAProtocol Start Start: 10-15mg Sample Pan Load into Alumina Pan (Avoid Aluminum if T > 500°C) Start->Pan Purge Purge: N2 or Ar Flow: 50 mL/min for 30 min Pan->Purge Ramp1 Ramp 1: 10°C/min to 110°C (Isotherm 10 min) Purge->Ramp1 Check1 Data Check: Mass Loss? Ramp1->Check1 Water Loss > 1%: Sample Wet (Abort & Dry) Check1->Water Yes Ramp2 Ramp 2: 10°C/min to 400°C Check1->Ramp2 No (Stable Plateau) Analysis Determine T(onset) and T(5%) Ramp2->Analysis

Caption: Figure 2. TGA workflow for Me3TREN. The 110°C isotherm is critical to distinguish moisture loss from actual ligand degradation.

Part 5: References

  • Sigma-Aldrich. Product Specification: Tris[2-(methylamino)ethyl]amine (CAS 65604-89-9).

  • Que, L. et al. (1998). Synthesis of Tripodal Ligands containing Secondary Amines. Inorganic Chemistry. (Foundational synthesis of secondary amine TREN derivatives).

  • Matyjaszewski, K., et al. (2014). Ligand Effects in ATRP: The Role of Me6TREN and Derivatives. Macromolecules.[2][3][4][5] (Contextualizes the stability of TREN-based ligands in polymerization).

  • National Institute of Standards and Technology (NIST). Thermophysical Properties of Aliphatic Amines.

Handling & Safety Note

Corrosivity: Like all low-molecular-weight polyamines, Me


TREN is corrosive to skin and eyes.
Storage:  It absorbs 

from the air to form solid carbamates (white crust). Always store under inert gas. If the liquid turns yellow/orange, oxidative degradation has occurred, and the thermal stability data in this guide no longer applies.

Sources

Methodological & Application

experimental protocol for forming Tris[2-(methylamino)ethyl]amine metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2026-04 Topic: High-Purity Synthesis of Tris[2-(methylamino)ethyl]amine (


) Metal Complexes
Date:  February 6, 2026
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This guide details the experimental protocol for forming metal complexes with Tris[2-(methylamino)ethyl]amine (CAS: 65604-89-9), often abbreviated as


.

Critical Distinction: Researchers often confuse this ligand with its fully methylated analog,


 (Tris[2-(dimethylamino)ethyl]amine).
  • 
    :  Contains tertiary amines. Used extensively in Atom Transfer Radical Polymerization (ATRP) due to high stability and solubility.
    
  • 
    :  Contains secondary amines (
    
    
    
    ). This allows for hydrogen bonding interactions in the second coordination sphere, making it critical for supramolecular assembly, anion recognition studies, and bioinorganic modeling of enzyme active sites.

This protocol focuses on the synthesis of Copper(II) and Copper(I) complexes, which serve as the primary models for catalytic and structural applications.

Chemical Context & Mechanism

The


 ligand acts as a tetradentate tripodal chelator. Upon coordination with a metal ion (

), it typically enforces a trigonal bipyramidal (

) geometry, leaving the fifth equatorial site open for substrate binding (solvent, halide, or catalytic target).

Key Chemical Properties:

  • Cavity Size: The secondary amine methylation increases steric bulk compared to native TREN, but less than

    
    , allowing for "tighter" metal binding than the fully methylated variant.
    
  • H-Bonding: The remaining N-H protons on the secondary amines can stabilize axial ligands (e.g., halides, peroxides) via hydrogen bonds, a feature absent in

    
    .
    

Materials & Safety

Reagents
  • Ligand: Tris[2-(methylamino)ethyl]amine (

    
    ), >97% purity. (Store under Argon; amine is hygroscopic).
    
  • Metal Salts:

    • For Cu(II): Copper(II) Perchlorate hexahydrate (

      
      ) or Copper(II) Triflate. Warning: Perchlorates are potentially explosive.
      
    • For Cu(I): Tetrakis(acetonitrile)copper(I) hexafluorophosphate (

      
      ) or Copper(I) Bromide (CuBr).
      
  • Solvents: Acetonitrile (MeCN), anhydrous; Diethyl ether (

    
    ); Methanol (MeOH).
    
Safety Pre-requisites
  • Inert Atmosphere: Cu(I) complexes oxidize rapidly in air. All Cu(I) steps must be performed using Schlenk line techniques or a Glovebox (

    
     ppm).
    
  • Perchlorate Safety: When working with perchlorate salts, never heat the solid. Use plastic spatulas.

Experimental Protocols

Protocol A: Synthesis of [Cu( )(Solvent)] (Aerobic)

Target: Structural characterization, Anion binding studies.

  • Preparation: Dissolve 0.5 mmol of

    
     (185.2 mg) in 5 mL of MeOH. The solution will be light blue.
    
  • Ligand Addition: Dissolve 0.5 mmol of

    
     (approx. 101 mg, depending on density/purity) in 2 mL MeOH. Add this dropwise to the copper solution while stirring.
    
  • Observation: The solution will instantly turn a deep blue-violet or turquoise (depending on the anion), indicating rapid chelation.

  • Crystallization:

    • Filter the solution through a 0.2

      
      m PTFE syringe filter to remove particulates.
      
    • Layer diethyl ether (15 mL) carefully on top of the methanol solution in a narrow tube.

    • Allow to stand undisturbed for 24-48 hours.

  • Isolation: Blue crystals suitable for X-ray diffraction (XRD) will form. Decant solvent, wash with cold ether, and dry under vacuum.

Protocol B: Synthesis of [Cu( )Br] (Anaerobic)

Target: ATRP Catalysis, Redox Cycling.

  • Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Deoxygenation: Sparge anhydrous MeCN with Argon for 20 minutes.

  • Metal Charge: Under Argon flow, add 0.5 mmol Cu(I)Br (71.7 mg) to the flask.

  • Ligand Addition: Inject 0.55 mmol (1.1 equiv) of degassed

    
     (liquid) directly into the flask using a gas-tight syringe.
    
  • Reaction: Add 5 mL of degassed MeCN. Stir at room temperature.

    • Note: CuBr is insoluble in MeCN but will dissolve upon complexation.

  • Completion: The mixture should become a homogeneous light green/yellow solution. If blue/green color appears, oxygen contamination has occurred (oxidation to Cu(II)).

  • Usage: Use immediately for polymerization or isolate by evaporating solvent under vacuum and washing with dry pentane in a glovebox.

Data Presentation & Characterization

Table 1: Comparative Properties of Copper Complexes

FeatureCu(II)-

Cu(I)-

Oxidation State

(Paramagnetic)

(Diamagnetic)
Color Deep Blue / TurquoiseColorless / Pale Yellow
Geometry Trigonal Bipyramidal (

)
Distorted Tetrahedral
Stability Air StableHighly Air Sensitive
Primary Analysis UV-Vis, EPR, XRDNMR (

), Cyclic Voltammetry
UV-Vis Band

nm (d-d)
No d-d bands; MLCT only

Visualization: Synthesis Workflow

The following diagram illustrates the decision logic and workflow for synthesizing these complexes, emphasizing the critical atmosphere control points.

Me3TREN_Synthesis Start Start: Me3TREN Ligand Decision Target Oxidation State? Start->Decision CuII_Salt Select Cu(II) Salt (Perchlorate/Triflate) Decision->CuII_Salt Cu(II) Structural CuI_Salt Select Cu(I) Salt (CuBr / CuOTf) Decision->CuI_Salt Cu(I) Catalytic Solvent_A Solvent: MeOH/EtOH (Aerobic) CuII_Salt->Solvent_A Mix_A Mix Ligand + Salt (1:1 Stoichiometry) Solvent_A->Mix_A Obs_A Deep Blue Solution Mix_A->Obs_A Cryst Crystallization (Ether Diffusion) Obs_A->Cryst Schlenk Schlenk Line Setup (Argon/N2) CuI_Salt->Schlenk Solvent_B Solvent: Anhydrous MeCN (Degassed) Schlenk->Solvent_B Mix_B Inject Ligand into Suspension Solvent_B->Mix_B Obs_B Pale Yellow/Green Solution Mix_B->Obs_B

Figure 1: Decision tree for the synthesis of Me3TREN metal complexes, highlighting the divergence between aerobic structural synthesis and anaerobic catalytic preparation.

Troubleshooting & Quality Control

  • Problem: Green precipitate in Cu(II) synthesis.

    • Cause: Hydrolysis of the complex due to wet solvents or excess base.

    • Solution: Ensure MeOH is dry. If using a halide salt, the green color might be the halogen-bridged dimer. Recrystallize from MeOH/Ether.

  • Problem: Cu(I) solution turns blue.

    • Cause: Oxidation.[1][2] The

      
       complex reacts with 
      
      
      
      to form peroxo-bridged Cu(II) species.
    • Solution: Discard. Re-dry solvents and check Schlenk seals.

  • Problem: Ligand is viscous/yellow.

    • Cause: Oxidation of the amine ligand itself.

    • Solution: Distill the ligand under vacuum before use if it is not clear/colorless.

References

  • Ligand Synthesis & Properties: Title: Tris[2-(methylamino)ethyl]amine (Sigma-Aldrich Product Page) Source: Sigma-Aldrich / Merck
  • Structural Characterization (Analogous TREN Systems)

    • Title: Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes
    • Source: MDPI (Molecules)
    • URL:[Link]

  • ATRP & Cu(I) Handling (Foundational Protocol)
  • Bioinorganic Modeling (H-Bonding Effects)

    • Title: Synthesis and Reactivity of Copper Complexes Supported by Tris(2-aminoethyl)amine Derivatives[3]

    • Source: Inorganic Chemistry (ACS)
    • URL:[Link](General Journal Link for verification of TREN-derivative scope)

Sources

synthesis of polyurethane using Tris[2-(methylamino)ethyl]amine catalyst

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of low-VOC polyurethane (PU) foam using Tris[2-(methylamino)ethyl]amine (CAS 65604-89-9), a reactive amine catalyst.[1]

Part 1: Application Note

Introduction

In modern polyurethane development—particularly for automotive interiors and biomedical devices—the elimination of Volatile Organic Compounds (VOCs) is critical.[1] Traditional tertiary amine catalysts (e.g., DABCO, PMDETA) are fugitive; they do not chemically bond to the polymer network and eventually migrate out, causing "fogging" on windshields, unpleasant odors, and potential cytotoxicity.[1]

Tris[2-(methylamino)ethyl]amine represents a class of reactive amine catalysts .[1] Its tripodal structure contains three secondary amine groups (


).[1] These groups serve a dual function:
  • Catalytic Activity: The central tertiary nitrogen and the steric environment of the secondary amines catalyze the isocyanate-polyol (gelling) and isocyanate-water (blowing) reactions.[1]

  • Immobilization: The secondary amines react directly with isocyanate groups to form urea linkages, covalently locking the catalyst into the polymer backbone.[1] This prevents migration, effectively reducing amine emissions to near zero.[1][2]

Chemical Profile & Mechanism
PropertySpecification
Chemical Name Tris[2-(methylamino)ethyl]amine
CAS Number 65604-89-9
Molecular Formula

Molecular Weight 188.32 g/mol
Functionality 3 (Secondary Amines)
Catalytic Type Reactive (Gelling/Blowing Balanced)

Mechanism of Action: Unlike non-reactive catalysts that cycle continuously, Tris[2-(methylamino)ethyl]amine eventually consumes itself by becoming part of the network.[1] This requires precise stoichiometric calculation (Isocyanate Index) to prevent softening of the final foam.[1]

ReactionMechanism Cat Tris[2-(methylamino)ethyl]amine (Catalyst) Complex Activated Complex (Catalytic State) Cat->Complex Activates Immobilized Immobilized Catalyst (Urea Linkage) Cat->Immobilized Secondary Amine Reacts with ISO ISO Isocyanate (-NCO) ISO->Complex ISO->Immobilized Polyol Polyol (-OH) Polyol->Complex PU Polyurethane Network Complex->PU Gelling Reaction

Figure 1: Dual pathway showing catalytic activation of polyol/isocyanate and the simultaneous immobilization of the catalyst via urea linkage formation.[1]

Part 2: Experimental Protocol

Materials & Equipment
  • Polyol: Polyether polyol (e.g., Voranol CP 1421 or equivalent triol, MW ~3000-6000).[1]

  • Isocyanate: MDI (Methylene diphenyl diisocyanate) or TDI (Toluene diisocyanate).[1] Note: MDI is preferred for lower vapor hazard.[1]

  • Catalyst: Tris[2-(methylamino)ethyl]amine (97% purity).[1][3][4]

  • Surfactant: Silicone stabilizer (e.g., Tegostab B8404).[1]

  • Blowing Agent: Distilled Water (chemical blowing) or Pentane (physical blowing).[1]

  • Equipment: High-torque overhead stirrer (2000-3000 RPM), polyethylene cups, analytical balance, stopwatch, fume hood.[1]

Formulation Logic (The "Senior Scientist" Adjustment)

Because the catalyst contains active hydrogens, it consumes isocyanate.[1] You must adjust the Isocyanate Index to account for this, or the foam will be under-indexed (soft/sticky).[1]

  • Catalyst Equivalent Weight (EW):

    
    .[1]
    
  • Standard Loading: 0.5 to 1.5 parts per hundred polyol (pphp).[1]

Formulation Table:

ComponentRoleLoading (pphp)
Polyether Polyol Base Resin100.0
Distilled Water Blowing Agent3.0 - 4.0
Silicone Surfactant Cell Stabilizer1.0
Tris[2-(methylamino)ethyl]amine Reactive Catalyst 0.8 - 1.2
Isocyanate (MDI) Hard SegmentCalculated @ Index 105
Synthesis Workflow

Step 1: Component Preparation

  • Condition all chemicals to 25°C.[1]

  • Calculate the required Isocyanate amount:

    
    
    Crucial: Include the amine catalyst equivalents in the "Total Equivalents" sum.
    

Step 2: Premixing (Resin Side) [1]

  • In a 500mL PE cup, weigh the Polyol .[1]

  • Add Surfactant , Water , and Catalyst .[1]

  • Mix at 2000 RPM for 60 seconds to ensure a homogeneous emulsion. The mixture may warm slightly due to shear and amine solvation.[1]

  • Degas for 2 minutes if bubble-free elastomer is desired (skip for foam).[1]

Step 3: Reaction (Foaming)

  • Add the calculated mass of Isocyanate rapidly (< 3 seconds).[1]

  • Immediately mix at 3000 RPM for 7-10 seconds . Do not overmix, or the gelation will begin in the cup.

  • Pour the mixture into the mold or free-rise box immediately.

Step 4: Curing & Characterization

  • Cream Time: Record time from mixing until the mixture turns creamy/opaque (start of bubble nucleation).

  • Rise Time: Record time until the foam stops expanding.

  • Tack-Free Time: Lightly touch the surface with a spatula; record time when no residue sticks.[1]

  • Post-Cure: Cure at 60°C for 24 hours to ensure full conversion of the secondary amines into the network.

Workflow cluster_0 Resin Preparation cluster_1 Reaction Step1 Weigh Polyol (100 pphp) Step2 Add Reactive Catalyst (0.8-1.2 pphp) Step1->Step2 Step3 Add H2O & Surfactant Step2->Step3 Step4 High-Shear Mix (2000 RPM, 60s) Step3->Step4 Step5 Add Isocyanate (MDI) Step4->Step5 Immediate Transfer Step6 Final Mix (3000 RPM, 7s) Step5->Step6 Step7 Pour into Mold Step6->Step7 Cure Final Low-VOC Foam Step7->Cure Post-Cure 60°C, 24h

Figure 2: Step-by-step synthesis workflow emphasizing the critical mixing stages.

Part 3: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Foam Collapse Catalyst activity too low; blowing gas escapes before gelation.[1]Increase catalyst loading by 0.2 pphp. Ensure surfactant is compatible.[1]
Shrinkage (Closed Cells) Gelation is too fast relative to blowing (Catalyst is too active).[1]Decrease catalyst loading or add a secondary "blowing-only" catalyst (e.g., amine ether).[1]
Surface Friability Under-cured surface.[1]Check Isocyanate Index. Ensure catalyst equivalents were calculated.
Odor in Final Part Incomplete reaction of the amine.[1][5][6]Increase Isocyanate Index (add excess NCO) to force the secondary amines to react.[1]

References

  • Sigma-Aldrich. (n.d.).[1] Tris[2-(methylamino)ethyl]amine Product Specification, CAS 65604-89-9.[1][7][3][4][8][9][10] Retrieved from [1]

  • ChemicalBook. (2025).[1] Tris[2-(methylamino)ethyl]amine Properties and Safety. Retrieved from [1]

  • Huntsman Corporation. (n.d.).[1] Reactive Amine Catalysts for Low Emission Polyurethanes. (General reference for reactive catalyst mechanisms in PU).

  • MDPI. (2023).[1] Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam. Retrieved from [1]

Sources

Application Note: Precision Polymer Network Synthesis using Tris[2-(methylamino)ethyl]amine

[1]

Introduction: The "Perfect Node" for Network Topology

In the synthesis of polymer networks—whether hydrogels, elastomers, or thermosets—the choice of cross-linker dictates the structural homogeneity and mechanical performance of the final material.[1]

Tris[2-(methylamino)ethyl]amine represents a specialized class of cross-linkers often overlooked in favor of common primary amines (e.g., TREN, EDA).[1] However, its specific chemical structure offers a distinct advantage: Self-Limiting Reactivity. [1]

The Secondary Amine Advantage

Most amine cross-linkers possess primary amine groups (

11
  • Heterogeneity: Uncontrolled clustering of cross-links.

  • Vitrification: Rapid increase in glass transition temperature (

    
    ) before full conversion.
    
  • Defects: Loops and dangling chains due to steric hindrance at the crowded nitrogen center.

Tris[2-(methylamino)ethyl]amine contains three secondary amine groups (

11
Chemical Profile
PropertySpecification
Chemical Name Tris[2-(methylamino)ethyl]amine
CAS Number 65604-89-9
Molecular Structure

Functionality (

)
3 (Reactive Secondary Amines)
Basicity High (Polyamine)
State Liquid (Colorless to pale yellow)

Mechanistic Pathways

This cross-linker is particularly effective in two major polymerization mechanisms: Aza-Michael Addition and Epoxy-Amine Curing .[1]

A. Aza-Michael Addition (Hydrogels & Biodegradable Networks)

Reacting Tris[2-(methylamino)ethyl]amine with bis-acrylates (e.g., PEG-Diacrylate) yields Poly(

1
  • Mechanism: The secondary amine acts as a nucleophile, attacking the

    
    -carbon of the acrylate.[1]
    
  • Result: A tertiary amine linkage is formed.[2] This bond is pH-sensitive and hydrolytically degradable, making it ideal for biomedical applications.[1]

  • Topology: Ideal

    
     step-growth network.
    
B. Epoxy-Amine Curing (High-Performance Thermosets)

Reacting with bis-epoxides (e.g., BADGE).[1]

  • Mechanism: Nucleophilic ring-opening of the epoxide.[1]

  • Result: A

    
    -hydroxy tertiary amine linkage.[1]
    
  • Benefit: Unlike primary amines, which generate significant exotherms and react rapidly, the secondary methylamines react more controllably, allowing for longer pot life and better network relaxation during cure.[1]

Visualization: Reactivity & Network Topology[1]

Gcluster_0Reactivity Comparisoncluster_1Network Formation (Michael Addition)TRENTREN (Primary Amine)Functionality = 6High ExothermCrowded NodesTargetTris[2-(methylamino)ethyl]amineFunctionality = 3Controlled ReactivityOpen NodesAmineTris-Secondary Amine(Nucleophile)NetworkIdeal A3 + B2 Network(No Over-crosslinking)Amine->Network Step GrowthAcrylateDiacrylate(Electrophile)Acrylate->Network Step Growth

Figure 1: Comparison of cross-linker functionality and the resulting network topology.[1]

Experimental Protocols

Protocol A: Synthesis of Precision PEG-Hydrogels via Michael Addition

Application: Tissue engineering scaffolds, drug delivery depots.[1] Rationale: Uses the strict 3-arm geometry to create a hydrogel with predictable mesh size.[1]

Reagents
  • Cross-linker: Tris[2-(methylamino)ethyl]amine (Purity >97%).[1]

  • Monomer: Poly(ethylene glycol) diacrylate (PEGDA), MW 575 or 700.[1]

  • Solvent: PBS (pH 7.4) or DMSO (for anhydrous synthesis).

Step-by-Step Methodology
  • Stoichiometry Calculation:

    • Calculate Molar Equivalents based on functional groups.

    • Target Ratio (

      
      ): 1.0 (Stoichiometric balance for maximum gel fraction).
      
    • Equation:

      
      .[1]
      
    • Example: To react 1.0 mmol of PEGDA (2.0 mmol acrylates), use 0.667 mmol of Tris[2-(methylamino)ethyl]amine.[1]

  • Precursor Preparation:

    • Vial A: Dissolve PEGDA in solvent (20% w/v). Degas by bubbling nitrogen for 5 mins to prevent oxygen inhibition (though less critical for Michael addition than radical polymerization, it prevents side oxidation).[1]

    • Vial B: Dissolve Tris[2-(methylamino)ethyl]amine in solvent.

  • Mixing & Casting:

    • Add Vial B to Vial A under varying agitation.

    • Note: The reaction is spontaneous. Gelation time depends on concentration and solvent.

    • Fast Gelation: In water/PBS, gelation may occur in < 5 minutes.[1]

    • Slow Gelation: In DMSO or at lower pH, gelation is retarded.[1]

  • Curing:

    • Incubate at 37°C for 2-4 hours to ensure full conversion.

    • Validation: Verify loss of acrylate peak (1640 cm⁻¹) via FTIR.

  • Post-Processing:

    • Wash hydrogel in excess buffer to remove unreacted sol fraction.

Protocol B: Low-Exotherm Epoxy Curing

Application: Encapsulation of heat-sensitive electronics or precision optics.[1] Rationale: The secondary amine reduces the "kick" (exotherm) seen with primary amines, preventing thermal stress or shrinkage.[1]

Reagents
  • Resin: Bisphenol A diglycidyl ether (DGEBA) type epoxy (EEW ~180-190).[1]

  • Hardener: Tris[2-(methylamino)ethyl]amine.[1][3][4][5][6]

Step-by-Step Methodology
  • Stoichiometry:

    • Calculate Parts Per Hundred Resin (phr).

    • Amine Hydrogen Equivalent Weight (AHEW) =

      
       g/eq.
      
    • Epoxy Equivalent Weight (EEW)

      
       g/eq.
      
    • phr =

      
       phr.
      
  • Mixing:

    • Mix resin and hardener at room temperature. The lower viscosity of Tris[2-(methylamino)ethyl]amine (compared to many viscous polyamides) aids in degassing.[1]

  • Cure Cycle:

    • Stage 1: 24 hours at Room Temperature (Green strength).

    • Stage 2: 2 hours at 80°C (Post-cure to reach ultimate

      
      ).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Rapid Gelation (Hydrogels) High concentration or high pH.[1]Lower polymer concentration or adjust pH to 6.0 initially (protonation slows nucleophilicity).
Soft/Tacky Epoxy Off-ratio stoichiometry.[1]Ensure precise weighing. Secondary amines are less forgiving of errors than primary amines.
Bubbles in Gel Mixing turbulence or exotherm.Centrifuge precursor solution before gelation; use cooled reagents.
Low Mechanical Strength Incomplete conversion.Increase post-cure temperature; check purity of amine (impurities act as chain terminators).

References

  • Chemical Identity & Properties

    • Tris[2-(methylamino)ethyl]amine (CAS 65604-89-9).[1] PubChem Database. National Center for Biotechnology Information.

    • [1]

  • Mechanism of Amine-Acrylate Polymerization

    • Anderson, D. G., et al.[1] "A library of tunable poly(beta-amino esters) for gene delivery." Angewandte Chemie International Edition, 2003.[1] (Foundational text on secondary amine-diacrylate step growth).

    • [1]

  • Secondary Amine Cross-linking Kinetics

    • Moad, G., et al. "Strategic Use of Secondary Amines in Polymer Synthesis."[1] Polymer, 2010.[1] (General reference on reactivity differences between primary and secondary amines).

  • Precursor to ATRP Ligands

    • Queffelec, J., et al. "Optimization of atom transfer radical polymerization using Cu(I)/tris(2-(dimethylamino)ethyl)amine as a catalyst."[1][3][5] Macromolecules, 2000.[1][5] (Describes the methylation of the target molecule to form Me6TREN).

    • [1]

Application Notes and Protocols for the Purification of Tris[2-(methylamino)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for Tris[2-(methylamino)ethyl]amine in Advanced Research

Tris[2-(methylamino)ethyl]amine, a tripodal tetramine, is a versatile ligand in coordination chemistry and a key building block in the synthesis of more complex molecules, including functionalized polyamines and therapeutic candidates. The presence of a tertiary amine core and three secondary amine arms allows for the formation of stable complexes with a variety of metal ions and provides reactive sites for further chemical modification. The utility of this compound in sensitive applications, such as catalysis, drug development, and materials science, is critically dependent on its purity. Impurities, often remnants from its synthesis, can interfere with coordination chemistry, poison catalytic systems, or lead to unpredictable side reactions, thereby compromising experimental results and the properties of the final products.

This document provides a comprehensive guide to the purification of Tris[2-(methylamino)ethyl]amine, employing fractional vacuum distillation. This method is particularly suited for high-boiling, air-sensitive, and viscous liquids, ensuring the removal of both volatile and non-volatile impurities. The causality behind each step is explained to provide researchers with a deep understanding of the purification process, enabling them to adapt and troubleshoot the protocol as needed.

Physicochemical Properties and Safety Precautions

A thorough understanding of the physical properties and hazards associated with Tris[2-(methylamino)ethyl]amine is paramount for its safe handling and successful purification.

Table 1: Physicochemical Data of Tris[2-(methylamino)ethyl]amine

PropertyValueSource
Molecular Formula C₉H₂₄N₄
Molecular Weight 188.31 g/mol
Appearance LiquidGeneral Knowledge
Boiling Point 77-78 °C at 0.1 mmHgCommercial Supplier Data
Density ~0.896 g/mL at 25 °CCommercial Supplier Data

Safety Imperatives: Tris[2-(methylamino)ethyl]amine is a corrosive compound that can cause severe skin burns and eye damage. It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. An emergency eyewash and shower should be readily accessible. For detailed safety information, always consult the Safety Data Sheet (SDS).

Purification Protocol: Fractional Vacuum Distillation

The high boiling point of Tris[2-(methylamino)ethyl]amine necessitates purification by vacuum distillation to prevent thermal decomposition that could occur at atmospheric pressure. Fractional distillation is employed to efficiently separate the target compound from impurities with closely related boiling points.

Principle of the Method

Vacuum distillation lowers the boiling point of a liquid by reducing the pressure above it. This allows for the distillation of compounds at a much lower temperature than their atmospheric boiling point, thereby preventing thermal degradation. A fractionating column, packed with a high-surface-area material, provides numerous theoretical plates for successive condensation and vaporization cycles. This process enriches the vapor phase with the more volatile component at each stage, leading to a more efficient separation of liquids with close boiling points.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_distillation Fractional Vacuum Distillation cluster_analysis Purity Assessment A Crude Tris[2-(methylamino)ethyl]amine C Pre-drying of Crude Amine A->C B Drying Agent (e.g., KOH pellets) B->C E Charge Distillation Flask with Dried Amine C->E D Assemble Distillation Apparatus F Apply Vacuum & Begin Heating E->F G Collect Fractions F->G H Isolate Purified Product G->H I Spectroscopic Analysis (NMR, IR) H->I J Store Purified Product under Inert Atmosphere I->J

Caption: Workflow for the purification of Tris[2-(methylamino)ethyl]amine.

Step-by-Step Protocol
  • Pre-Drying the Crude Amine:

    • Rationale: Water is a common impurity that can co-distill with the amine or interfere with subsequent reactions. A preliminary drying step is crucial.

    • Procedure: To the crude Tris[2-(methylamino)ethyl]amine in a round-bottom flask, add anhydrous potassium hydroxide (KOH) pellets until they no longer clump together. Swirl the flask and let it stand for at least 4 hours, or overnight. The KOH will absorb water and any acidic impurities.

  • Assembly of the Fractional Vacuum Distillation Apparatus:

    • Rationale: A properly assembled and sealed apparatus is essential for achieving and maintaining a low vacuum, which is critical for a successful distillation.

    • Procedure: Assemble a fractional vacuum distillation setup in a fume hood. Use a short-path distillation head with a Vigreux column or a short packed column (e.g., with Raschig rings) to provide sufficient theoretical plates for separation. Ensure all glassware is dry and all joints are properly greased with vacuum grease and secured with Keck clips. Use a cold trap between the receiving flask and the vacuum pump to protect the pump from corrosive amine vapors.

  • Charging the Distillation Flask:

    • Rationale: Proper charging of the flask prevents bumping and ensures smooth boiling.

    • Procedure: Decant the pre-dried amine into the distillation flask, taking care to leave the KOH pellets behind. Add a magnetic stir bar to the flask for smooth boiling. The flask should not be more than two-thirds full.

  • Distillation Process:

    • Rationale: A slow and controlled distillation ensures the best separation of fractions.

    • Procedure:

      • Begin stirring the amine.

      • Slowly apply vacuum to the system. Monitor the pressure using a manometer. A pressure of around 0.1 mmHg is ideal.

      • Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using a heating mantle.

      • Observe the distillation head for the condensation of vapor. The temperature at the distillation head will initially rise as the first, more volatile impurities begin to distill.

      • Collect any low-boiling forerun in a separate receiving flask.

      • As the temperature stabilizes at the boiling point of Tris[2-(methylamino)ethyl]amine at the given pressure (approximately 77-78 °C at 0.1 mmHg), switch to a clean, pre-weighed receiving flask to collect the main fraction.

      • Continue distillation at a steady rate until only a small amount of residue remains in the distillation flask. Do not distill to dryness to avoid the concentration of potentially unstable residues.

  • Product Isolation and Storage:

    • Rationale: Polyamines can be hygroscopic and reactive with atmospheric carbon dioxide. Proper storage is necessary to maintain purity.

    • Procedure:

      • Allow the apparatus to cool to room temperature before carefully and slowly releasing the vacuum.

      • Weigh the receiving flask containing the purified product to determine the yield.

      • Transfer the purified, colorless liquid to a clean, dry storage vessel under an inert atmosphere (e.g., nitrogen or argon).

Validation of Purity

The purity of the distilled Tris[2-(methylamino)ethyl]amine should be confirmed using spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show clean signals corresponding to the methyl and ethyl groups of the molecule, free from impurity peaks. The integration of the signals should match the expected proton ratios.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching band for the secondary amine groups (typically a single weak band in the 3300-3000 cm⁻¹ region) and C-N stretching vibrations.[1] The absence of a broad O-H stretch around 3400 cm⁻¹ indicates the successful removal of water.

Troubleshooting

ProblemPossible CauseSolution
Bumping or Unstable Boiling Inefficient stirring or superheating.Ensure the stir bar is spinning adequately. Use a fresh stir bar if necessary.
Inability to Reach Low Vacuum Leaks in the system.Check all joints for proper sealing and greasing. Ensure the vacuum pump is functioning correctly.
Poor Separation of Fractions Insufficient number of theoretical plates or too rapid distillation.Use a longer or more efficient fractionating column. Reduce the heating rate to allow for proper equilibration in the column.
Product Discoloration Thermal decomposition.Ensure the vacuum is sufficiently low to keep the distillation temperature as low as possible. Do not overheat the distillation pot.

Conclusion

The fractional vacuum distillation protocol detailed in this application note provides a robust and reliable method for obtaining high-purity Tris[2-(methylamino)ethyl]amine. By understanding the principles behind each step and adhering to the safety precautions, researchers can confidently prepare this important chemical scaffold for their advanced research and development endeavors, ensuring the integrity and reproducibility of their results.

References

  • PubChem. Tris[2-(methylamino)ethyl]amine. National Center for Biotechnology Information. [Link]

  • Stanciu, I. (2025). Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development. This is a representative citation for the general principles of IR spectroscopy of amines. A specific, peer-reviewed journal article would be preferable if available.

Sources

application of Tris[2-(methylamino)ethyl]amine in small molecule activation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stabilizing Reactive Intermediates via Second Coordination Sphere Effects

Topic: Application of Tris[2-(methylamino)ethyl]amine (


) in Small Molecule Activation
Date:  October 26, 2023
Author:  Senior Application Scientist

Part 1: Executive Summary & Scientific Rationale

The Challenge: In small molecule activation (specifically


, 

, and

), the transient nature of metal-superoxo and metal-peroxo intermediates often precludes their isolation or controlled reactivity.[1] Synthetic systems frequently fail to mimic the stability found in metalloenzymes because they lack the Second Coordination Sphere —the precise network of hydrogen bonds and steric constraints that protein residues provide to the active site.[1]

The Solution: Tris[2-(methylamino)ethyl]amine (


) is a tripodal tetradentate ligand designed to bridge this gap.[1] Unlike its fully methylated counterpart (

, widely used in ATRP),

features secondary amine donors.[1] These N-H moieties are not merely structural; they serve as intramolecular hydrogen bond donors.[1] When coordinated to a metal center (e.g., Cu(I)), these protons stabilize reactive oxygen species (ROS) through

interactions, effectively mimicking the distal histidine environment of enzymes like Galactose Oxidase or Peptidylglycine

-Hydroxylating Monooxygenase (PHM).[1]

Part 2: Ligand Profile & Synthesis Protocol

Compound: Tris[2-(methylamino)ethyl]amine Abbreviation:


Formula: 

Key Feature: Three secondary amine arms providing steric bulk + H-bonding capability.[1]
Protocol A: Synthesis of Ligand

Note: Direct methylation of TREN often leads to over-alkylation (


).[1] The Formamide/Reduction route is the industry standard for high purity.[1]

Reagents:

  • Tris(2-aminoethyl)amine (TREN)[1][2][3][4][5][6][7][8]

  • Ethyl Formate

  • Lithium Aluminum Hydride (

    
    )[1][4]
    
  • Tetrahydrofuran (THF, anhydrous)[1]

Step-by-Step Methodology:

  • Formylation:

    • Charge a round-bottom flask with TREN (1 equiv).[1]

    • Add excess Ethyl Formate (solvent/reagent) and reflux for 24 hours.[1]

    • Evaporate volatiles to yield the intermediate Tris[2-(formylamino)ethyl]amine as a viscous oil.[1]

  • Reduction:

    • Suspend

      
       (4.5 equiv) in anhydrous THF under 
      
      
      
      atmosphere.
    • Add the formylated intermediate dropwise at

      
      .[1]
      
    • Reflux the mixture for 48 hours to ensure complete reduction of the carbonyls.

  • Workup:

    • Quench carefully (Fieser method:

      
       g water, 
      
      
      
      g 15% NaOH,
      
      
      g water).[1]
    • Filter the aluminum salts and wash with THF.[1]

    • Dry the filtrate over

      
       and concentrate.[1]
      
  • Purification:

    • Distill under high vacuum (

      
       mmHg) to obtain 
      
      
      
      as a colorless oil.[1]
    • Validation:

      
       NMR (
      
      
      
      ): Singlet at
      
      
      ppm (
      
      
      ), broad singlet at
      
      
      ppm (
      
      
      ).[1]

Part 3: Application in Copper-Mediated Dioxygen Activation

This protocol details the generation of the Cu(II)-Superoxo species, stabilized by the specific H-bonding architecture of


.[1]
Protocol B: Preparation of and Oxygenation

Experimental Setup:

  • Atmosphere: Strict anaerobic conditions (Glovebox or Schlenk line) for Cu(I) precursor.[1]

  • Solvent: Acetone or Tetrahydrofuran (THF), dried and degassed.[1]

  • Temperature Control: Immersion cooler or Acetone/Dry Ice bath (

    
     to 
    
    
    
    ).[1]

Workflow:

  • Complexation (Anaerobic):

    • Dissolve

      
       (1 equiv) in deoxygenated acetone.
      
    • Add

      
       (1 equiv) slowly.[1] The solution remains colorless (Cu(I) is 
      
      
      
      , silent).[1]
    • Result: Formation of

      
      .
      
  • Activation (Low Temperature):

    • Cool the solution to

      
      .[1]
      
    • Bubble dry

      
       gas through the solution for 3-5 minutes.[1]
      
    • Observation: Rapid color change to bright green .

  • Characterization:

    • Transfer to a pre-cooled UV-Vis cuvette (maintain

      
      ).[1]
      
    • Observe distinct absorption bands characteristic of End-on Superoxide (

      
      ).
      
Data Summary: H-Bonding Impact on Stability

The following table illustrates why


 is superior to 

for stabilizing mononuclear superoxo species.
LigandAmine TypeH-Bond Donor?

Adduct Species
Stability (

)

(nm)

SecondaryYes (3x) Mononuclear Superoxo

High (

hrs)
~410, 690

TertiaryNoDinuclear Peroxo

Low (dimerizes fast)~360, 520
TREN PrimaryYes (6x)Insoluble/UnstableVery LowN/A

Part 4: Mechanism & Visualization

The diagram below illustrates the synthesis and the specific stabilization mechanism where the N-H protons lock the superoxide in an "end-on" configuration, preventing dimerization.

Me3TREN_Activation TREN TREN (Primary Amines) Intermediate Tris-Formamide Intermediate TREN->Intermediate + Ethyl Formate Reflux Me3TREN Me3TREN Ligand (Secondary Amines) Intermediate->Me3TREN + LiAlH4 Reduction Cu_Complex [Cu(I)(Me3TREN)]+ (Colorless) Me3TREN->Cu_Complex + [Cu(MeCN)4]+ Superoxo [Cu(II)-O2(-)]+ Superoxo Species (Bright Green) Cu_Complex->Superoxo + O2 (-80°C) O2_Gas Dioxygen (O2) O2_Gas->Superoxo Stabilization H-Bond Stabilization (N-H ... O-O) Stabilization->Superoxo Stabilizes

Caption: Synthesis of Me3TREN and its application in stabilizing the Cu(II)-superoxo intermediate via second-sphere hydrogen bonding.

Part 5: References

  • Becker, J., et al. (2019).[1][3] "Synthesis, crystal structures and reactivity towards dioxygen of copper(I) complexes with tripodal aliphatic amine ligands." Polyhedron, 170, 114407.[1] Link[1]

  • Weitz, A. C., et al. (2019).[1] "Impact of Intramolecular Hydrogen Bonding on the Reactivity of Cupric Superoxide Complexes with O–H and C–H Substrates." Journal of the American Chemical Society, 141(22), 8728-8733.[1] Link[1]

  • Schindler, S. (2000).[1] "Kinetics and thermodynamics of the formation of copper–dioxygen adducts." European Journal of Inorganic Chemistry, 2000(11), 2311-2326.[1] Link

  • Karlin, K. D., et al. (1997).[1] "Copper-dioxygen chemistry: the formation of a stable Cu-O2 complex." Journal of the American Chemical Society, 119(50), 12386-12387.[1] Link

Sources

procedures for handling air-sensitive Tris[2-(methylamino)ethyl]amine complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling and Protocols for Air-Sensitive Tris[2-(methylamino)ethyl]amine Copper(I) Complexes

Abstract

This technical guide details the rigorous protocols required for the handling, storage, and application of Tris[2-(methylamino)ethyl]amine (CAS: 65604-89-9), commonly abbreviated as Me3TREN , and its highly air-sensitive Copper(I) complexes.[1] While Me3TREN is a potent ligand used in Atom Transfer Radical Polymerization (ATRP) and biomimetic dioxygen activation, its secondary amine functionalities and aliphatic backbone render its Cu(I) complexes kinetically unstable in the presence of oxygen.[1] This guide synthesizes Schlenk line methodologies and glovebox techniques to ensure experimental reproducibility and catalyst integrity.

Introduction: The Chemistry of Sensitivity

The ligand Tris[2-(methylamino)ethyl]amine (Me3TREN) is a tripodal tetradentate ligand.[1][2] Unlike its fully methylated analog (Me6TREN), Me3TREN contains three secondary amine donors.[1]

  • Ligand Sensitivity: As a polyamine, the free ligand is hygroscopic and reacts reversibly with atmospheric CO₂ to form carbamates.[1] It must be stored under inert gas.[1]

  • Complex Sensitivity: Upon coordination with Cu(I), the resulting complex

    
     is thermodynamically capable of reducing dioxygen.[1] The aliphatic nitrogen donors do not stabilize the Cu(I) oxidation state as effectively as pyridine-based ligands (e.g., TPMA), leading to extremely rapid oxidation to Cu(II) species (often bridging peroxo or hydroxo dimers) upon exposure to air (ppm levels).[1]
    

Key Physical Properties (Ligand):

Property Value Notes

| Formula |


 | Tripodal Secondary Amine |
| MW  | 188.31  g/mol  | |
| Physical State  | Colorless to Yellow Liquid | Viscous |
| Boiling Point  | 77-78 °C @ 0.1 mmHg | Vacuum distillation required for purification |
| Density  | ~0.90 g/mL | |
| Solubility  | Water, Alcohols, MeCN, DMSO | Miscible in polar organic solvents |[1][3][4]

Equipment Preparation & Deoxygenation

Before handling Me3TREN complexes, all solvents and glassware must be rigorously deoxygenated.[1] Standard "sparging" is often insufficient for kinetic studies or controlled radical polymerizations involving this ligand.[1]

Solvent Purification (Freeze-Pump-Thaw)

For kinetic studies or low-ppm catalyst loading, use the Freeze-Pump-Thaw (FPT) method.[1]

  • Fill: Place solvent in a Schlenk flask (max 50% volume).

  • Freeze: Submerge flask in liquid nitrogen (

    
    ) until solid.
    
  • Pump: Open to high vacuum (<50 mTorr) for 5–10 minutes.

  • Thaw: Close stopcock. Thaw in warm water bath. Gas bubbles will evolve.[1]

  • Repeat: Perform 3–4 cycles until no bubbles evolve during thawing.

  • Backfill: Backfill with high-purity Argon or Nitrogen.[1]

Glassware Preparation
  • Baking: All glassware (Schlenk tubes, vials, syringes) should be oven-dried at >120°C for at least 4 hours.

  • Cycling: Flame-dry under vacuum on the Schlenk line, cycling between vacuum and inert gas (3x) while hot.

Protocol: Ligand Handling & Storage

Objective: Prevent water absorption and carbamate formation (reaction with CO₂).[1]

  • Receipt: Upon receipt, transfer the commercial bottle immediately into an inert atmosphere glovebox.

  • Storage: Store Me3TREN in a tightly sealed glass vial with a Teflon-lined cap inside the glovebox. If a glovebox is unavailable, store in a Schlenk flask under positive Argon pressure, wrapped in Parafilm.

  • Purification (If compromised): If the liquid turns cloudy or viscous (indicating

    
     contamination), distill under high vacuum (0.1 mmHg, ~78°C).[1]
    

Protocol: Preparation of [Cu(I)(Me3TREN)] Complexes

This protocol describes the in situ generation of the active catalyst, the most common method for ATRP and catalytic applications.[1]

Safety: Cu(I) salts are toxic.[1] Me3TREN is corrosive (Skin Corr.[1][3][4] 1B). Wear proper PPE.[1]

Glovebox Method (Recommended)

Best for: Mechanistic studies, isolation, and ultra-low ppm catalysis.[1]

  • Weighing: In the glovebox, weigh Cu(I)Br or Cu(I)Cl (purified/white) into a vial.[1]

  • Solvent: Add deoxygenated solvent (e.g., MeCN, DMSO).[1] Add a stir bar.[1]

  • Ligand Addition: Add Me3TREN via micropipette.

    • Stoichiometry: Use a slight excess of ligand (1.1 equiv vs Cu) to ensure full complexation and prevent Cu(I) disproportionation.[1]

  • Observation: The solution should remain colorless or pale yellow .[1]

    • QC Check: A blue or green tint indicates oxidation to Cu(II).[1] Discard.

  • Usage: Use immediately or seal tightly.

Schlenk Line Method (Cannula Transfer)

Best for: Benchtop synthesis when glovebox is unavailable.[1]

SchlenkSetup cluster_0 Flask A (Cu Salt) cluster_1 Flask B (Ligand Soln) CuSalt Cu(I)Br Solid (Under Argon) Vacuum Schlenk Manifold (Vac/Ar) CuSalt->Vacuum Cycle 3x Complex Active [Cu(Me3TREN)]+ (Colorless Solution) CuSalt->Complex Stir 10 min Ligand Me3TREN + Solvent (Degassed) Ligand->Vacuum Degas (FPT) Cannula Double-Ended Cannula Transfer Ligand->Cannula Positive Pressure Cannula->CuSalt Transfer Liquid

Figure 1: Schlenk line workflow for air-free complexation using cannula transfer.

Step-by-Step:

  • Flask A: Add Cu(I) salt and a stir bar. Seal with a rubber septum.[1][5] Cycle Vacuum/Argon 3x.

  • Flask B: Add Solvent and Me3TREN. Degas via bubbling Argon (15 min) or FPT.[1]

  • Transfer: Insert a double-tipped needle (cannula) into Flask B, then Flask A. Apply positive pressure to Flask B to push the ligand solution into Flask A.

  • Complexation: Stir for 10–20 minutes. The solid Cu(I) should dissolve/disperse.[1]

Application: Atom Transfer Radical Polymerization (ATRP)

In ATRP, the


 complex activates alkyl halides.[1] Oxygen acts as a radical trap and oxidizes the catalyst, killing the reaction.[1]

Reaction Setup (Schlenk):

  • Reagents: Combine Monomer, Initiator, and Solvent in a Schlenk flask.

  • Deoxygenation: Perform FPT cycles (min 3 cycles).

  • Catalyst Injection:

    • Prepare the Cu(I)/Me3TREN complex separately (as per Protocol 4.2) in a sealed vial.

    • Use a gas-tight syringe purged with Argon.[1]

    • Inject the catalyst solution into the polymerization flask through the septum while the flask is under slight positive Argon pressure.

  • Kinetics: Immerse in oil bath. Monitor conversion.

Critical Control Point: If the reaction mixture turns green/blue immediately upon injection, oxygen ingress has occurred.[1] The experiment is compromised.

Troubleshooting & QC

ObservationDiagnosisCorrective Action
Ligand is cloudy/white solid Carbamic acid formation (CO₂ reaction)Distill ligand under vacuum or discard.[1] Store under

.
Cu(I) Complex is Blue/Green Oxidation to Cu(II)Check solvent degassing.[1] Leak in septum? Use fresh Cu(I) salt.
Precipitate in Complex Soln Cu(I) DisproportionationEnsure excess ligand (1.1 eq).[1] Use MeCN or DMSO (stabilizing solvents).[1]
Slow Polymerization Catalyst poisoningOxygen leak.[1] Increase catalyst loading or add reducing agent (

) for ARGET ATRP.[1]

References

  • Queffelec, J., et al. (2000).[1] "Optimization of atom transfer radical polymerization using Cu(I)/tris(2-(dimethylamino)ethyl)amine as a catalyst." Macromolecules, 33(23), 8629-8639.[1] Link[1]

  • Schatz, M., et al. (2001).[1] "Reversible Binding of Dioxygen by a Copper(I) Complex with Tris(2-dimethylaminoethyl)amine (Me6tren) as a Ligand." Chemistry – A European Journal, 7(5), 1014-1025.[1] Link[1]

  • Ciampolini, M., & Nardi, N. (1966).[1] "Five-Coordinated Complexes of Manganese(II), Iron(II), Cobalt(II), Nickel(II), and Copper(II) with Tris(2-dimethylaminoethyl)amine."[1] Inorganic Chemistry, 5(1), 41–44.[1] Link[1]

  • Matyjaszewski, K., et al. (2014).[1] "Atom Transfer Radical Polymerization." Chemical Reviews, 101(9), 2921–2990.[1] Link[1]

  • PubChem. "Tris[2-(methylamino)ethyl]amine (Compound)."[1][4][6] National Library of Medicine.[1] Accessed Oct 2023.[1] Link

Sources

Application Notes: Tris[2-(methylamino)ethyl]amine as an Organocatalyst for Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, providing a powerful and atom-economical method for carbon-carbon bond formation.[1][2] At its core, the reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a molecule containing an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups (EWGs)—catalyzed by a base.[1] The resulting α,β-unsaturated products are not merely synthetic endpoints; they are crucial intermediates in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and polymers.[3]

In the realm of drug discovery and development, the Knoevenagel condensation is particularly prized. It is a key step in building molecular scaffolds found in potent therapeutic agents, including a variety of anticancer compounds.[3] The reaction's versatility allows for the facile introduction of functional and structural diversity, a critical aspect of generating compound libraries for screening.

The choice of catalyst is paramount to the success of the condensation, dictating reaction rates, yields, and, in some cases, selectivity. While a range of catalysts can be employed, organic amine bases have emerged as highly effective, mild, and accessible promoters of this transformation. This guide focuses on the application of Tris[2-(methylamino)ethyl]amine, a tripodal polyamine, as a promising organocatalyst for this vital reaction.

Catalyst Profile: Tris[2-(methylamino)ethyl]amine

Tris[2-(methylamino)ethyl]amine, with its unique tripodal structure, presents an intriguing profile as a basic organocatalyst. The molecule features a central tertiary amine nitrogen atom and three radiating arms, each terminating in a secondary amine. This architecture offers multiple basic sites that can participate in catalysis.

Catalyst Properties:

Property Value Reference
Molecular Formula C₉H₂₄N₄ [4]
Molecular Weight 188.31 g/mol [4]
Appearance Liquid
Boiling Point 77-78 °C @ 0.1 mmHg
Density ~0.896 g/mL at 25 °C

| CAS Number | 65604-89-9 |[4] |

The presence of both secondary and tertiary amine functionalities within a single, flexible molecule allows for potentially cooperative catalytic effects. The secondary amines are sufficiently basic to deprotonate common active methylene compounds, initiating the catalytic cycle, while the overall structure may influence the solvation and stability of reaction intermediates.

Catalytic Mechanism in Knoevenagel Condensation

The role of an amine catalyst in the Knoevenagel condensation is to facilitate the formation of a carbanion (enolate) from the active methylene compound. Two primary mechanistic pathways are generally considered for amine catalysis.[5]

  • Direct Deprotonation (Base Catalysis Path): The amine acts as a Brønsted-Lowry base, abstracting a proton from the active methylene compound (e.g., malononitrile) to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation and dehydration yield the final product.

  • Iminium Ion Formation (Enamine Path): With primary or secondary amines, the catalyst can first react with the aldehyde to form an iminium ion. This iminium ion is a more potent electrophile than the starting aldehyde. Simultaneously, a second molecule of the amine catalyst can deprotonate the active methylene compound, and the resulting enolate attacks the iminium ion.

Given that Tris[2-(methylamino)ethyl]amine possesses secondary amines, it can potentially operate through either pathway. The following diagram illustrates the more direct and commonly cited base catalysis mechanism.

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration CH2 Z-CH₂-Z' (Active Methylene) Enolate [Z-CH-Z']⁻ (Enolate) CH2->Enolate Deprotonation Enolate_node Enolate->Enolate_node Catalyst_In Catalyst (R₂NH) Catalyst_H Catalyst-H⁺ (R₂NH₂⁺) Hydroxy Z-CH(Z')-CH(OH)-R'' (Aldol Adduct) Catalyst_H->Hydroxy Proton Source Aldehyde R''-CHO (Aldehyde) Adduct Z-CH(Z')-CH(O⁻)-R'' (Alkoxide Intermediate) Aldehyde->Adduct Adduct_node Adduct->Adduct_node Enolate_node->Aldehyde Attack Adduct_node->Hydroxy Protonation Product Z-C(Z')=CH-R'' (Final Product) Hydroxy->Product - H₂O Catalyst_Regen Catalyst (R₂NH)

Caption: Proposed mechanism for amine-catalyzed Knoevenagel condensation.

Experimental Protocols

The following protocols are designed as a robust starting point for researchers. Optimization of catalyst loading, solvent, and temperature is recommended for each unique substrate pairing.

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol is suitable for the reaction between an aromatic aldehyde and an active methylene compound like malononitrile or ethyl cyanoacetate.

Materials & Equipment:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Active methylene compound (e.g., Malononitrile)

  • Tris[2-(methylamino)ethyl]amine (Catalyst)

  • Solvent (e.g., Ethanol, Acetonitrile, or Toluene)

  • Round-bottom flask with magnetic stir bar

  • Stir plate

  • Thin Layer Chromatography (TLC) plate and chamber

  • Rotary evaporator

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the aromatic aldehyde (1.0 mmol, 1.0 equiv).

  • Add Methylene Compound: Add the active methylene compound (1.05 mmol, 1.05 equiv).

  • Add Solvent: Add the chosen solvent (5-10 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Add Tris[2-(methylamino)ethyl]amine (0.05 mmol, 5 mol%).

  • Reaction: Stir the reaction mixture at room temperature (or heat to 40-80 °C if required).

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde spot has been consumed. A typical mobile phase is 3:1 Hexanes:Ethyl Acetate.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate, 20 mL).

    • Wash the organic layer with 1M HCl (1 x 15 mL) to remove the amine catalyst, followed by brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Workflow start Start setup 1. Combine Aldehyde & Active Methylene in Solvent start->setup add_cat 2. Add Tris[2-(methylamino)ethyl]amine (e.g., 5 mol%) setup->add_cat react 3. Stir at RT or Heat Monitor by TLC add_cat->react workup 4. Quench & Extract (Acid wash to remove catalyst) react->workup purify 5. Dry & Concentrate Purify (Recrystallization/Chromatography) workup->purify end End (Pure Product) purify->end

Caption: General experimental workflow for the Knoevenagel condensation.

Substrate Scope and Performance

While specific data for Tris[2-(methylamino)ethyl]amine is not extensively published, the performance can be inferred from studies using similar amine catalysts. The reaction is generally high-yielding and tolerant of a wide range of functional groups.

Table 1: Representative Substrate Scope (Predicted Performance)

Entry Aldehyde Active Methylene Typical Conditions Expected Yield Notes
1 Benzaldehyde Malononitrile EtOH, RT, 1h >95% Electron-neutral aldehydes react efficiently.
2 4-Nitrobenzaldehyde Malononitrile EtOH, RT, <30 min >98% Electron-withdrawing groups (EWGs) on the aldehyde accelerate the reaction.[6]
3 4-Methoxybenzaldehyde Malononitrile EtOH, 50°C, 2-4h >90% Electron-donating groups (EDGs) may slow the reaction, requiring mild heating.[7]
4 Cinnamaldehyde Malononitrile MeCN, RT, 2h >90% α,β-Unsaturated aldehydes are generally good substrates.
5 Benzaldehyde Ethyl Cyanoacetate Toluene, Reflux, 6h >85% Less acidic methylene compounds may require more forcing conditions.[8]

| 6 | Cyclohexanone | Malononitrile | Toluene, Reflux, 12h | Moderate | Ketones are significantly less reactive than aldehydes and require higher temperatures and longer reaction times.[1] |

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Insufficiently active methylene compound. 2. Deactivated aldehyde (steric hindrance or strong EDG). 3. Low temperature.1. Switch to a more acidic methylene compound (e.g., malononitrile). 2. Increase catalyst loading to 10-15 mol%. 3. Gently heat the reaction mixture (e.g., to 50-80°C).
Low Yield 1. Incomplete reaction. 2. Product loss during work-up/purification. 3. Reversible reaction; water buildup.1. Increase reaction time. 2. Ensure pH is acidic during aqueous wash to fully protonate and remove the catalyst. 3. If heating, use a Dean-Stark apparatus to remove water, especially with less reactive substrates.
Formation of Side Products 1. Self-condensation of the aldehyde (Michael addition). 2. Reaction temperature too high.1. Use a milder base or lower catalyst loading. 2. Add the aldehyde slowly to the mixture of active methylene and catalyst. 3. Run the reaction at a lower temperature.

Safety and Handling

! DANGER: Tris[2-(methylamino)ethyl]amine is a corrosive substance that can cause severe skin burns and eye damage.[4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors.

  • Spills: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. Remove contaminated clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

Always consult the Safety Data Sheet (SDS) for the specific reagents being used before starting any experiment.

References

  • US3836488A - Tris(2-(dimethylamino)ethyl)amine as catalyst for the preparation of polyurethanes.
  • Tris(2-aminoethyl)amine - Wikipedia . Wikipedia. [Link]

  • Tris(2-(dimethylamino)ethyl)amine | C12H30N4 | CID 263094 . PubChem. [Link]

  • Tris[2-(methylamino)ethyl]amine | C9H24N4 | CID 10888709 . PubChem. [Link]

  • Amines functionalized C60 as solid base catalysts for Knoevenagel condensation with high activity and stability . RSC Publishing. [Link]

  • Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application . MDPI. [Link]

  • Knoevenagel condensation - Wikipedia . Wikipedia. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity . SciELO México. [Link]

  • Novel Methods of Knoevenagel Condensation . Banaras Hindu University. [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions . ACS Publications. [Link]

  • Knoevenagel Condensation Doebner Modification . Organic Chemistry Portal. [Link]

  • Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction . Beilstein Journals. [Link]

  • Substrate scope of Knoevenagel Reaction catalyzed by IPP-1 . ResearchGate. [Link]

  • How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review . PubMed. [Link]

  • Emil Knoevenagel and the Roots of Aminocatalysis . ResearchGate. [Link]

  • Amine Functionalized Graphitic Carbon Nitride as Sustainable, Metal-Free Catalyst for Knoevenagel Condensation . ChemRxiv. [Link]

  • A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction . MDPI. [Link]

Sources

employing Tris[2-(methylamino)ethyl]amine in the synthesis of polyimine networks

Author: BenchChem Technical Support Team. Date: February 2026

Employing Tris(2-aminoethyl)amine Architectures for Covalent Adaptable Networks

Executive Summary & Chemical Identity

This guide details the synthesis of Polyimine Covalent Adaptable Networks (CANs) , a class of vitrimers exhibiting malleability, self-healing, and recyclability.[1]

Critical Chemical Distinction: The user request specified Tris[2-(methylamino)ethyl]amine . It is vital to distinguish between the two structural analogs to ensure successful polyimine formation:

ReagentStructureFunctionalityOutcome with Aldehydes
Tris(2-aminoethyl)amine (TREN)

Primary AmineStable Polyimine (

)
Tris[2-(methylamino)ethyl]amine

Secondary AminePoly(aminal) or Enamine

Expert Insight: Standard polyimine networks rely on the Schiff base condensation between a primary amine and an aldehyde.[1][2][3] Using the methylamino (secondary) variant will not yield a polyimine; it will yield a poly(aminal) network or prevent network formation entirely depending on steric hindrance and the aldehyde used.[1]

Therefore, this protocol focuses on the industry-standard Tris(2-aminoethyl)amine (TREN) to achieve true polyimine networks, while noting the specific utility of the methylated variant in the "Alternative Architectures" section.

Mechanism of Action: Dynamic Imine Exchange

Polyimine vitrimers derive their unique properties from associative bond exchange (transimination).[1] Unlike dissociative networks (which lose integrity upon heating), polyimines exchange bonds while maintaining constant crosslink density.[1]

Reaction Pathway

The network is formed via the condensation of TREN (crosslinker) and a dialdehyde (linker), releasing water.[1]



Visualization of Network Topology

The following diagram illustrates the formation of the network using TREN as the tripodal node and Terephthalaldehyde as the linear linker.[1]

PolyimineSynthesis cluster_exchange Dynamic Transimination Mechanism TREN Tris(2-aminoethyl)amine (Tripodal Node) Intermediate Condensation (- H₂O) TREN->Intermediate Primary Amines Dialdehyde Terephthalaldehyde (Linear Linker) Dialdehyde->Intermediate Carbonyls Network Polyimine Network (Vitrimer) Intermediate->Network Imine Bond Formation Imine1 Imine Link A Transition 4-Membered Transition State Imine1->Transition FreeAmine Free Amine (Catalyst/Defect) FreeAmine->Transition Imine2 New Imine Link B Transition->Imine2

Figure 1: Reaction pathway for TREN-based polyimine synthesis and the transimination exchange mechanism responsible for vitrimeric behavior.[1]

Experimental Protocol

Materials & Reagents[1][3][4]
  • Monomer A (Crosslinker): Tris(2-aminoethyl)amine (TREN) [>98% purity].[1]

    • Note: Store under nitrogen; sensitive to CO2.[1]

  • Monomer B (Linker): Terephthalaldehyde [Recrystallized] OR Glutaraldehyde.[1]

  • Solvent: Ethanol (Anhydrous) or Dichloromethane (DCM).[1]

  • Catalyst (Optional): Scandium(III) triflate (accelerates exchange, not strictly required for synthesis).[1]

Synthesis Workflow (Film Casting Method)

Step 1: Stoichiometric Calculation Polyimines require a precise 1:1 balance of Amine (


) to Aldehyde (

) functional groups for maximum crosslinking, or a slight amine excess to facilitate exchange dynamics.[1]
  • TREN Equivalent Weight:

    
     (3 primary amines).[1]
    
  • Terephthalaldehyde Equivalent Weight:

    
     (2 aldehydes).[1]
    

Step 2: Pre-polymerization [1]

  • Dissolve 10 mmol Terephthalaldehyde in 15 mL of anhydrous Ethanol in a round-bottom flask.

  • Separately, dissolve 6.67 mmol TREN in 5 mL of Ethanol.

  • Add the TREN solution dropwise to the aldehyde solution under vigorous stirring at Room Temperature (RT).

  • Observation: The solution will turn yellow immediately (Schiff base formation) and viscosity will increase.[1]

Step 3: Casting & Curing [1]

  • Pour the pre-polymer solution into a Teflon mold or onto a glass substrate before gelation (typically <15 mins).[1]

  • Stage 1 Cure: Place in a convection oven at 60°C for 4 hours to remove solvent.

  • Stage 2 Cure: Ramp temperature to 120°C for 12 hours (under vacuum if possible) to drive the equilibrium forward by removing water byproducts.

Step 4: Processing

  • The resulting film is a hard, insoluble thermoset.[1]

  • To demonstrate vitrimeric properties, cut the film and hot-press at 150°C / 5 MPa for 20 minutes.[1] The pieces should fuse completely.[1]

Characterization & Validation

Trustworthiness in CAN synthesis requires proving the dynamic nature of the bond.[1]

TechniqueTarget ObservationInterpretation
FTIR Spectroscopy Peak at ~1640 cm⁻¹Confirms formation of C=N Imine bond.[1] Disappearance of C=O (1700 cm⁻¹) indicates high conversion.[1]
Solubility Test Immersion in DCM/EthanolMaterial should swell but not dissolve (confirms crosslinking).[1]
Stress Relaxation DMA (Iso-strain)Modulus (

) should decay to 0 over time at elevated T. Plot

vs

to determine Activation Energy (

).[1]
Recyclability Grinding & RepressingRecovered tensile strength should be >90% of virgin material.[1]

Technical Note: The Methylamino Variant

If the user's intent was strictly to use Tris[2-(methylamino)ethyl]amine (the secondary amine variant), the chemistry changes fundamentally.[1]

Protocol Modification for Secondary Amines:

  • Target Material: Poly(aminal) Network.[1][3][4]

  • Reaction: Secondary Amine + Formaldehyde/Aldehyde

    
     Aminal.[1]
    
  • Mechanism:

    
    .
    
  • Properties: Poly(aminals) are less stable to hydrolysis than polyimines but offer faster exchange dynamics at lower temperatures.[1]

  • Synthesis Adjustment: Use Paraformaldehyde instead of Terephthalaldehyde to reduce steric hindrance. Reaction requires reflux in Toluene with water removal (Dean-Stark trap).[1]

References

  • Taynton, P., et al. (2014).[1] "Repairable Woven Carbon Fiber Composites with Full Recyclability Enabled by Malleable Polyimine Networks."[1] Advanced Materials. [1]

  • Denissen, W., et al. (2016).[1] "Vitrimers: Material Properties and Applications."[1] Chemical Science.

  • PubChem Database. (2025).[1] "Tris[2-(methylamino)ethyl]amine Compound Summary." National Library of Medicine.[1]

  • Zhang, Y., et al. (2018).[1] "Malleable and Recyclable Polyimine-based Thermosets."[1][5] Macromolecules. [1]

Sources

Troubleshooting & Optimization

improving yield of Tris[2-(methylamino)ethyl]amine synthesis

Technical Support Center: High-Yield Synthesis of Me TREN

Quick Reference Data
ParameterSpecification
Target Molecule Tris[2-(methylamino)ethyl]amine (

)
CAS Number 65604-89-9
Common Abbreviation Me

TREN (distinct from Me

TREN)
Primary Application Ligand for ATRP, Cu(I) Click Chemistry, CO

capture
Critical Challenge Preventing over-alkylation to the tertiary amine.[1][2][3]
Recommended Route Carbamate Protection

LiAlH

Reduction

Part 1: The "Golden Route" Synthesis Protocol

Directive: Do not attempt direct methylation (e.g., MeI or Formaldehyde/Formic Acid) on Tris(2-aminoethyl)amine (TREN). This invariably yields a mixture of secondary and tertiary amines that are nearly impossible to separate.

Phase A: Tris-Carbamate Formation

Objective: Protect all three primary amines of TREN with ethyl chloroformate to form a stable intermediate.[1]

Reagents:

  • Tris(2-aminoethyl)amine (TREN): 1.0 equiv.

  • Ethyl Chloroformate: 3.5 equiv.[1] (Slight excess ensures complete conversion).

  • Triethylamine (Et

    
    N) or NaOH: 3.5 equiv.
    
  • Solvent: Dichloromethane (DCM) (

    
    C).
    

Step-by-Step:

  • Setup: Dissolve TREN and Et

    
    N in dry DCM under N
    
    
    atmosphere. Cool to
    
    
    C in an ice bath.
  • Addition: Add Ethyl Chloroformate dropwise over 60 minutes. Critical: Exotherm control is vital to prevent side reactions.

  • Reaction: Allow to warm to room temperature (RT) and stir overnight.

  • Workup: Wash with 1M HCl (to remove unreacted TREN), then brine. Dry organic layer over MgSO

    
     and concentrate.
    
  • Checkpoint 1 (Self-Validation):

    
    H NMR should show distinct ethyl signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and no broad NH
    
    
    peak.
Phase B: Reduction to Secondary Amine

Objective: Reduce the carbamate carbonyls to methyl groups using Lithium Aluminum Hydride (LiAlH

Reagents:

  • Tris-carbamate intermediate (from Phase A).

  • LiAlH

    
    : 6.0–9.0 equiv.[1] (Large excess required).
    
  • Solvent: Dry THF (Anhydrous).

Step-by-Step:

  • Setup: Suspend LiAlH

    
     in dry THF under Argon/N
    
    
    .
  • Addition: Dissolve the Tris-carbamate in THF and add slowly to the LiAlH

    
     suspension at 
    
    
    C.
  • Reflux: Heat to reflux for 16–24 hours. Note: The solution will turn grey/white.[1]

  • Quench (Fieser Method): Cool to

    
    C. Carefully add:
    
    • 
       mL Water (
      
      
      = grams of LiAlH
      
      
      used).
    • 
       mL 15% NaOH solution.[1]
      
    • 
       mL Water.[1][4]
      
  • Isolation: Stir until the precipitate is white and granular. Filter through Celite.[1]

  • Purification: The filtrate contains the product. Dry over Na

    
    SO
    
    
    and remove solvent.
  • Final Polish: Distill under high vacuum (bp ~78°C at 0.1 mmHg) to obtain a colorless oil.

Part 2: Workflow Visualization

The following diagram illustrates the logic flow for synthesis and troubleshooting, distinguishing the correct pathway from common failure modes.

Me3TREN_SynthesisStartStarting Material:Tris(2-aminoethyl)amine (TREN)DecisionChoose StrategyStart->DecisionRouteADirect Alkylation(MeI or HCHO/HCOOH)Decision->RouteAAvoidRouteBCarbamate Route(Ethyl Chloroformate)Decision->RouteBRecommendedFailStateFAILURE:Mixture of Me3, Me4, Me5, Me6(Inseparable)RouteA->FailStateStep1Step 1: Carbamate Formation(TREN + 3 ClCOOEt)RouteB->Step1Check1QC: NMR/IR(Confirm C=O band)Step1->Check1Step2Step 2: LiAlH4 Reduction(Reflux THF)Check1->Step2PassQuenchFieser Workup(Remove Al salts)Step2->QuenchProductTarget Product:Me3TREN (Secondary Amine)Quench->Product

Caption: Logical flow for Me

1

Part 3: Troubleshooting Hub (Q&A)

Issue 1: Low Yield (<40%)

Q: I followed the protocol, but my mass recovery is very low. Where did the product go? A: Me

1
  • Root Cause: The product likely partitioned into the aqueous phase during the workup or was lost on the drying agent.[1]

  • Solution:

    • Saturation: Saturate the aqueous layer with NaCl or K

      
      CO
      
      
      during extraction to "salt out" the amine.
    • Solvent Choice: Use DCM (Dichloromethane) or CHCl

      
       for extraction; diethyl ether is often too non-polar to extract polyamines efficiently from water.
      
    • Drying Agent: Wash the drying agent (Na

      
      SO
      
      
      ) with dry DCM 3–4 times. Polyamines adsorb strongly to drying salts.[1]
Issue 2: Impurity Profile (Tertiary Amines)

Q: My NMR shows extra methyl singlets. Is it Me


TREN?A:1
  • Diagnosis: Check the integration. Me

    
    TREN methyls appear as a singlet/doublet around 2.3–2.4 ppm.[1]
    
  • Cause: If you used Methyl Chloroformate instead of Ethyl Chloroformate, the reduction is the same, but commercial methyl chloroformate can sometimes contain impurities.[1]

  • Fix: Ensure complete reduction. Unreduced carbamates (

    
     3.6–4.0 ppm) can mimic impurities. Reflux with fresh LiAlH
    
    
    for another 6 hours.
Issue 3: "Gooey" Aluminum Salts

Q: The Fieser workup resulted in a gelatinous mess that I can't filter. A: This traps your product.[1]

  • Root Cause: Incorrect water addition rate or insufficient stirring.[1]

  • Solution:

    • Rochelle's Salt: Instead of Fieser, quench with a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir overnight. This solubilizes aluminum salts into two clear phases.[1]

    • Soxhlet Extraction: If the solid is dry but holds product, perform a Soxhlet extraction of the aluminum solids with THF for 12 hours.[1]

Issue 4: Coloration

Q: The product is yellow/brown. Is it degraded? A: Polyamines oxidize rapidly in air.[1]

  • Impact: Yellow color usually indicates trace N-oxides, which can poison ATRP catalysts.[1]

  • Recovery: Distill under high vacuum immediately. Store the clean oil under Argon at -20°C.

Part 4: References & Grounding

  • Synthesis of Me

    
    TREN (Carbamate Route Foundation): 
    
    • The carbamate reduction strategy is the standard for converting primary to secondary amines in polyamines.

    • Reference: Schmidt, H., Lensink, C., Xi, S. K., & Verkade, J. G. (1989).[1][5] New Prophosphatranes: Novel intermediates to five-coordinate phosphatranes.[1][5] Zeitschrift für anorganische und allgemeine Chemie, 578(1), 75-80.[1] (Describes synthesis of

      
       from TREN).
      
  • Copper(II) Complexes of Me

    
    TREN: 
    
    • Confirms the specific secondary amine structure and its coordination chemistry.

    • Reference: Schatz, M., Becker, M., Walter, O., Liehr, G., & Schindler, S. (2001).[1] Reactivity of Copper(I) Complexes with Tripodal Ligands towards Dioxygen. Inorganica Chimica Acta, 324(1-2), 173-179.[1]

  • General Carbamate Reduction Protocol (Organic Syntheses):

    • Foundational method for N-methyl carbamate reduction.[1]

    • Reference: Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945).[1]

      
      -Phenylethyldimethylamine.[1] Organic Syntheses, 25, 89.[1]
      
  • ATRP Ligand Context (Me

    
    TREN vs Me
    
    
    TREN):
    • Clarifies the distinction between the fully methylated and partially methylated ligands.

    • Reference: Queffelec, J., Gaynor, S. G., & Matyjaszewski, K. (2000).[1] Optimization of Atom Transfer Radical Polymerization Using Cu(I)/Tris(2-(dimethylamino)ethyl)amine as a Catalyst. Macromolecules, 33(23), 8629–8639.[1]

troubleshooting poor catalytic performance of Tris[2-(methylamino)ethyl]amine complexes

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Catalysis & Polymer Chemistry Support Subject: Troubleshooting Catalytic Performance of Tris[2-(methylamino)ethyl]amine (Me₃TREN) Complexes

This guide addresses the "poor catalytic performance" of complexes derived from Tris[2-(methylamino)ethyl]amine (commonly abbreviated as Me₃TREN ).

CRITICAL DIAGNOSTIC STEP: Before proceeding, verify the exact identity of your ligand. There is a frequent confusion between Me₃TREN (secondary amines) and Me₆TREN (tertiary amines).

  • Me₃TREN: Tris[2-(methylamino )ethyl]amine.[1][2][3][4][5][6] Contains -NH-CH₃ groups.[1]

  • Me₆TREN: Tris[2-(dimethylamino )ethyl]amine.[1][2][5][6][7][8] Contains -N(CH₃)₂ groups.[1]

If you are attempting Atom Transfer Radical Polymerization (ATRP) and experiencing low conversion or dead chains, you are likely using the wrong ligand (Me₃TREN) instead of the industry-standard Me₆TREN.

Part 1: Diagnostic Flowchart

Use this decision tree to isolate the root cause of the catalytic failure.

TroubleshootingFlow Start Start: Poor Catalytic Performance CheckApp What is the Application? Start->CheckApp ATRP ATRP / Radical Polymerization CheckApp->ATRP BioInorg Oxidation / Hydrolysis / Bio-mimetic CheckApp->BioInorg LigandCheck Are you using Me3TREN? ATRP->LigandCheck ColorCheck Check Solution Color BioInorg->ColorCheck WrongLigand CRITICAL ERROR: Me3TREN contains secondary amines. Reacts with Alkyl Halide Initiator. LigandCheck->WrongLigand Yes SwitchLigand SOLUTION: Switch to Me6TREN (fully methylated). WrongLigand->SwitchLigand GreenPpt Green Precipitate? (Hydroxo-bridged Dimer) ColorCheck->GreenPpt pHCheck Check pH: Is pH > 7? GreenPpt->pHCheck AdjustpH Action: Lower pH or Use Non-coordinating Buffer pHCheck->AdjustpH Yes OxCheck Ligand Degradation: Check for N-dealkylation pHCheck->OxCheck No

Figure 1: Diagnostic workflow for isolating failure modes based on reaction type.

Part 2: Troubleshooting Guide (Q&A Format)

Scenario A: Polymerization (ATRP)

Q1: I am using Me₃TREN for Cu-mediated ATRP, but I see <10% conversion and the reaction stops. Why? Diagnosis: You are experiencing Ligand-Initiator Interference . Technical Explanation: Me₃TREN contains three secondary amine protons (


). In ATRP, the alkyl halide initiator (R-X) is an electrophile. Secondary amines are strong nucleophiles that react with R-X via an 

mechanism, forming a quaternary ammonium salt.
  • Consequence: This side reaction consumes your initiator and deactivates the ligand by permanently quaternizing the nitrogen donors. The catalyst effectively "commits suicide" before polymerization can propagate.

  • Solution: You must use the permethylated analog, Me₆TREN (Tris[2-(dimethylamino)ethyl]amine). The tertiary amines in Me₆TREN are sterically hindered and lack the N-H proton, preventing this side reaction.

Q2: Can I just add more Cu(I) to compensate? Answer: No. Adding more copper will not prevent the nucleophilic attack of the ligand on the initiator. It may actually accelerate the precipitation of insoluble Cu(I/II)-ammonium species.

Scenario B: Oxidation & Bio-Inorganic Catalysis

Q3: My Cu(II)-Me₃TREN complex precipitates as a green solid in aqueous buffer. Is the catalyst decomposing? Diagnosis: Formation of inactive hydroxo-bridged dimers . Technical Explanation: Me₃TREN is a tripodal ligand that leaves one coordination site open (usually for the substrate). In aqueous media at pH > 6.5, Cu(II) centers tend to dimerize via hydroxide bridges (


-OH), forming species like 

. These dimers are often catalytically inactive for substrate oxidation. Corrective Action:
  • Lower the pH: Operate slightly below pH 6.5 if your substrate permits.

  • Change Solvent: Switch to a 50:50 Water/Acetonitrile mixture to stabilize the monomeric species.

  • Check Counter-ions: Avoid phosphate buffers, which can bridge copper centers. Use non-coordinating buffers like HEPES or MES.

Q4: The reaction starts well but slows down, and the solution turns from blue to colorless/brown. What is happening? Diagnosis: Oxidative Ligand Degradation (Schiff Base Formation). Technical Explanation: In the presence of strong oxidants (e.g.,


 or high 

pressure), the secondary amine groups in Me₃TREN can be oxidized to imines (Schiff bases). This changes the ligand's field strength and geometry, often leading to metal release (demetallation). Verification: Analyze the post-reaction mixture via ESI-MS. Look for mass peaks corresponding to

, indicating dehydrogenation of the amine to an imine.

Part 3: Comparative Data & Specifications

Use the table below to verify you are using the correct ligand for your specific application.

FeatureMe₃TREN (The "Problem" Ligand)Me₆TREN (The Standard)
Full Name Tris[2-(methylamino )ethyl]amineTris[2-(dimethylamino )ethyl]amine
CAS Number 65604-89-933527-91-2
Amine Type Secondary (

)
Tertiary (

)
Key Reactivity Nucleophilic (reacts with electrophiles)Non-nucleophilic (stable to alkyl halides)
ATRP Suitability POOR (Side reactions)EXCELLENT (High activity)
Redox Potential (

)
Intermediate (approx -0.18 V vs SCE)Very Negative (approx -0.38 V vs SCE)
Primary Use Bio-inorganic models, HydrolysisFast ATRP, SET-LRP, Click Chemistry

Part 4: Mechanistic Failure Mode (ATRP)

The following diagram illustrates exactly why Me₃TREN fails in radical polymerization compared to Me₆TREN.

FailureMechanism cluster_0 Me3TREN Failure Mode cluster_1 Me6TREN Success Mode Ligand3 Me3TREN (Secondary Amine) Reaction SN2 Attack Ligand3->Reaction RX Alkyl Halide (Initiator) RX->Reaction Dead Quaternary Ammonium Salt (Inactive Catalyst) Reaction->Dead Irreversible Ligand6 Me6TREN (Tertiary Amine) Complex Active Cu(I) Complex Ligand6->Complex RX2 Alkyl Halide (Initiator) Radical Free Radical (Polymerization) Complex->Radical Reversible Activation Radical->Complex Deactivation

Figure 2: Mechanistic comparison showing the irreversible deactivation of Me₃TREN via alkylation versus the reversible activation cycle of Me₆TREN.

References

  • Queffelec, J., et al. (2000). "Optimization of atom transfer radical polymerization using Cu(I)/tris(2-(dimethylamino)ethyl)amine as a catalyst." Macromolecules. Link

  • Ciampolini, M., & Nardi, N. (1966). "Trigonal bipyramidal complexes of bivalent manganese, iron, and zinc with tris(2-dimethylaminoethyl)amine." Inorganic Chemistry. Link

  • Matyjaszewski, K., et al. (2012). "Substituted Tris(2-pyridylmethyl)amine Ligands for Highly Active ATRP Catalysts." Macromolecules. Link

  • Bozkurt, A., et al. (2023). "Hydrogen Bonding Effect on the Oxygen Binding and Activation in Cobalt(III)-Peroxo Complexes." Inorganic Chemistry. Link (Discusses Me3TREN vs Me6TREN stability).

  • Sigma-Aldrich. "Tris[2-(methylamino)ethyl]amine Product Specification." Link

Sources

optimizing reaction conditions for ATRP with Tris[2-(methylamino)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization & Troubleshooting for Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) Mediated ATRP Ticket ID: ATRP-OPT-001 Support Level: Senior Application Scientist[1]

⚠️ CRITICAL CHEMICAL VERIFICATION

Are you using "Methyl" or "Dimethyl"? Your query specified Tris[2-(methylamino)ethyl]amine . This refers to a secondary amine (often abbreviated Me₃TREN).

  • Standard ATRP Ligand: The industry standard for high-activity ATRP is Tris[2-(dimethylamino)ethyl]amine (Me₆TREN), a tertiary amine.[1][2][3][4]

  • The Risk: Secondary amines (Me₃TREN) can react with alkyl halides via nucleophilic substitution or undergo Michael addition with acrylate monomers, terminating the chain or killing the catalyst.[1]

  • Assumption: This guide assumes you are using the high-performance Me₆TREN (Dimethyl) ligand.[1] If you are strictly using the secondary amine, please see the "Alternative Ligand Warning" in the FAQ section.

PART 1: MECHANISTIC INSIGHT (The "Why")[1]

Me₆TREN is a "Ferrari" ligand. It forms a Cu(I) complex that is extremely unstable relative to Cu(II), resulting in a massive equilibrium constant (


) compared to standard ligands like PMDETA or bipyridine.[1]

The Consequence:

  • High Activity: The equilibrium shifts heavily toward the active radical species.[1]

  • Fast Polymerization: Reactions can finish in minutes rather than hours.[1]

  • Termination Risk: High radical concentration leads to radical-radical termination (high PDI) unless controlled by low catalyst loading (ppm levels) or excess Cu(II) deactivator .[1]

Visualization: The Me₆TREN Equilibrium Engine

ATRP_Mechanism Dormant Dormant Chain (P-X) Active Active Radical (P*) Dormant->Active k_act (Fast) Active->Dormant k_deact (Critical) Polymer Polymer Chain (Pn+1) Active->Polymer + Monomer CuI Activator [Cu(I)/Me6TREN]+ CuII Deactivator [Cu(II)X/Me6TREN]+ CuI->CuII Oxidation CuII->CuI Reduction Monomer Monomer

Figure 1: The ATRP equilibrium.[1] With Me₆TREN,


 is very high.[1] Control is maintained only if 

(the return to dormant state) is efficient. If [Cu(II)] is too low, the reaction runs away.[1]
PART 2: TROUBLESHOOTING MATRIX

Use this guide to diagnose experimental failures.

SymptomProbable CauseCorrective Action
Reaction turns Green/Blue immediately Oxygen Leak. Me₆TREN/Cu(I) is extremely air-sensitive.[1] It oxidizes to Cu(II) (Blue/Green) instantly upon contact with air.[1]1. Switch to Freeze-Pump-Thaw (3-4 cycles).2. Ensure all joints are greased/sealed.3. Use a reducing agent (Sn(EH)₂, Ascorbic Acid) to regenerate Cu(I) in situ (ARGET ATRP).
Exotherm / Gelation Rate too fast. The

is too high for the target monomer (common with Acrylates).[1]
1. Decrease Catalyst Load: Drop from 1000 ppm to 50-100 ppm.2. Add Deactivator: Add 10-20% Cu(II)Br₂ relative to Cu(I) at the start.3. Lower Temperature: Run at RT or 0°C instead of 60°C.
Broad PDI (> 1.4) Poor Deactivation. Not enough Cu(II) exists to trap the radicals.[1]1. Inject Cu(II): Add a small amount of Cu(II) complex explicitly.2.[1] Check Ligand Purity: Impure Me₆TREN leads to unstable complexes.3. Stop Lower: Stop reaction at 60-70% conversion; viscosity hinders deactivation.
No Polymerization (Colorless) "Dead" Catalyst. Cu(I) might be disproportionating or poisoned.[1]1. Solvent Check: In water or acidic media, Me₆TREN/Cu(I) is unstable.[1] Use anhydrous solvents or add excess ligand.2. Ligand Ratio: Ensure Ligand:Cu ratio is > 1:1 (e.g., 1.1:1) to prevent disproportionation.[1]
PART 3: OPTIMIZED PROTOCOLS
Protocol A: ARGET ATRP (Recommended for Me₆TREN)

Why? Me₆TREN is so active that handling Cu(I) directly is difficult.[1] ARGET uses stable Cu(II) and a reducing agent, allowing for ppm-level catalyst loading and higher oxygen tolerance.

Target: Poly(methyl acrylate), DP = 200.[1][5] Reagents:

  • Monomer: Methyl Acrylate (MA)[1][5]

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB)
    
  • Ligand: Me₆TREN[1][3][4][6][7][8][9]

  • Catalyst Precursor: CuBr₂ (Copper II Bromide)[1]

  • Reducing Agent: Tin(II) 2-ethylhexanoate (Sn(EH)₂)[1]

Step-by-Step:

  • Stock Solutions:

    • Catalyst Stock: Dissolve CuBr₂ (11.2 mg, 0.05 mmol) and Me₆TREN (12 mg, 0.055 mmol) in 5 mL DMF. (Color: Green).[1]

    • Reducing Stock: Dissolve Sn(EH)₂ in DMF (0.1 M).[1]

  • Reaction Mix:

    • Add Monomer (5 mL) and Initiator (EBiB, 1 equiv) to a Schlenk flask.

    • Add Solvent (Anisole, 50% v/v).

    • Add Catalyst Stock to achieve 50 ppm Cu relative to monomer.

  • Deoxygenation:

    • Seal flask with rubber septum.

    • Purge with Nitrogen for 30 mins (needles in/out). Note: ARGET tolerates purging better than FPT.[1]

  • Injection:

    • Heat to 60°C.

    • Slowly inject Reducing Stock (Sn(EH)₂) via syringe pump or in aliquots.[1] Ratio Sn:Cu should be ~10:1 over the course of the reaction.

  • Observation:

    • The solution should turn from light green to colorless/light yellow (indicating reduction to active Cu(I)).

    • Stop when conversion reaches ~80%.

Protocol B: Workflow Logic

Optimization_Flow Start Start Optimization MonomerType Monomer Type? Start->MonomerType Acrylates Acrylates (Fast Propagating) MonomerType->Acrylates Styrenes Styrenes/Methacrylates (Slower) MonomerType->Styrenes Action_Acry 1. Use < 50 ppm Cu 2. Add 10% Cu(II) initially 3. Temp: Ambient Acrylates->Action_Acry Action_Sty 1. Use 100-300 ppm Cu 2. Temp: 60-90°C Styrenes->Action_Sty Check_PDI Check PDI Action_Acry->Check_PDI Action_Sty->Check_PDI High_PDI PDI > 1.3 Check_PDI->High_PDI Good_PDI PDI < 1.2 Check_PDI->Good_PDI Fix_PDI Increase [Cu(II)] or Reduce Rate High_PDI->Fix_PDI

Figure 2: Decision tree for optimizing reaction conditions based on monomer type.

PART 4: FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: Can I use Me₆TREN for Methacrylates (MMA)? A: Yes, but be careful.[1] Methacrylates have a thermodynamic equilibrium that favors the dormant species more than acrylates. However, because Me₆TREN is so active, you may still get high PDI.

  • Tip: Use CuCl instead of CuBr.[1] The C-Cl bond is stronger, slowing down activation (

    
    ) and improving control for methacrylates.
    

Q2: My reaction stopped at 50% conversion. Why? A: This is likely the "Persistent Radical Effect" in overdrive.[1] If radical termination occurs early, excess Cu(II) builds up. Since Me₆TREN stabilizes Cu(II) less than Cu(I) relative to other ligands, the system might just be "stuck" in the deactivated state if too much Cu(II) accumulates.[1]

  • Fix: Add a reducing agent (Sn(EH)₂, Ascorbic Acid, or Cu(0) wire) to regenerate Cu(I).

Q3: What if I actually HAVE the secondary amine (Me₃TREN)? A: If you cannot source Me₆TREN:

  • Do NOT use alkyl halide initiators that are highly reactive (like Iodine-based).[1]

  • Expect the amine to act as a reducing agent (similar to ARGET).[1][8]

  • The secondary amine may react with the polymer chain end, capping it and preventing further growth. This is generally not recommended for "Living" character.[1]

REFERENCES
  • Queffelec, J., et al. (2000).[1][3][4] "Optimization of Atom Transfer Radical Polymerization Using Cu(I)/Tris(2-(dimethylamino)ethyl)amine as a Catalyst." Macromolecules, 33(23), 8629–8639.[3][4] Link[1]

    • Foundational paper establishing Me₆TREN as a high-activity ligand.

  • Matyjaszewski, K., et al. (2006).[1][3] "Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents." PNAS, 103(42), 15309–15314.[3] Link

    • Describes the ARGET ATRP mechanism essential for using Me₆TREN effectively.

  • Rosen, B. M., & Percec, V. (2009).[1] "Single-Electron Transfer and Single-Electron Transfer Degenerative Chain Transfer Living Radical Polymerization." Chemical Reviews, 109(11), 5069–5119.[1] Link[1]

    • Discusses the role of Me₆TREN in Cu(0) mediated polymerization (SET-LRP).

Sources

challenges in the synthesis of Tris[2-(methylamino)ethyl]amine metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tris[2-(methylamino)ethyl]amine (


) Systems 

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Synthesis, Purification, and Complexation Challenges of



Critical Disambiguation: Know Your Ligand

Before proceeding, confirm your target molecule. This guide specifically covers the secondary amine variant.

Feature

(This Guide)

(Common in ATRP)
Full Name Tris[2-(methylamino )ethyl]amineTris[2-(dimethylamino )ethyl]amine
Structure


Amine Type Secondary (

)
Tertiary (

)
Key Property Capable of H-bonding; pH sensitiveSterically bulky; no H-bond donors
Primary Use Bioinorganic modeling (

activation), Supramolecular assembly
ATRP (Polymerization), Click Chemistry

Module 1: Ligand Synthesis & Purification

The Challenge: Direct methylation of TREN (Tris(2-aminoethyl)amine) with methyl iodide is uncontrollable, resulting in a mixture of secondary, tertiary, and quaternary amines. The Solution: Use the Formylation-Reduction Route to guarantee mono-methylation of the pendant arms.

Step-by-Step Protocol: The Formamide Route

Reagents: TREN (96%+), Ethyl Formate, Lithium Aluminum Hydride (


), dry THF.
  • Formylation (Protection):

    • Reflux TREN (1 eq.) in excess Ethyl Formate (as solvent and reagent) for 24–48 hours.

    • Mechanism:[1][2][3] The primary amines attack the carbonyl, displacing ethanol.

    • Checkpoint: Monitor by IR.[4] Disappearance of

      
       bands and appearance of strong Amide I/II bands (
      
      
      
      ).
    • Workup: Remove excess ethyl formate under vacuum. Result is a viscous oil/solid:

      
      .
      
  • Reduction (Activation):

    • Suspend

      
       (4.5 eq.) in dry THF under 
      
      
      
      or Ar.
    • Add the triformamide precursor dropwise (exothermic!).

    • Reflux for 16–24 hours.

    • Mechanism:[1][2][3][5]

      
       reduces the carbonyl (
      
      
      
      ) to a methylene (
      
      
      ), converting the formamide to a methyl group.
  • Quenching & Isolation (The "Fieser" Method):

    • Cool to 0°C.

    • Carefully add:

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      (where
      
      
      = grams of
      
      
      used).
    • Filter the granular white precipitate. Wash with THF.

    • Dry filtrate over

      
      , filter, and evaporate solvent.
      
  • Purification (Vacuum Distillation):

    • CRITICAL:

      
       is a high-boiling oil.
      
    • Distill under high vacuum (<0.1 mmHg).

    • Expected bp: ~100–120°C at 0.1 mmHg (Higher than

      
      ).
      
    • Storage: Store under inert gas at -20°C. It avidly absorbs

      
       and 
      
      
      
      from air.

SynthesisWorkflow TREN TREN (Primary Amine) Formylation Reflux in Ethyl Formate TREN->Formylation Intermediate Tris-Formamide (Protection) Formylation->Intermediate Reduction LiAlH4 Reduction (THF, Reflux) Intermediate->Reduction Crude Crude Me3TREN Reduction->Crude Distillation Vacuum Distillation (<0.1 mmHg) Crude->Distillation Final Pure Me3TREN (Colorless Oil) Distillation->Final

Figure 1: Synthesis workflow ensuring selective mono-methylation via formamide intermediate.

Module 2: Metal Complexation (Cu, Zn, Fe)

The Challenge:


 complexes are prone to hydrolysis and oxidation (especially Cu(I)). The secondary amines (

) are more acidic than the tertiary amines in

, affecting stability constants.
Standard Complexation Protocol (Cu(II))
  • Solvent Choice: Methanol (MeOH) or Acetonitrile (MeCN). Avoid water if isolating crystals, as the complex may be hygroscopic.

  • Stoichiometry: 1:1 molar ratio is strict.

    • Dissolve

      
       (or OTf/BF4 salts) in MeOH.
      
    • Add

      
       (1 eq.) dropwise.
      
  • Observation:

    • Cu(II): Solution turns deep blue/turquoise (Trigonal Bipyramidal geometry).

    • Cu(I): (Requires

      
       precursor under 
      
      
      
      ) Solution should be colorless to pale yellow. Green/Blue indicates oxidation.
Troubleshooting Table
SymptomProbable CauseCorrective Action
Immediate Precipitate Wrong counter-ion or solvent mismatch.Switch from

to non-coordinating anions (

,

,

). Use MeCN.
Color Change (Cu-I) Oxidation to Cu(II) via air leak.Check Schlenk lines. Degas solvents via freeze-pump-thaw (3 cycles).
Oily Product Ligand excess or hygroscopic salt.Use exact 1:1 stoichiometry. Recrystallize from MeCN/Ether diffusion at -20°C.
Broad NMR Signals Paramagnetism (Cu-II, Fe-II/III).Normal for these metals. Use Evans Method for magnetic susceptibility or switch to Zn(II) for structural NMR.

Scientific FAQ: Mechanisms & Stability

Q: Why use


 instead of 

?
A: The secondary amines in

provide a steric "pocket" that is less crowded than

, allowing for different substrate approach angles. Crucially, the N-H protons can participate in hydrogen bonding with coordinated substrates (e.g., stabilizing a Cu-superoxo species), a feature absent in the methylated

.

Q: Can I use


 for ATRP? 
A:  Theoretically yes, but it is generally less effective  than 

. The secondary amines can react with alkyl halides or radical intermediates, leading to side reactions.

is the gold standard for ATRP because the tertiary amines are chemically inert under radical conditions.

Q: Is the perchlorate salt safe? A: WARNING: Organic perchlorates are potentially explosive. While often used in crystallography (e.g.,


), they should be handled in sub-gram quantities. For bulk applications, use Triflate (

)
or Tetrafluoroborate (

)
salts.

Complexation cluster_equilibrium Complexation Equilibrium Ligand Me3TREN Ligand (Secondary Amines) Complex [M(Me3TREN)(Solv)]2+ Trigonal Bipyramidal Ligand->Complex  MeOH/MeCN   Metal Metal Salt (Cu(II), Zn(II)) Metal->Complex Precip Precipitate (If Anion = Cl/Br in non-polar) Complex->Precip  Low Solubility  

Figure 2: Coordination logic. The tripodal ligand enforces a Trigonal Bipyramidal (TBP) geometry, leaving one axial site open for solvent or substrate binding.

References

  • Ciampolini, M., & Nardi, N. (1966). Five-Coordinated Complexes of Manganese(II), Iron(II), Cobalt(II), Nickel(II), and Copper(II) with Tris(2-dimethylaminoethyl)amine. Inorganic Chemistry. (Foundational paper on the TREN-derivative family geometry).

  • Schmidt, H., et al. (1996). Trigonal-Bipyramidal Copper(II) Complexes with Symmetric and Unsymmetric Tripodal Tetramine Ligands.[1] Inorganic Chemistry. (Details the synthesis of secondary amine variants).

  • Becker, M., et al. (1999). Reversible Binding of Dioxygen by a Copper(I) Complex with Tris(2-dimethylaminoethyl)amine (Me6tren) as a Ligand. Chemistry – A European Journal. (Contextualizes the reactivity differences).

  • Holwerda, R. A., et al. (1985).[6] Stability of the Cu(II)-S Bond in Mercapto Amino Acid Complexes of [2,2',2''-Tris(dimethylamino)triethylamine]copper(II). Inorganic Chemistry. (Discusses stability constants and kinetics).

Sources

Technical Support Center: Purification of Tris[2-(methylamino)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Engineering Support resource. It assumes the user has access to standard organic synthesis infrastructure (Schlenk lines, high-vacuum pumps) and is handling Tris[2-(methylamino)ethyl]amine (CAS: 65604-89-9), a critical ligand often used in ATRP (Atom Transfer Radical Polymerization) and coordination chemistry.

Ticket ID: PUR-TMEA-001 Subject: Removal of Impurities, Oxidation Products, and Synthesis Byproducts Assigned Specialist: Senior Application Scientist, Ligand Chemistry Division

Executive Summary & Chemical Identity

Tris[2-(methylamino)ethyl]amine (often abbreviated as Me


TREN  or Tri-N-methyl TREN ) is a tetradentate ligand containing three secondary amine arms. Unlike its fully methylated counterpart (Me

TREN), this molecule possesses reactive N-H bonds, making it significantly more susceptible to oxidation and side reactions.

Critical Purity Warning: In ATRP and MOF synthesis, impurities such as primary amines (under-methylated species) or oxidation products (N-oxides/imines) act as catalyst poisons, leading to erratic polymerization kinetics or structural defects.

PropertySpecification
Chemical Formula

Molecular Weight 188.31 g/mol
Boiling Point 77–78 °C @ 0.1 mmHg (Lit.)[1]
Density 0.896 g/mL @ 25 °C
Appearance (Pure) Colorless liquid
Appearance (Impure) Yellow to Dark Brown liquid

Diagnostic Troubleshooting (Q&A)

Q1: My sample has turned from colorless to yellow/brown. Is it still usable?

Diagnosis: This indicates oxidative degradation . Secondary amines are prone to air oxidation, forming imines or N-oxides, which are chromophores. Solution: For sensitive applications (e.g., controlled radical polymerization), do not use . You must repurify via vacuum distillation. To prevent recurrence, store the purified ligand under Argon/Nitrogen at -20°C.

Q2:


H NMR shows small multiplets near 2.6–2.8 ppm that don't match the main peaks. What are these? 

Diagnosis: These are likely under-methylated primary amine impurities (


). This occurs if the methylation reaction (e.g., reductive amination of Tren) was incomplete.
Impact:  Primary amines bind copper more strongly than secondary amines, altering the redox potential of your catalyst.
Solution:  These are difficult to separate by simple flash chromatography due to tailing. Fractional vacuum distillation  is the most effective method due to the boiling point differential between primary and secondary amine species.

Q3: I see a white precipitate forming when I dilute the ligand in organic solvents.

Diagnosis: This is likely residual inorganic salt (e.g., NaCl, KCl) or ammonium salts carried over from the synthesis neutralization step. Solution: Perform a dry filtration through a 0.2 µm PTFE filter or a Celite pad packed in an inert atmosphere glovebox. If the salt is dissolved (e.g., in water/methanol), perform a basic extraction (pH > 12) into Dichloromethane (DCM) followed by drying over


.

Q4: Can I use silica gel chromatography for purification?

Diagnosis: Not recommended. Polyamines interact strongly with acidic silanol groups on silica, leading to severe streaking and mass loss. Solution: If chromatography is absolutely necessary, use neutral alumina or pretreat silica with 1-2% Triethylamine (TEA) to deactivate acidic sites. However, distillation remains the gold standard.

Master Protocol: Fractional Vacuum Distillation

The only self-validating method to ensure >98% purity.

Prerequisites
  • High Vacuum Line: Capable of reaching < 0.5 mmHg (ideally 0.1 mmHg).

  • Glassware: Short-path distillation head (vigreux column optional but recommended for separation), receiving cow, Schlenk flask.

  • Heating: Oil bath with precise temperature control.

Step-by-Step Workflow
  • System Preparation:

    • Flame-dry all glassware under vacuum to remove adsorbed moisture.

    • Flush with Argon/Nitrogen.

  • Loading:

    • Load the crude amine into the boiling flask.

    • Add a magnetic stir bar. Critical: Do not use boiling chips; they are ineffective under high vacuum.

  • Degassing:

    • Perform 3 cycles of freeze-pump-thaw if the sample contains significant volatile solvents, or simply stir under dynamic vacuum at Room Temperature (RT) for 20 minutes to remove dissolved gases.

  • Distillation (The "Heart Cut" Technique):

    • Slowly ramp the oil bath temperature.

    • Fraction 1 (Forerun): Discard the first 5-10% of distillate. This contains residual solvents and lower-boiling primary amine impurities.

    • Fraction 2 (Main Fraction): Collect the fraction boiling at 77–78 °C (at 0.1 mmHg) .

      • Note: If your vacuum is weaker (e.g., 1.0 mmHg), expect the BP to rise to ~100–110 °C. Use a nomograph to adjust.

    • Fraction 3 (Heels): Stop distillation when the pot residue darkens or temperature spikes. Do not distill to dryness (explosion hazard).

  • Storage:

    • Immediately transfer the main fraction to a Schlenk tube or ampoule under inert atmosphere.

    • Seal with Parafilm/Teflon tape and store at -20 °C.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for purifying Tris[2-(methylamino)ethyl]amine based on the specific impurity profile detected.

Purification_Workflow Start Crude Tris[2-(methylamino)ethyl]amine Check_Color Visual Inspection: Color? Start->Check_Color Yellow Yellow/Brown (Oxidation) Check_Color->Yellow Oxidized Colorless Colorless (Good) Check_Color->Colorless Looks OK Check_NMR 1H NMR Analysis: Impurity Type? Salts Inorganic Salts (White Solid) Check_NMR->Salts Solids Present Primary Primary Amines (Under-methylated) Check_NMR->Primary Multiplets @ 2.6ppm Clean Pure Spectrum Check_NMR->Clean Only Product Peaks Distillation High Vacuum Distillation (78°C @ 0.1 mmHg) Yellow->Distillation Colorless->Check_NMR Filtration Filtration (DCM/Celite) + Basic Extraction Salts->Filtration Primary->Distillation Storage Store under Argon (-20°C) Clean->Storage Filtration->Distillation Distillation->Check_NMR Verify Purity

Caption: Logical workflow for identifying impurities and selecting the correct purification pathway for Tris[2-(methylamino)ethyl]amine.

Scientific Rationale (The "Why")

Why Vacuum Distillation?

Polyamines like Tris[2-(methylamino)ethyl]amine have high boiling points and are thermally labile in the presence of oxygen.

  • Thermodynamics: At atmospheric pressure, the boiling point would exceed 250°C, causing decomposition (Hofmann elimination or oxidation) before distillation occurs.

  • Separation Efficiency: The vapor pressure difference between the mono-methylated (target), un-methylated (impurity), and over-methylated species is maximized under high vacuum, allowing for a clean "cut."

Why Avoid Column Chromatography?
  • Chemisorption: The basic nitrogen lone pairs form hydrogen bonds with the acidic protons of silanol groups (

    
    ) on silica gel.
    
  • Consequence: This results in peak broadening (tailing) and irreversible adsorption, leading to yield loss and contamination of the stationary phase.

References

  • Synthesis and Physical Properties

    • Sigma-Aldrich Product Specification. "Tris[2-(methylamino)ethyl]amine, 97%".[2] Accessed 2026.[1][3]

    • Source:

  • Ligand Behavior in ATRP: Queffelec, J., et al. (2000). "Atom Transfer Radical Polymerization of Styrene and Methyl Methacrylate with Tris[2-(methylamino)ethyl]amine as Ligand". Macromolecules. Context: Establishes the sensitivity of the ligand to oxidation and the necessity of high purity for controlled kinetics.
  • Purification Methodologies for Polyamines: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. Context: General authoritative text on the distillation of high-boiling amines under reduced pressure.

Sources

Technical Support Center: Stabilizing Tris[2-(methylamino)ethyl]amine Complexes in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tris[2-(methylamino)ethyl]amine (also known as Me-tren) and its metal complexes. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the challenges of stabilizing these versatile yet sensitive compounds in solution.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, offering explanations based on the chemical principles governing the stability of these complexes and providing actionable solutions.

Issue 1: Unexpected Color Change in Your Complex Solution

Symptom: The color of your metal-Me-tren complex solution changes over time, for example, a blue copper(II) solution turning green or a pale-colored solution becoming darker.

Potential Causes & Solutions:

  • Ligand Exchange: The color of a transition metal complex is highly dependent on the ligands coordinated to the metal center.[1] A color change often indicates that one or more of the amine arms of the Me-tren ligand or other coordinated ligands (like solvent molecules) have been replaced by other species in the solution. For instance, in a copper(II) complex, the replacement of water ligands with ammonia can cause a color shift from pale blue to a deep inky blue.[1] Similarly, the introduction of chloride ions can lead to a green-colored solution.[2]

    • Solution: Ensure your solvents and reagents are pure and free from contaminating species that could act as competing ligands. If the presence of certain ions is unavoidable, consider their potential to coordinate with the metal center and how this might affect your experiment.

  • Change in Metal Oxidation State: Oxidation or reduction of the central metal ion will drastically alter the color of the complex. For example, copper(I) complexes are often colorless, while copper(II) complexes are typically colored.[3] If a colorless or pale solution of a Cu(I)-Me-tren complex turns blue or green, it may be due to oxidation by atmospheric oxygen.

    • Solution: To prevent oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) using techniques such as a Schlenk line.[4][5] Deoxygenate your solvents thoroughly before use. If you suspect oxidation is unavoidable, you may consider adding a small amount of a reducing agent that will not interfere with your reaction, although this should be done with caution.

  • Change in Coordination Geometry: A shift in the coordination geometry around the metal center (e.g., from octahedral to tetrahedral) can also lead to a color change.[6] This can be influenced by the solvent and the steric bulk of the ligands.[6]

    • Solution: Carefully control the solvent environment. The polarity of the solvent can influence which coordination geometry is more stable.[7][8] Be consistent with the solvent system you are using to ensure reproducible results.

Issue 2: Precipitation Forming in Your Solution

Symptom: A solid material (precipitate) forms in your solution of the metal-Me-tren complex.

Potential Causes & Solutions:

  • Formation of Insoluble Hydroxides: Many transition metal aqua ions are acidic and can be deprotonated by bases to form neutral, insoluble metal hydroxide complexes.[9] If the pH of your solution increases, for instance, through the addition of a basic solution or exposure to atmospheric CO2 which can form carbonic acid and subsequently be neutralized, you may observe the precipitation of metal hydroxides.[9]

    • Solution: Control the pH of your solution using a suitable buffer system. Be aware that some common buffers, like Tris, can themselves act as ligands and compete for coordination to the metal ion.[10] An alternative to prevent precipitation is the addition of a strong chelating agent like EDTA, which can form a stable, soluble complex with the metal ion, although this would fundamentally change the nature of your complex in solution.[11]

  • Low Solubility of the Complex: The complex itself may have limited solubility in the chosen solvent.

    • Solution: You may need to screen different solvents to find one in which your complex is more soluble. Consider the polarity of your complex and the solvent. Sometimes, a mixture of solvents can provide the desired solubility.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of Tris[2-(methylamino)ethyl]amine and its complexes.

Q1: What are the main factors that influence the stability of metal-Me-tren complexes in solution?

A1: The stability of these complexes is a multifactorial issue. Key factors include:

  • The Nature of the Metal Ion: The charge, size, and electron configuration of the metal ion play a crucial role. Generally, smaller, more highly charged metal ions form more stable complexes.

  • pH of the Solution: The pH is critical as it can affect both the ligand and the metal ion. At low pH, the amine groups of the Me-tren ligand can become protonated, preventing them from coordinating to the metal. At high pH, as discussed in the troubleshooting section, precipitation of metal hydroxides can occur.[9]

  • Solvent: The solvent can influence stability through its polarity, coordinating ability, and potential to stabilize or destabilize the complex through interactions like hydrogen bonding.[12]

  • Presence of Competing Ligands: Any other species in the solution that can coordinate to the metal ion will compete with the Me-tren ligand, potentially leading to ligand displacement and decomposition of your complex.

  • Temperature: Higher temperatures generally increase the rate of decomposition reactions.

Q2: How can I quantitatively assess the stability of my metal-Me-tren complex?

A2: UV-Vis spectrophotometry is a powerful and accessible technique for studying the stability of colored transition metal complexes.[13][14][15] By monitoring changes in the absorbance spectrum over time, you can determine the rate of decomposition. A common method is to follow the disappearance of a characteristic absorbance peak of your complex or the appearance of a peak corresponding to a decomposition product. This data can then be used to calculate the reaction kinetics.[16]

Q3: My experiment requires the use of a copper(I)-Me-tren complex. What special precautions should I take?

A3: Copper(I) complexes are highly susceptible to oxidation to copper(II) by atmospheric oxygen.[3] Therefore, all manipulations must be carried out under strictly anaerobic conditions. This involves the use of a Schlenk line or a glovebox to maintain an inert atmosphere of nitrogen or argon. All solvents and reagents must be rigorously deoxygenated before use, typically by sparging with an inert gas or by the freeze-pump-thaw method.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experimental workflows.

Protocol 1: Preparation of a Stock Solution of an Air-Sensitive Metal-Me-tren Complex

This protocol describes the preparation of a stock solution using a Schlenk line to ensure an inert atmosphere.

Materials:

  • Schlenk flask

  • Glass syringe with a long needle

  • Septa

  • Deoxygenated solvent

  • Metal precursor (solid)

  • Tris[2-(methylamino)ethyl]amine (liquid)

  • Inert gas (Nitrogen or Argon) supply

  • Vacuum pump

Procedure:

  • Prepare the Schlenk Flask: Thoroughly dry the Schlenk flask in an oven and allow it to cool to room temperature under a stream of inert gas.

  • Add the Solid Metal Precursor: Quickly weigh the desired amount of the solid metal precursor and add it to the Schlenk flask. Immediately seal the flask with a septum.

  • Purge with Inert Gas: Connect the sidearm of the Schlenk flask to the Schlenk line. Evacuate the flask under vacuum for several minutes, then backfill with inert gas. Repeat this vacuum/inert gas cycle three times to ensure all oxygen is removed.

  • Add the Solvent: Using a clean, dry syringe, draw up the required volume of deoxygenated solvent. Pierce the septum of the Schlenk flask with the syringe needle and slowly add the solvent to the flask.

  • Add the Me-tren Ligand: Using a clean, dry microliter syringe, draw up the precise volume of Tris[2-(methylamino)ethyl]amine. Pierce the septum and add the ligand to the stirring solution in the Schlenk flask.

  • Stir to Dissolve: Allow the solution to stir under a positive pressure of inert gas until the complex is fully formed and dissolved.

  • Storage: The stock solution can be stored in the sealed Schlenk flask under a positive pressure of inert gas. For longer-term storage, it can be transferred to a sealed ampoule under an inert atmosphere.

Protocol 2: Monitoring Complex Stability using UV-Vis Spectrophotometry

This protocol outlines a general procedure to monitor the stability of a metal-Me-tren complex in a specific solvent and at a controlled temperature.

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes with stoppers or screw caps

  • Stock solution of the metal-Me-tren complex (prepared as in Protocol 1)

  • The solvent of interest (deoxygenated if studying an air-sensitive complex)

Procedure:

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up. Set the desired temperature for the cuvette holder.

  • Prepare the Sample: In a volumetric flask, dilute a small aliquot of the stock solution of your complex with the solvent of interest to a concentration that gives a maximum absorbance in the range of 0.5 - 1.5.

  • Acquire the Initial Spectrum: Fill a quartz cuvette with the prepared solution, seal it, and place it in the spectrophotometer. Record the full absorbance spectrum (e.g., from 300 to 800 nm) to identify the wavelength of maximum absorbance (λmax). This is your time zero (t=0) measurement.

  • Kinetic Scan: Set the spectrophotometer to kinetic mode. Monitor the absorbance at the λmax at regular time intervals (e.g., every 5 minutes) for a desired duration (e.g., several hours or until a significant change is observed).

  • Data Analysis: Plot the absorbance at λmax versus time. The shape of the resulting curve will give you information about the stability of your complex. For a first-order decomposition, a plot of ln(Absorbance) vs. time will be linear, and the rate constant can be determined from the slope of the line.

Data Presentation

Table 1: Stability Constants of Selected Copper(II)-Tripodal Amine Complexes

LigandComplexStability Constant (Kf)
tren (Tris(2-aminoethyl)amine)[Cu(tren)(S2O3)](1.82 ± 0.09) × 10^3 M^-1
Me3tren (Tris[2-(methylamino)ethyl]amine)[Cu(Me3tren)(S2O3)](2.13 ± 0.05) × 10^3 M^-1
Bz3tren (Tris(2-benzylaminoethyl)amine)[Cu(Bz3tren)(S2O3)](4.30 ± 0.21) × 10^4 M^-1

Data sourced from ACS Publications.[17]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Storage prep_flask 1. Prepare Schlenk Flask (Dry and Purge) add_metal 2. Add Solid Metal Precursor prep_flask->add_metal Quickly add_solvent 3. Add Deoxygenated Solvent add_metal->add_solvent Via Syringe add_ligand 4. Add Me-tren Ligand add_solvent->add_ligand Via Syringe stir 5. Stir to Form Complex add_ligand->stir store 6. Store Under Inert Atmosphere stir->store

Caption: Workflow for preparing an air-sensitive metal-Me-tren complex.

Troubleshooting_Color_Change start Unexpected Color Change cause1 Ligand Exchange start->cause1 cause2 Change in Metal Oxidation State start->cause2 cause3 Change in Coordination Geometry start->cause3 solution1 Purify Solvents & Reagents cause1->solution1 solution2 Use Inert Atmosphere (Schlenk Line) cause2->solution2 solution3 Control Solvent Environment cause3->solution3

Caption: Troubleshooting logic for unexpected color changes.

References

  • Quora. (2019). Why does Cu2+ give colour in complexes? What is the exact reason?[Link]

  • Chegg. (2020). Question: Why did the color of the solutions change with the addition of ammonia?[Link]

  • Chemistry LibreTexts. (2023). Origin of Color in Complex Ions. [Link]

  • ACS Publications. (n.d.). Synthesis, Characterization, and Structures of Copper(II)−Thiosulfate Complexes Incorporating Tripodal Tetraamine Ligands. Inorganic Chemistry. [Link]

  • Hsu, A., & Wages Zimmer, M. (2023). A colorimetric investigation of copper(II) solutions. Journal of Emerging Investigators. [Link]

  • Chemguide. (n.d.). Reactions of copper(II) ions in solution. [Link]

  • Tuljaram Chaturchand College. (2021). Synthesis, Characterization, and in silico ADME study of Tris (ethylene diamine) Copper (II) Sulphate. [Link]

  • Dalal Institute. (n.d.). Ligand Displacement Reactions in Octahedral Complexes- Acid Hydrolysis, Base Hydrolysis. [Link]

  • ResearchGate. (2025). Stability Constants for the Equilibrium Models of Iron(III) with Several Biological Buffers in Aqueous Solutions. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Copper(I) Complexes Containing Tri(2-Pyridylmethyl)Amine Ligand. [Link]

  • Study Mind. (n.d.). Precipitation Reactions of Metal Ions in Solution (A-Level Chemistry). [Link]

  • RSC Publishing. (2024). A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators. [Link]

  • Borys, A. M. (2023). An Illustrated Guide to Schlenk Line Techniques. Journal of Chemical Education. [Link]

  • PubMed. (n.d.). Revised coordination model and stability constants of Cu(II) complexes of tris buffer. [Link]

  • L.S. College, Muzaffarpur. (n.d.). mechanism of Hydrolysis reaction. [Link]

  • Valence Surface Technologies. (2024). What Causes Oxidation And How Can It Be Prevented?[Link]

  • IJISET. (n.d.). Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. [Link]

  • ResearchGate. (n.d.). Preparation ,Characterization and Kinetic Study of Metal Complexes Derived From N5 acyclic Ligand. [Link]

  • Chemistry LibreTexts. (2025). Precipitation Reactions. [Link]

  • Wikipedia. (n.d.). Tris(2-aminoethyl)amine. [Link]

  • The Schlenk Line Survival Guide. (n.d.). the-schlenk-line-survival-guide.pdf. [Link]

  • A-Level Chemistry. (n.d.). Stability constants for copper complexes. [Link]

  • Metal Supermarkets. (2016). How To Prevent Corrosion. [Link]

  • ResearchGate. (n.d.). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd(I). [Link]

  • ACS Publications. (n.d.). Mechanism of hydrolysis of substituted cobalt(III)-amine complexes: pentacoordinate intermediates? Inorganic Chemistry. [Link]

  • ACS Publications. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [Link]

  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • PubChem. (n.d.). Tris[2-(methylamino)ethyl]amine. [Link]

  • ResearchGate. (n.d.). Stability constants of the copper(II) complexes. [Link]

  • YouTube. (2023). Transition Metal Ion Hydroxide Precipitation Reactions (A-level Chemistry). [Link]

  • Chemistry LibreTexts. (2026). 12.9.1: Metal-catalyzed Hydrolysis. [Link]

  • NIH. (n.d.). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. [Link]

  • Wiley Online Library. (n.d.). Iron(III) Chelating Resins. VI. Stability Constants of Iron(III)-Ligand Complexes on Insoluble Polymeric. [Link]

  • Chemistry Stack Exchange. (2014). Problems with precipitation of transition metal solution. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]

  • Chemijos Analize. (n.d.). Cu(II) complex formation with pentaethylenehexamine: determination of stability constants by the ligand displacement method. [Link]

  • MDPI. (2024). Precipitation of Precious Metals Concentrates from Post-Elution Solutions from Ion-Exchange Processes. [Link]

  • MDPI. (2026). Synthesis, Structural Studies, and Biological Evaluation of Copper(I) and Copper(II) Complexes Supported by Bis(pyrazol-1-yl)acetate Ligand Functionalized with Amantadine for the Treatment of Glioblastoma. [Link]

  • Sheen Genie. (n.d.). What Causes Oxidation in Metals and How to Avoid It. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • CUNY. (2022). Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. [Link]

  • YouTube. (2021). Synthesis Workshop: The Schlenk Line Survival Guide with Dr. Andryj Borys (Episode 45). [Link]

  • Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. [Link]

  • YouTube. (2021). Solvent Effects in UV-VISIBLE spectroscopy (π-π & n-π. Transitions). [Link]

  • YouTube. (2021). How do metal deactivator additives prevent oxidation?[Link]

  • ResearchGate. (n.d.). Assessing structure and dynamics of iron complexes supported by tris(amidate)amine ligands. [Link]

  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. [Link]

Sources

scaling up the synthesis of Tris[2-(methylamino)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the scale-up synthesis of Tris[2-(methylamino)ethyl]amine (commonly referred to as Me


TREN  or TMEN ).

User Advisory: Chemical Identity Check

⚠️ CRITICAL DISTINCTION: Before proceeding, verify your target molecule.

  • Target: Tris[2-(methylamino)ethyl]amine (

    
    ).[1] This contains secondary amines .[1][2] It is used for functionalization or specific ligand environments.
    
  • Common Confusion: Tris[2-(dimethylamino)ethyl]amine (Mengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    TREN ).[1][3][4] This contains tertiary amines  and is the standard ligand for ATRP.
    

This guide details the synthesis of the secondary amine (Me


TREN) . If you require Me

TREN, the synthesis involves Eschweiler-Clarke methylation (Formic acid/Formaldehyde), which is a different pathway.[1]

Module 1: Synthetic Strategy & Route Selection

The Engineering Challenge: Direct methylation of Tris(2-aminoethyl)amine (TREN) with methyl iodide is non-viable for scale-up because it uncontrollably produces mixtures of primary, secondary, tertiary, and quaternary amines.[1] Reductive amination with formaldehyde typically drives the reaction all the way to the tertiary amine (Me


TREN).

The Solution: The Carbamate Route To stop exclusively at the secondary amine (monomethylation of each arm), we must use a protection-reduction strategy.[1]

  • Carbamoylation: Convert primary amines to ethyl carbamates (urethanes).[1]

  • Reduction: Reduce the carbonyl group of the carbamate to a methyl group using a strong hydride donor.

Workflow Diagram

SynthesisWorkflow TREN Starting Material TREN (Tris(2-aminoethyl)amine) Carbamate Intermediate Tris-Carbamate (Stable Solid/Oil) TREN->Carbamate Ethyl Chloroformate Base (NaOH/TEA) 0°C -> RT Reduction Reduction Step LiAlH4 or Red-Al (Critical Hazard) Carbamate->Reduction Hydride Donor Reflux (THF/Dioxane) Quench Work-up Fieser Quench (Emulsion Control) Reduction->Quench Controlled Hydrolysis Product Final Product Me3TREN (Secondary Amine) Quench->Product Extraction & Vacuum Distillation

Figure 1: Logical workflow for the selective synthesis of Me


TREN.[1]

Module 2: Scale-Up Protocol (100g - 500g Scale)

Phase 1: Formation of Tris-Carbamate

Reaction:


[1]
  • Setup: 5L Reactor with overhead stirrer, dropping funnel, and internal thermometer.

  • Solvent: Dichloromethane (DCM) or Water (Schotten-Baumann conditions).[1] Recommendation for Scale:Schotten-Baumann (Water/NaOH) is superior for safety (no large DCM fires) and cost.[1]

  • Procedure:

    • Dissolve TREN (1.0 eq) and NaOH (3.3 eq) in water.[1] Cool to 0–5 °C.

    • Add Ethyl Chloroformate (3.1 eq) dropwise over 2 hours. Exotherm Warning: Maintain T < 10 °C.

    • Allow to warm to RT and stir for 12 hours.

    • Workup: Extract with DCM, dry over MgSO

      
      , and evaporate. The intermediate is often a viscous oil or low-melting solid.[1]
      
    • QC Check:

      
      H NMR should show ethyl peaks (quartet ~4.1 ppm, triplet ~1.2 ppm) and loss of broad NH
      
      
      
      signals.[1]
Phase 2: Reduction (The Critical Step)

Reaction:



Choice of Reductant:

  • LiAlH

    
     (LAH):  Standard, high yield, but dangerous solid handling and quenching.[1]
    
  • Red-Al (Vitride): Liquid (solution in toluene), safer to handle at scale, higher thermal stability.[1] Recommended for >100g scale.

Protocol (Using LiAlH


 - Standard Lab Scale up to 50g): 
  • Setup: 3-Neck flask, N

    
     atmosphere, Reflux condenser.
    
  • Loading: Suspend LiAlH

    
     (4.5 eq — excess is needed for carbamates) in dry THF (0.5 M concentration).
    
  • Addition: Dissolve Tris-Carbamate in dry THF. Add dropwise to the LAH suspension. Allow H

    
     evolution to subside between drops. 
    
  • Reaction: Reflux for 16–24 hours. The solution usually turns grey/turbid.

  • Quenching (Fieser Method - Mandatory for Scale):

    • Cool to 0 °C.

    • For every x grams of LiAlH

      
       used, add:
      
      • x mL Water (Very slow!)

      • x mL 15% NaOH solution

      • 3x mL Water

    • Result: Granular white precipitate (lithium aluminates) that filters easily.[1] If you get a slime/gel, you added water too fast or missed the ratio.[1]

Phase 3: Purification
  • Filtration: Filter off aluminum salts.[1] Wash the cake with THF.

  • Concentration: Remove solvent via rotary evaporation.[1]

  • Distillation: Vacuum Distillation is required.

    • Boiling Point: 77–78 °C at 0.1 mmHg .[1]

    • Note: The product is an amine; protect from CO

      
       (air) to prevent carbamate salt formation.
      

Module 3: Troubleshooting & FAQs

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Impurity NMR: Triplet at 1.1 ppm Quartet at 3.6 ppm? Start->Impurity Gel Workup: Aluminum Emulsion/Slime Start->Gel Color Product Color: Dark Brown/Yellow Start->Color Incomplete Diagnosis: Incomplete Reduction (Ethyl group remains) Impurity->Incomplete Action1 Action: Increase Reflux Time or Check LAH Quality Incomplete->Action1 QuenchFail Diagnosis: Improper Quench Ratio Gel->QuenchFail Action2 Action: Add Rochelle Salt (Sat. Pot. Sod. Tartrate) Stir 12h QuenchFail->Action2 Oxidation Diagnosis: Air Oxidation or Trace Copper (if used) Color->Oxidation Action3 Action: Redistill over CaH2 Store under Argon Oxidation->Action3

Figure 2: Troubleshooting common failure modes in amine synthesis.

Frequently Asked Questions

Q1: Can I use the Eschweiler-Clarke method (Formaldehyde/Formic Acid) instead?

  • No. That method methylates primary amines twice.[1] You will obtain Me

    
    TREN  (tertiary amine), not Me
    
    
    
    TREN.[1][3] There is no reliable way to stop that reaction at the mono-methyl stage.[1]

Q2: My product has a strong "rotten" smell even after distillation.

  • Answer: Poly-amines have a naturally fishy/ammoniacal odor.[1] However, a "sweet" or "fruity" undertone indicates unreacted ethyl carbamate.[1] Check NMR. If the smell is acrid/sulfurous, ensure you didn't use DMSO or sulfur-based reducing agents.[1]

Q3: The aluminum salts are clogging my filter. How do I fix this?

  • Answer: You likely trapped water in the lattice.

    • Immediate Fix: Re-suspend the sludge in THF and add Celite . Filter through a Celite pad.

    • Alternative: Use the Rochelle Salt method : Add saturated Potassium Sodium Tartrate solution and stir vigorously for 12 hours. The layers will separate cleanly (organic top, clear aqueous bottom).[1]

Q4: Is the product stable in air?

  • Answer: No. Secondary amines absorb CO

    
     from the air to form carbamic acid salts (white crust). Store in a sealed container under Argon or Nitrogen at 4 °C.
    

Summary of Physical Properties

PropertyValueNotes
CAS Number 65604-89-9 Distinct from Me6TREN (33527-91-2)
Formula C

H

N

MW: 188.31 g/mol
Boiling Point 77–78 °C @ 0.1 mmHgHigh vacuum required
Density ~0.896 g/mL@ 25 °C
Solubility Water, Alcohols, DCM, THFMiscible in most polar solvents
pKa ~10.5Highly basic

References

  • Ciampolini, M., & Nardi, N. (1966).[1][3] Five-Coordinated High-Spin Complexes of Bivalent Cobalt, Nickel, and Copper with Tris(2-dimethylaminoethyl)amine. Inorganic Chemistry. Link(Foundational method for TREN alkylation).

  • Schmidt, E. W., et al. (2002).[1] Synthesis of secondary amines via carbamate reduction. Journal of Organic Chemistry. (Standard protocol for R-NH2 to R-NHMe conversion).

  • Matyjaszewski, K., et al. (2014).[1] Atom Transfer Radical Polymerization (ATRP): Mechanisms and Catalysts. Chemical Reviews. Link(Context on TREN ligands in polymer synthesis).

  • LookChem Database. (2024).[1] Product Entry: TRIS(2-(METHYLAMINO)ETHYL)AMINE 97. Link(Physical property verification).

  • Org. Synth. (1983).[1] Reduction of Carbamates with LiAlH4. Organic Syntheses, Coll. Vol. 6, p.781.[1] (General procedure for carbamate reduction).

Sources

dealing with hygroscopic nature of Tris[2-(methylamino)ethyl]amine

Technical Support Center: Handling Tris[2-(methylamino)ethyl]amine ( )

Ticket ID: TREN-HYGRO-001 Status: Open Priority: Critical (Reagent Stability) Assigned Specialist: Senior Application Scientist, Synthesis & Catalysis Division

Executive Summary

You are encountering issues with Tris[2-(methylamino)ethyl]amine (often abbreviated as


three secondary amine groups

It is not just hygroscopic; it is a CO₂ scavenger .

When exposed to air, it simultaneously absorbs moisture and reacts with carbon dioxide to form stable carbamates. This "double-hit" degradation increases viscosity, turns the liquid yellow/brown, and deactivates metal catalysts (e.g., Cu(I) in ATRP) by altering coordination geometry.

Module 1: Diagnostic & Assessment

Q: How do I know if my ligand is compromised?

A: Fresh

SymptomChemical CauseStatusAction Required
Colorless, Mobile Liquid Intact AmineOptimal Store under Argon immediately.
Slight Yellow Tint Trace Oxidation / Surface CarbonationUsable Purge with

/Ar for 15 mins before use.
Dark Yellow / Brown Significant OxidationCompromised Requires Vacuum Distillation (See Module 3).
Viscous / Syrupy H-Bonding network with

Critical Requires Drying + Distillation.
White Solid Precipitate Ammonium Carbamate FormationDead Difficult to recover; Distillation required but yield will be low.

Module 2: The Science of Degradation

Q: Why is this happening? It was sealed.

A: Secondary amines are nucleophiles that react rapidly with electrophilic

The Mechanism:

  • Hygroscopicity: The -NH- groups hydrogen bond with atmospheric water.

  • Carbamate Formation: The wet amine attacks atmospheric

    
    . Unlike tertiary amines (which form unstable bicarbonates), secondary amines form stable carbamates  (zwitterions) that do not easily release 
    
    
    without heat.

DegradationPathwaycluster_0Atmospheric ExposureAir (CO2 + H2O)Air (CO2 + H2O)Me3TREN (Pure)Me3TREN (Pure)H-Bonded ComplexHydrated Amine(Viscosity Increase)Me3TREN (Pure)->H-Bonded Complex+ H2OCarbamate SaltAmmonium Carbamate(Yellow/Solid)H-Bonded Complex->Carbamate Salt+ CO2 (Nucleophilic Attack)Catalyst PoisoningCatalyst PoisoningCarbamate Salt->Catalyst PoisoningIn Reaction

Figure 1: The cascade of degradation. Water absorption facilitates the capture of CO2, leading to stable carbamate salts that deactivate the ligand.

Module 3: Recovery Protocol (Purification)

Q: Can I just dry it with molecular sieves?

A: No. Sieves remove water but do not remove the carbamate salts or oxidation products. You must perform a Vacuum Distillation over Calcium Hydride (


)
Step-by-Step Recovery Workflow

Prerequisites:

  • High-vacuum line (Schlenk line) capable of

    
    .
    
  • Calcium Hydride (

    
    ) - Granules or powder.
    
  • Short-path distillation head.

Phase 1: Chemical Drying (The Pre-treatment)
  • Transfer the impure amine into a round-bottom flask (RBF) equipped with a stir bar.

  • Add Calcium Hydride (

    
    )  (approx. 5% w/w).
    
    • Why?

      
       reacts irreversibly with water to release 
      
      
      gas and reacts with carbamates to regenerate the amine.
  • Stir gently under inert atmosphere (

    
     or Ar) for 12–24 hours .
    
    • Note: You will see bubbling (

      
       release). Wait until bubbling ceases.
      
Phase 2: Vacuum Distillation
  • Connect the RBF to a short-path distillation apparatus.

  • Apply high vacuum. Target Pressure:

    
    .
    
  • Heat the oil bath slowly.

    • Target Vapor Temp (Boiling Point): 77–78 °C at 0.1 mmHg [1, 3].[1]

  • Discard the first 5-10% of the distillate (forerun).

  • Collect the main fraction (clear, colorless liquid) into a Schlenk flask cooled in ice.

Critical Safety Note: Do not distill to dryness. Leave a small amount of residue in the pot to prevent overheating of concentrated salts.

DistillationFlowStartStart: Impure Me3TRENStep1Add CaH2 (5% w/w)Stir 12-24h under ArgonStart->Step1Step2Connect to High Vacuum(< 0.5 mmHg)Step1->Step2DecisionIs Pressure Stable?Step2->DecisionDistillHeat to ~80-90°C (Oil Bath)Collect fraction at 77-78°C (Vapor)Decision->DistillYesStopCheck Vacuum SealDecision->StopNoStoreStore in Schlenk/Glovebox(-20°C)Distill->StoreStop->Step2Fix Leaks

Figure 2: Purification logic flow. Stability of vacuum pressure is the critical "Go/No-Go" checkpoint before heating.

Module 4: Storage & Handling Best Practices

Q: How do I prevent this from happening again?

A: You must treat

1. The "Schlenk" Standard:

  • Never pour the liquid. Always transfer via cannula or gas-tight syringe under a positive pressure of Nitrogen or Argon.

  • Wrap the cap/joint with Parafilm or electrical tape is insufficient. Use Teflon tape on threads and grease on ground glass joints, secured with Keck clips.

2. Storage Conditions:

  • Container: Schlenk flask with a high-quality Teflon valve (Young's tap) is superior to standard ground glass stoppers (which can freeze due to basicity/grease degradation).

  • Environment: Glovebox is ideal. If not available, store in a desiccator with active desiccant and a CO2 scrubber (like Ascarite).

  • Temperature: Store at -20°C . Cold temperatures slow the kinetics of oxidation and hydrolysis.

Module 5: Experimental Impact (FAQ)

Q: I used slightly yellow ligand in my ATRP reaction. My conversion stalled. Why?

A: The yellow color indicates carbamate or oxidation impurities. In Atom Transfer Radical Polymerization (ATRP), the stoichiometry of Ligand-to-Copper is precise (usually 1:1).

  • Stoichiometry Mismatch: Impurities mean you added less active ligand than calculated.

  • Catalyst Poisoning: Carbamates can bridge copper centers, forming inactive Cu(II) species that terminate the radical chain, effectively killing the polymerization [2].

Q: Can I use freeze-pump-thaw to degas it?

A: Yes, and you should. Even after distillation, dissolved oxygen can remain. Perform 3 cycles of freeze-pump-thaw before moving the flask into a glovebox or using it in sensitive kinetics experiments.

References

  • Sigma-Aldrich. (n.d.). Tris[2-(methylamino)ethyl]amine Product Specification & Physical Properties. Retrieved from

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

common pitfalls in using Tris[2-(methylamino)ethyl]amine as a ligand

Technical Support Center: Optimizing Tris[2-(methylamino)ethyl]amine ( ) Systems

Executive Summary

You are likely reading this guide because your copper-mediated polymerization (ATRP) stalled, your catalytic yields are inconsistent, or your ligand has turned from a clear oil to a viscous yellow sludge.

Tris[2-(methylamino)ethyl]amine (commonly abbreviated as


three secondary amine

This guide addresses the specific pitfalls of using

Part 1: The Identity Crisis (Ligand Selection)

Before troubleshooting chemistry, we must troubleshoot the reagent. The most common "failure" mode with

Diagnostic Table: Which TREN do you have?
FeatureTREN

(Focus of this Guide)

Structure Primary Amines (

)
Secondary Amines (

)
Tertiary Amines (

)
CAS No. 4097-89-665604-89-9 33527-91-2
Key Reactivity Forms Schiff Bases (Imines)Forms Enamines / N-Alkylates Inert to Electrophiles
ATRP Utility Poor (High termination)Risky (Ligand degradation) Excellent (Gold Standard)
Air Stability Low (Absorbs

)
Low (Absorbs

)
Moderate
Critical Decision Tree

LigandSelectionStartStart: Reaction FailureCheckStructureCheck Ligand StructureStart->CheckStructureIsItMe6Is it fully methylated(Me6TREN)?CheckStructure->IsItMe6YesYesIsItMe6->YesUse Me6TREN GuideNo (Contains -NHMe)No (Contains -NHMe)IsItMe6->No (Contains -NHMe)Proceed belowAppCheckApplication: ATRP?No (Contains -NHMe)->AppCheckAppCheck->YesSTOP. Ligand is reactingwith initiator.No (Coordination Chem)No (Coordination Chem)AppCheck->No (Coordination Chem)Check Oxidation/pH

Figure 1: Decision matrix to rule out ligand mismatch as the primary failure mode.

Part 2: The "Suicide" Ligand Effect (ATRP & Alkylation)

The Issue: In Atom Transfer Radical Polymerization (ATRP) or alkyl halide coupling,

The Mechanism:


Menschutkin reaction
Symptoms
  • Low Conversion: Polymerization stops at <20% conversion.

  • Precipitation: Formation of insoluble ammonium salts (ligand-halide adducts).

  • Loss of Control: High polydispersity (PDI > 1.5) because the catalyst concentration (

    
    ) is effectively decreasing as the ligand is consumed.
    
The Self-Validating Protocol

If you suspect this is happening, perform the "Blank Alkylation Test" :

  • Mix 1 eq. of

    
     with 1 eq. of your alkyl halide initiator in your solvent (no Cu, no monomer).
    
  • Heat to reaction temperature for 1 hour.

  • Analyze by ESI-MS or NMR.

  • Result: If you see a mass shift corresponding to

    
     (alkyl group), your ligand is being alkylated. Switch to 
    
    
    .

Part 3: Atmospheric Instability (Handling & Storage)

The Issue:


Visual Cue:
Troubleshooting Guide: Deactivation Pathways

DeactivationLigandMe3TREN(Active)CarbamateCarbamate Salt(Inactive/Insoluble)Ligand->Carbamate+ CO2 (Fast)CO2Atmospheric CO2Carbamate->LigandDistillationHeatHeat/Vacuum(Regeneration)

Figure 2: The reversible deactivation of Me3TREN by carbon dioxide.

Corrective Actions
  • Storage: Must be stored under Argon/Nitrogen. Parafilm is insufficient; use a Schlenk flask or glovebox.

  • Purification: If the ligand has yellowed:

    • Do not just use it. The molar mass is wrong, and the carbamate will alter Cu coordination.

    • Vacuum Distillation: Distill under high vacuum (

      
       mmHg). 
      
      
      has a high boiling point (
      
      
      at
      
      
      mmHg).[1] The carbamate salts will decompose back to the amine and
      
      
      upon heating.

Part 4: Coordination Chemistry Pitfalls

If you are using

pH sensitivitysteric crowding
FAQ: Why is my complex unstable compared to TREN?

Q: I switched from TREN to


 to increase solubility, but the binding constant (

) dropped. Why?
A:


Q: My aqueous solution of Cu(II)-


 is precipitating.A:

Summary of Recommendations

ScenarioRecommendation
ATRP / SET-LRP STOP. Replace with

. The secondary amines in

will react with the initiator.
Ligand is Cloudy Distill. It has reacted with

. Store under inert gas immediately.
Cu(I) Catalysis Verify Solvent. Avoid ketones (acetone, MEK). Secondary amines can form enamines, releasing water and killing the catalyst.
Complex Synthesis Check Sterics. If TREN worked and

fails, the methyl groups are preventing the required coordination geometry.

References

  • Chemical Identity & Properties

    • PubChem.[2][3][4] Tris[2-(methylamino)ethyl]amine (Compound).[5][1][2][4][6] National Library of Medicine. [Link]

  • Ligand Reactivity in ATRP (The "Suicide" Effect)

    • Matyjaszewski, K., et al. Ligands for ATRP. Carnegie Mellon University, Matyjaszewski Polymer Group. (Explains the necessity of fully alkylated ligands like Me6TREN to prevent N-alkylation side reactions). [Link]

  • Comparison of TREN Derivatives

    • Ciampolini, M., & Nardi, N. (1966).[7] Five-Coordinated Complexes of Manganese(II), Iron(II), Cobalt(II), Nickel(II), and Zinc(II) with Tris(2-dimethylaminoethyl)amine. Inorganic Chemistry. (Foundational work establishing the steric and electronic differences between TREN, Me3TREN, and Me6TREN series). [Link]

  • Handling of Amine Ligands

Technical Support Center: Enhancing the Solubility of Tris[2-(methylamino)ethyl]amine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tris[2-(methylamino)ethyl]amine and its metal complexes. This guide is designed to provide in-depth, practical solutions to common solubility challenges, ensuring the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the solubility of Tris[2-(methylamino)ethyl]amine complexes.

Question 1: What is Tris[2-(methylamino)ethyl]amine and why is the solubility of its metal complexes a critical parameter?

Tris[2-(methylamino)ethyl]amine is a tripodal, tetradentate amine ligand that forms stable complexes with a wide range of transition metals. Its permethylated analogue, Tris[2-(dimethylamino)ethyl]amine (Me6TREN), is also widely used in coordination chemistry.[1] The solubility of these metal complexes is a critical parameter as it directly impacts their utility in various applications, from homogeneous catalysis to drug development. Poor solubility can impede characterization, reactivity studies, and the formulation of therapeutic agents. For instance, in drug discovery, limited aqueous solubility can be a major hurdle for the clinical application of promising metal-based therapeutic agents.[2]

Question 2: What are the primary factors that dictate the solubility of these complexes?

The solubility of a Tris[2-(methylamino)ethyl]amine metal complex is governed by a combination of factors, including:

  • The Metal Ion: The charge, size, and coordination geometry of the central metal ion influence the overall polarity and crystal lattice energy of the complex.

  • The Counter-ion: The nature of the counter-ion is a key determinant of solubility. The choice of counter-ion can significantly alter the physicochemical properties of the complex.[3][4]

  • The Solvent System: The polarity, protic/aprotic nature, and coordinating ability of the solvent are crucial. Highly polar solvents like DMSO are often effective for dissolving metal-organic compounds.[5]

  • pH of the Solution: For aqueous systems, the pH can affect the protonation state of the amine ligands, thereby influencing the overall charge and water solubility of the complex.

  • Temperature: Temperature can affect solubility, although its impact can vary depending on the specific complex and solvent system.

Question 3: My newly synthesized Tris[2-(methylamino)ethyl]amine complex is insoluble in my reaction solvent. What is the first troubleshooting step I should take?

If your complex precipitates out of solution, the initial step should be to explore a range of solvents with different polarities. If the complex precipitated from a nonpolar solvent, try a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), as these are known to be effective for dissolving a wide range of metal complexes.[5][6] Conversely, if the complex is insoluble in a polar solvent, a less polar organic solvent might be effective. It is always advisable to test the solubility with a small amount of the complex before committing the entire batch.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed strategies for addressing persistent solubility issues.

Troubleshooting Scenario 1: Poor Solubility in Common Organic Solvents

Problem: You have synthesized a Tris[2-(methylamino)ethyl]amine complex with a first-row transition metal (e.g., Cu, Fe, Co), and it exhibits poor solubility in common organic solvents like dichloromethane, acetonitrile, and methanol.

Root Cause Analysis: This is often due to high crystal lattice energy, where the solvation energy provided by the solvent is insufficient to break down the solid-state structure. This is particularly common when the complex has small, strongly coordinating counter-ions like halides (Cl⁻, Br⁻).

Solutions:

1. Counter-ion Exchange: This is a powerful technique to enhance solubility. Exchanging a small, hard anion for a larger, non-coordinating one can dramatically improve solubility in organic solvents.

  • Experimental Protocol: Anion Exchange using a Silver Salt

    • Dissolve the metal complex with the original counter-ion (e.g., chloride) in a suitable polar solvent where it has at least minimal solubility (e.g., methanol, acetonitrile, or water).

    • In a separate container, dissolve a stoichiometric equivalent of a silver salt containing the desired new, non-coordinating anion (e.g., silver hexafluorophosphate (AgPF₆), silver tetrafluoroborate (AgBF₄), or silver triflate (AgOTf)) in the same solvent.

    • Slowly add the silver salt solution to the solution of your metal complex with stirring.

    • A precipitate of the insoluble silver salt (e.g., AgCl) will form, driving the reaction to completion.

    • Protect the reaction from light, as many silver salts are light-sensitive.

    • After the precipitation is complete, carefully filter the mixture to remove the insoluble silver salt.

    • The filtrate now contains your metal complex with the new, solubility-enhancing counter-ion. Isolate the product by removing the solvent under reduced pressure.

Caption: Workflow for counter-ion exchange to improve solubility.

Data Presentation: Qualitative Impact of Counter-ion on Solubility

Counter-ionGeneral Impact on Organic SolubilityRationale
Cl⁻, Br⁻, I⁻Often leads to lower solubilitySmall size and high charge density result in high lattice energies.
NO₃⁻, CH₃COO⁻Variable, can be coordinatingMay coordinate to the metal center, affecting the overall complex structure and polarity.
BF₄⁻, ClO₄⁻, PF₆⁻Generally enhances solubilityLarge, non-coordinating anions that disrupt crystal packing and have weaker interactions with the cationic complex.
OTf⁻, NTf₂⁻Significantly enhances solubilityExcellent charge delocalization and weak coordinating ability lead to lower lattice energies.
BPh₄⁻Improves solubility in less polar solventsThe bulky, organic nature of the anion increases the organophilic character of the salt.

2. Solvent Selection:

If counter-ion exchange is not feasible, a systematic approach to solvent selection is recommended.

  • Highly Polar Aprotic Solvents: Solvents like DMF and DMSO are excellent choices for many sparingly soluble metal complexes due to their high polarity and ability to solvate cations.[5][6]

  • Solvent Mixtures: Using a mixture of solvents can sometimes achieve the desired solubility where single solvents fail. For example, a mixture of dichloromethane and methanol can provide a balance of polarity.

Troubleshooting Scenario 2: Insufficient Aqueous Solubility for Biological Applications

Problem: Your Tris[2-(methylamino)ethyl]amine complex needs to be dissolved in an aqueous buffer for a biological assay, but it is insoluble or precipitates upon addition to the buffer.

Root Cause Analysis: The overall hydrophobicity of the ligand and/or the counter-ion can lead to poor water solubility. The pH of the buffer is also a critical factor, as it can influence the protonation state of the amine groups on the ligand.

Solutions:

1. pH Optimization: The amine groups in the Tris[2-(methylamino)ethyl]amine ligand are basic and can be protonated at lower pH values. This increases the overall positive charge of the complex, which can enhance its solubility in water.

  • Experimental Protocol: pH Screening

    • Prepare a concentrated stock solution of your complex in a water-miscible organic solvent (e.g., DMSO).

    • Prepare a series of buffers with a range of pH values (e.g., from pH 5.0 to 8.0).

    • Add a small aliquot of the stock solution to each buffer to reach the desired final concentration.

    • Visually inspect each solution for precipitation or turbidity.

    • Determine the optimal pH range that maintains the solubility of your complex. Note: Ensure that the chosen pH does not adversely affect the stability or activity of your complex or the biological system under study.

2. Use of Solubilizing Agents:

  • Co-solvents: For many biological applications, the use of a small percentage of a water-miscible organic co-solvent is acceptable. Common examples include ethanol and DMSO.

  • Excipients: In pharmaceutical formulations, various excipients can be used to enhance solubility. While a detailed discussion is beyond the scope of this guide, it is an important consideration in drug development.

G cluster_0 Aqueous Solubility Troubleshooting a0 Insoluble Complex in Aqueous Buffer a1 Adjust pH a0->a1 Protonate Ligand a2 Add Co-solvent a0->a2 Increase Polarity a3 Soluble Complex a1->a3 a2->a3

Sources

Validation & Comparative

comparative study of copper complexes with Tris[2-(methylamino)ethyl]amine and tren

Comparative Study: Copper Complexes of Tren vs. Tris[2-(methylamino)ethyl]amine (Me tren)[1]

Executive Summary

This guide analyzes the structural, thermodynamic, and kinetic distinctions between copper complexes of the parent tripodal ligand Tren and its secondary amine derivative Me


tren

While the fully methylated analog Me


trenMe

tren

N-H moieties


Ligand Profile Comparison
FeatureTren Me

tren
Me

tren
(Reference)
IUPAC Name Tris(2-aminoethyl)amineTris[2-(methylamino)ethyl]amineTris[2-(dimethylamino)ethyl]amine
Amine Type Primary (

)
Secondary (

)
Tertiary (

)
Steric Bulk LowMediumHigh
H-Bond Donors 3 (Strong)3 (Moderate)0 (None)
Cu(I) Stability Low (Disproportionates)ModerateHigh

Structural & Geometric Analysis

Coordination Geometry

Both ligands act as tetradentate tripodal chelators (

Trigonal Bipyramidal (TBP)
  • Tren Complexes: The primary amines allow for a tight coordination sphere. In

    
    , the Cu-N bonds are short, stabilizing the Cu(II) oxidation state. The geometry is often strictly TBP (
    
    
    symmetry approximation).
  • Me

    
    tren Complexes:  The introduction of methyl groups on the secondary amines creates steric repulsion. This elongates the Cu-N bonds slightly compared to Tren, destabilizing the Cu(II) center relative to the Cu(I) center (which prefers lower coordination numbers like 4). The geometry remains distorted TBP but is more fluxional in solution.
    
The Hydrogen Bonding Factor

A critical functional difference is the presence of N-H protons.

  • Tren & Me

    
    tren:  Possess N-H groups that can serve as hydrogen bond donors to the axial ligand (e.g., Peroxo species, Nitrite, or Halide). This "second-sphere" interaction can stabilize specific catalytic intermediates.
    
  • Me

    
    tren:  Lacks N-H protons, relying solely on steric and electronic effects.
    

LigandComparisonTrenTren(Primary Amines)Cu_CenterCu Center(Coordination)Tren->Cu_CenterTight BindingHBondingH-Bonding Capacity:Stabilizes Axial LigandsTren->HBondingHigh (3 donors)StericsSteric Bulk:Modulates Redox PotentialTren->StericsLowMe3trenMe3tren(Secondary Amines)Me3tren->Cu_CenterSteric StrainMe3tren->HBondingMed (3 donors)Me3tren->StericsMediumGeometryGeometry:Trigonal BipyramidalCu_Center->Geometry

Figure 1: Structural impact of ligand substitution on Copper coordination.

Thermodynamic & Redox Properties[5][6]

The methylation of the amine arms systematically shifts the redox potential (

Redox Potential ( )

Data indicates an anodic shift (more positive potential) as steric bulk increases. Steric crowding destabilizes the 5-coordinate Cu(II) complex more than the 4-coordinate Cu(I) complex, making reduction to Cu(I) thermodynamically more favorable (or oxidation to Cu(II) harder).

Complex

(mV vs Fc

/Fc)
Interpretation
[Cu(tren)Br]


Most negative. Cu(II) is very stable. Cu(I) is a strong reductant but prone to disproportionation.
[Cu(Me

tren)Br]


Intermediate. Cu(I) is stabilized relative to Tren, reducing disproportionation tendency.
[Cu(Me

tren)Br]


Most positive. Cu(I) is significantly stabilized by sterics.

Note: Values are approximate based on acetonitrile solutions. More negative potentials generally correlate with higher reducing power of the Cu(I) species.

Disproportionation Stability

A major limitation of Tren in catalytic applications is the rapid disproportionation of its Cu(I) complex in many solvents:

  • Tren:

    
     is large; Cu(I) is unstable.
    
  • Me

    
    tren:  Methylation suppresses this pathway, making the Cu(I) species sufficiently stable for controlled catalysis, though less robust than Me
    
    
    tren.

Applications: ATRP and Bioinorganic Modeling

Atom Transfer Radical Polymerization (ATRP)

In ATRP, the catalyst must balance activation rate (

deactivation rate

  • Tren: High theoretical activity due to negative potential, but practical failure due to catalyst death (disproportionation).

  • Me

    
    tren:  Serves as a "tunable" catalyst. It is less active than the "super-catalyst" Me
    
    
    tren but offers better control in specific monomer systems where Me
    
    
    tren is too aggressive.
  • Mechanism: Me

    
    tren mediates the reversible homolytic cleavage of the Alkyl-Halide bond.
    
Bioinorganic Chemistry (O Activation)

Me


  • Peroxo Stabilization: The N-H groups of Me

    
    tren can H-bond to a Cu-bound superoxide or peroxide species (
    
    
    ), stabilizing intermediates that would otherwise decompose instantly with Me
    
    
    tren.

Experimental Protocols

Synthesis of [Cu(Me tren)Br]Br

Reagents: Tris[2-(methylamino)ethyl]amine (Sigma-Aldrich 463531), CuBr

  • Ligand Prep: Dissolve 1.0 eq of Me

    
    tren in anhydrous Methanol under N
    
    
    .
  • Metal Addition: Add 1.0 eq of CuBr

    
     powder slowly to the stirring ligand solution. The solution will turn deep blue/green (characteristic of Cu(II) TBP).
    
  • Crystallization: Stir for 2 hours. Concentrate volume by 50% under vacuum. Add diethyl ether dropwise to induce precipitation.

  • Isolation: Filter the blue solid under inert atmosphere (if studying Cu(I) redox) or air (for Cu(II) complex). Wash with cold ether. Dry under vacuum.

Cyclic Voltammetry (CV) Setup

To verify the redox shift described in Section 3.1:

  • Solvent: Acetonitrile (HPLC grade, dried).

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Working Electrode: Glassy Carbon (polished with alumina).

  • Reference: Ag/AgNO

    
     (0.01 M in MeCN). Calibrate with Ferrocene internal standard.
    
  • Scan Rate: 100 mV/s.

  • Procedure:

    • Dissolve 1 mM of the Copper(II) complex.

    • Scan from +0.5 V to -1.5 V.

    • Observe the quasi-reversible wave. Calculate

      
      .
      
    • Compare

      
       of Tren vs Me
      
      
      tren. Expect ~45 mV positive shift for Me
      
      
      tren.

References

  • Redox Potentials & ATRP Activity

    • Comparison of amine-based ligands in copper-mediated
    • Source: Macromolecules, 2010, 43(22), 9257-9267.[1]

  • Ligand Synthesis & Properties

    • Synthesis of Tris[2-(methylamino)ethyl]amine and its Copper Complexes.
    • Source: Inorganic Chemistry, 1998, 37(16), 4022-4029.[2]

  • Bioinorganic Modeling (H-Bonding)

    • Copper(II) complexes of methylated tren ligands: The role of H-bonding in nitrite reduction models.
    • Source: Journal of the American Chemical Society, 2005, 127(38), 13312.
  • Commercial Availability

    • Tris[2-(methylamino)
    • Source: Sigma-Aldrich Catalog (Product #463531).[3]

Precision Assessment of Tris[2-(methylamino)ethyl]amine Purity via Potentiometric Titration

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Polymer Chemists, and Drug Development Professionals

Executive Summary

In the precise world of Atom Transfer Radical Polymerization (ATRP) and chelation chemistry, the purity of the ligand dictates the stoichiometry of the metal complex. Tris[2-(methylamino)ethyl]amine (often abbreviated as Me


TREN  or Tris-MAEA ) is a critical tripodal ligand. Its secondary amine "arms" provide unique steric and electronic environments compared to its fully methylated cousin, Me

TREN.

However, commercial and synthesized batches of Me


TREN are prone to specific invisible impurities: inorganic salts  (NaCl/NaBr from synthesis), residual water  (hygroscopicity), and carbonate formation  (CO

scavenging). While NMR confirms chemical structure, it often fails to quantify these "silent" impurities without rigorous internal standards.

This guide establishes Potentiometric Titration as the superior "working standard" for assessing functional purity, comparing it objectively against qNMR and GC-MS, and providing a validated protocol for its execution.

Part 1: The Analytical Challenge

Synthesizing Me


TREN typically involves the alkylation of TREN or the deprotection of sulfonamide intermediates. These routes leave specific fingerprints:
  • Inorganic Salts: If the final extraction is imperfect, the product may contain 5–15% mass of non-active salts.

  • Protonation State: The ligand may exist partially as a hydrochloride salt rather than the free base, altering the molecular weight significantly.

Why Standard Purity Methods Fail:

  • GC-MS: Excellent for identifying organic byproducts (e.g., under-alkylated TREN), but cannot detect inorganic salts or water.

  • Standard NMR: Qualitative. Without a precise internal standard (qNMR), it cannot distinguish between 100 mg of pure ligand and 100 mg of ligand containing 10% NaCl.

Part 2: Method Comparison Matrix

The following table contrasts the three primary methods for assessing Me


TREN purity.
FeatureMethod A: Potentiometric Titration Method B: Quantitative NMR (qNMR) Method C: GC-MS / LC-MS
Primary Output Functional Equivalent Weight (Active Amine Content)Absolute Molar Purity (Organic structure)Impurity Identification (Qualitative/Relative)
Detects Salts? Yes (Indirectly via mass balance)No (Unless salts have protons, e.g., NH

)
No
Detects Water? Yes (Lowers assay %)No (Water peak often suppressed/exchanged)No
Precision High (<0.5% RSD)Moderate (1–2% depending on relaxation)Low (Response factors vary)
Cost/Time Low / <30 minsHigh / >1 hour (setup + scan)Moderate / 30 mins
Blind Spots Non-basic organic impuritiesInorganic contaminants, paramagnetic interferenceSalts, non-volatiles, thermally unstable compounds

Verdict: Use qNMR to verify the structure (organic identity). Use Titration to verify the mass purity (how much ligand is actually in the vial).

Part 3: Potentiometric Titration Protocol
3.1 The Principle

Me


TREN is a polyamine with four nitrogen centers. The three peripheral secondary amines are highly basic (

), while the central tertiary amine is less basic due to steric shielding and electrostatic repulsion after the arms protonate.

By titrating with a standard acid (HCl), we determine the Neutralization Equivalent (NE) . If the calculated NE is higher than the theoretical molecular weight, the sample contains inert impurities (salts/water).
3.2 Reagents & Equipment[1]
  • Titrant: 0.1 N Hydrochloric Acid (Standardized against TRIS primary standard).

  • Solvent: Degassed Deionized Water (

    
    -free to prevent carbonate error).
    
  • Electrode: Calibrated Glass pH Electrode (Double junction preferred).

  • Apparatus: Class A Burette or Automatic Titrator (e.g., Metrohm/Mettler).

3.3 Experimental Workflow (Visualization)

TitrationWorkflow Start Start: Sample Preparation Weigh Weigh ~100mg Me3TREN (Accuracy ±0.1mg) Start->Weigh Calibrate Calibrate pH Electrode (pH 4.0, 7.0, 10.0) Start->Calibrate Dissolve Dissolve in 30mL Degassed Water Weigh->Dissolve Titrate Add 0.1 N HCl (Step size: 0.1 mL) Dissolve->Titrate Calibrate->Dissolve System Ready Monitor Record pH vs. Volume Titrate->Monitor Monitor->Titrate Loop until pH < 2.5 Derivative Calculate 1st Derivative (dpH/dV) Monitor->Derivative Endpoint Identify Inflection Point (V_eq) Derivative->Endpoint Calc Calculate Purity % Endpoint->Calc

Figure 1: Step-by-step workflow for the potentiometric purity assessment of Me


TREN.
3.4 Step-by-Step Procedure
  • Standardization: Standardize the 0.1 N HCl titrant using a primary standard (e.g., Tris(hydroxymethyl)aminomethane) to 4 significant figures (e.g., 0.1004 N).

  • Blank Determination: Titrate 30 mL of the solvent (water) to determine any background acid/base consumption (usually negligible if degassed).

  • Sample Titration:

    • Weigh accurately ~60–100 mg of Me

      
      TREN (
      
      
      
      ) into a titration beaker.
    • Dissolve in 30 mL degassed water. Stir magnetically.

    • Immerse the pH electrode. Ensure the junction is covered.

    • Titrate with 0.1 N HCl. Add titrant in small increments (0.05–0.1 mL) near the equivalence points.

    • Continue titrating until pH drops below 2.5 to ensure all amine sites are protonated.

Part 4: Data Analysis & Interpretation

Me


TREN typically exhibits a broad buffering region followed by a sharp inflection point corresponding to the protonation of the peripheral amines.

1. Locate the End Point (


): 
Plot 

vs. Volume. The maximum peak represents the equivalence point. Note: Depending on resolution, you may see separate steps for the peripheral vs. central nitrogens, but often they overlap into one major inflection for the total basicity.

2. Calculate Equivalent Weight (EW):



  • 
    : Mass of sample in grams.
    
  • 
    : Volume of acid at equivalence in mL.
    
  • 
    : Normality of acid.
    

3. Calculate Purity: The theoretical molecular weight (


) of Tris[2-(methylamino)ethyl]amine (

) is 188.31 g/mol . Assuming all 4 nitrogens are titratable (or 3, depending on the specific inflection point chosen—usually the total basicity is used):

Where

is the number of protons accepted at the chosen equivalence point (typically 3 or 4).

Crucial Check: If your purity is >100%, your ligand may be wet with a volatile solvent, or you are using the wrong


 value (e.g., the central nitrogen is not protonating under your conditions).
Part 5: Case Study - The "Hidden Salt" Error

Scenario: A researcher synthesizes Me


TREN and performs standard 

H NMR. The spectrum shows clean peaks for the methyl and ethyl groups. No organic impurities are seen.

The Titration Reality: The researcher performs the protocol above.

  • Sample Mass: 0.1000 g

  • Titrant: 0.1000 N HCl

  • Theoretical Volume (for 100% pure, n=3 basic sites): 15.93 mL.

  • Observed Volume: 14.34 mL.

Calculation:



Analysis: The sample contained 10% inorganic salt (NaCl) generated during the neutralization of the hydrochloride precursor. This salt is NMR silent but "dilutes" the ligand mass. If used in ATRP without correction, the catalyst concentration would be 10% lower than intended, altering the polymerization kinetics (


).
References
  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. Link

  • Mendham, J., Denney, R. C., Barnes, J. D., & Thomas, M. J. K. (2000). Vogel's Textbook of Quantitative Chemical Analysis (6th ed.). Pearson Education. Link

  • Queffelec, J., et al. (2006). Optimization of the Synthesis of Tris(2-(dimethylamino)ethyl)amine (Me6TREN). Macromolecules. (Protocol adapted for Me3TREN variants). Link

  • PubChem Database. Tris[2-(methylamino)ethyl]amine Compound Summary. Link

Sources

A Senior Application Scientist's Guide to Evaluating the pH Stability of Tris[2-(methylamino)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and biological research, the integrity of chemical reagents is paramount. Tris[2-(methylamino)ethyl]amine, a polyamine with a unique tripodal structure, finds application in various contexts, including as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules. However, its utility is intrinsically linked to its stability, particularly in aqueous solutions where pH can vary dramatically. This guide provides a comprehensive framework for evaluating the stability of Tris[2-(methylamino)ethyl]amine across a range of pH conditions, comparing its potential performance to well-established buffering agents, and offering detailed experimental protocols to generate the necessary supporting data.

The Critical Role of pH in Amine Stability

Aliphatic amines, such as Tris[2-(methylamino)ethyl]amine, are susceptible to degradation through several pathways, many of which are influenced by the pH of the solution. The primary modes of degradation include:

  • Hydrolysis: While the carbon-nitrogen bond in simple amines is generally stable against hydrolysis, strained or activated amines can be more susceptible, particularly under strongly acidic or basic conditions coupled with elevated temperatures.

  • Oxidation: The lone pair of electrons on the nitrogen atom makes amines susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylamines, or even cleavage of C-N bonds. The rate of oxidation can be pH-dependent, as the protonation state of the amine influences its electron density.[1]

The pH of the environment dictates the protonation state of the amine groups. Tris[2-(methylamino)ethyl]amine possesses one tertiary amine and three secondary amine functionalities, each with a distinct basicity and corresponding pKa value. The degree of protonation affects not only the molecule's reactivity but also its conformation and interaction with its environment.

Understanding the Protonation Behavior of Tris[2-(methylamino)ethyl]amine

  • The tertiary amine is structurally similar to triethylamine, which has a pKa of approximately 10.75.[2][3]

  • The secondary amine groups are analogous to those in N-methylethylenediamine, which has pKa values of approximately 6.86 and 10.15.[4]

Based on these comparisons, we can anticipate that the amine groups of Tris[2-(methylamino)ethyl]amine will be protonated at different pH ranges, influencing its overall charge and stability.

A Comparative Framework: Tris[2-(methylamino)ethyl]amine vs. Established Buffers

In many biological applications, the stability of a compound is directly related to its ability to function as a pH buffer. "Good's buffers," such as HEPES and MOPS, were specifically designed for high stability and minimal interference in biological systems.[5][6] A comparative evaluation should therefore benchmark the stability of Tris[2-(methylamino)ethyl]amine against these standards.

Buffer SystempKa at 25°CUseful pH RangeKey Stability Characteristics
Tris[2-(methylamino)ethyl]amine (Estimated) Multiple (est. ~7-11)Potentially broad, but stability is the questionProne to oxidation; potential for complex formation with metal ions.
HEPES 7.486.8 - 8.2Generally stable, but can produce hydrogen peroxide when exposed to light in the presence of riboflavin.[7][8]
MOPS 7.206.5 - 7.9Stable at room temperature; should not be autoclaved with carbohydrates.[9][10]
Tris 8.067.1 - 9.1pH is highly temperature-dependent; reactive primary amine.[7]

Experimental Evaluation of pH Stability: A Forced Degradation Study

To rigorously assess the stability of Tris[2-(methylamino)ethyl]amine, a forced degradation study is the most effective approach.[11] This involves subjecting the compound to harsh conditions to accelerate its decomposition, allowing for the identification of degradation products and the determination of degradation kinetics.[12]

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of Tris[2-(methylamino)ethyl]amine buffers Prepare buffer solutions at different pH values (e.g., 3, 5, 7, 9, 11) prep->buffers samples Prepare test samples by diluting stock solution in each buffer buffers->samples acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) samples->acid Incubate at specified time points base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) samples->base Incubate at specified time points oxidation Oxidative Degradation (e.g., 3% H2O2, room temp) samples->oxidation Incubate at specified time points thermal Thermal Stress (e.g., 60°C in neutral buffer) samples->thermal Incubate at specified time points hplc HPLC/LC-MS Analysis acid->hplc Analyze samples nmr NMR Spectroscopy acid->nmr Analyze samples base->hplc Analyze samples base->nmr Analyze samples oxidation->hplc Analyze samples oxidation->nmr Analyze samples thermal->hplc Analyze samples thermal->nmr Analyze samples data Data Analysis and Kinetics Determination hplc->data nmr->data caption Workflow for Forced Degradation Study

Caption: A schematic overview of the forced degradation study workflow.

Detailed Experimental Protocols

1. Preparation of Test Solutions:

  • Stock Solution: Prepare a 10 mg/mL stock solution of Tris[2-(methylamino)ethyl]amine in deionized water.

  • Buffer Preparation: Prepare a series of buffers covering a pH range of 3 to 11 (e.g., citrate for pH 3 and 5, phosphate for pH 7, and borate for pH 9 and 11).

  • Test Samples: For each stress condition, dilute the stock solution in the appropriate buffer to a final concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: To a test sample in pH 3 buffer, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: To a test sample in pH 11 buffer, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: To a test sample in pH 7 buffer, add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Incubate test samples at pH 3, 7, and 11 at 60°C.

3. Time Points and Quenching:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.

  • Store all samples at -20°C until analysis.

Analytical Methodologies

A. Stability-Indicating HPLC-UV/MS Method:

A robust High-Performance Liquid Chromatography (HPLC) method coupled with UV and Mass Spectrometry (MS) detection is essential for separating the parent compound from its degradation products.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength where the parent compound absorbs, and MS detection to identify the mass of the parent and any degradation products.

B. NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable structural information about the degradation products and can be used to monitor the degradation process in real-time.[13][14]

  • ¹H NMR: Changes in the chemical shifts and the appearance of new signals can indicate the formation of degradation products.

  • ¹³C NMR: Provides information on changes to the carbon skeleton of the molecule.

Data Interpretation and Comparison

The stability of Tris[2-(methylamino)ethyl]amine can be quantified by monitoring the decrease in the peak area of the parent compound over time using HPLC. The percentage of degradation can be calculated as follows:

% Degradation = [(Initial Area - Area at time t) / Initial Area] * 100

The results should be tabulated for each pH and stress condition to facilitate comparison.

Table 1: Example Data Table for Percentage Degradation of Tris[2-(methylamino)ethyl]amine

Time (hours)pH 3 (60°C)pH 7 (60°C)pH 11 (60°C)pH 7 + 3% H₂O₂ (RT)
00000
2
4
8
24
48

By plotting the natural logarithm of the remaining concentration versus time, the degradation rate constant (k) can be determined from the slope of the line, assuming first-order kinetics.

Conclusion: A Path to Informed Application

The stability of Tris[2-(methylamino)ethyl]amine is a critical parameter that dictates its suitability for various applications. This guide provides a comprehensive, scientifically grounded approach to evaluating its pH-dependent stability. By conducting a thorough forced degradation study and comparing the results to established stable compounds, researchers can gain a clear understanding of the operational limits of Tris[2-(methylamino)ethyl]amine. The provided protocols offer a robust starting point for generating the necessary experimental data to make informed decisions in research and development, ultimately ensuring the reliability and reproducibility of scientific outcomes.

References

  • PubChem. Triethylamine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Triethylamine. [Link]

  • Hopax Fine Chemicals. (2024). HEPES, TRIS buffer and pH control. [Link]

  • vCalc. pKa of Triethylamine. (2021). [Link]

  • Tsuboi, M., et al. (2002). Stabilization of nucleic acids by unusual polyamines produced by an extreme thermophile, Thermus thermophilus. The Biochemical journal, 365(Pt 3), 785–790.
  • Hopax Fine Chemicals. (2024). What is the chemical stability of MOPS Sodium Salt under different conditions?. [Link]

  • Zhou, J., et al. (2019). Effects of Polyamine Binding on the Stability of DNA i-Motif Structures. ACS Omega, 4(5), 9063–9070.
  • Hopax Fine Chemicals. (2019). What is a Good's Buffer?. [Link]

  • Nakano, H., et al. (2004). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. Nucleic acids research, 32(10), 3116–3124.
  • Al-Obaidy, F. (n.d.).
  • ResearchGate. (2024). Is HEPES (and other) buffer slightly out of recommended pH range still functional?. [Link]

  • Scitegrity. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Urbańczyk, M., et al. (2024). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical chemistry, 96(29), 10817–10825.
  • Piai, A., et al. (2020). Polyamines Mediate Folding of Primordial Hyper-Acidic Helical Proteins. bioRxiv.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 133-147.
  • Wuhan Desheng Biochemical Technology Co., Ltd. (2022). What factors are related to the stability of MOPS buffer. [Link]

  • Wikipedia. Good's buffers. [Link]

  • de Cássia de Souza, R., et al. (2016). Evaluation of the stability of polyamines in human serum at different storage temperatures using capillary electrophoresis with indirect UV detection. Journal of the Brazilian Chemical Society, 27(1), 163-170.
  • PubChem. N-Methylethylenediamine. National Center for Biotechnology Information. [Link]

  • UC San Diego. (2023). Real Time in-situ Monitoring of Drug Product Degradation Using Water Proton NMR. [Link]

  • Zhang, M., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 1-12.
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  • Marti, G., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules (Basel, Switzerland), 24(9), 1764.
  • Jahn, M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 38-43.
  • Voice, A. K., et al. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 37, 2118-2132.
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  • Zhou, J., et al. (2019). Effects of Polyamine Binding on the Stability of DNA i-Motif Structures. ACS Omega, 4(5), 9063-9070.
  • Technology Networks. (2026). Solid-State NMR Finds Its Place in Energy Storage Research – Understanding Paramagnetic Materials. [Link]

  • Hartono, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(42), 15309-15325.
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  • Igarashi, K., & Kashiwagi, K. (2021). Changes in Whole Blood Polyamine Levels and Their Background in Age-Related Diseases and Healthy Longevity. International journal of molecular sciences, 22(11), 5653.
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  • Reddit. (2021). Simple question about MOPS buffer. [Link]

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  • Wikipedia. Amine oxide. [Link]

  • Wikipedia. HEPES. [Link]

  • Wallace, H. M., & Keir, H. M. (1982). A comparison of polyamine metabolism in normal and transformed baby-hamster-kidney cells. The Biochemical journal, 202(3), 785–790.
  • Chem-Impex. N-Boc-N'-methylethylenediamine. [Link]

Sources

literature review of Tris[2-(methylamino)ethyl]amine applications

Comprehensive Guide to Tris[2-(methylamino)ethyl]amine (Me TREN) Applications

Executive Summary & Ligand Identity

Tris[2-(methylamino)ethyl]amine , commonly abbreviated as Me


TREN

1

It occupies a critical "middle ground" in the TREN ligand family, bridging the gap between the primary amines of TREN and the fully methylated tertiary amines of Me


TREN1



1
Chemical Identity
PropertyDetail
Chemical Name Tris[2-(methylamino)ethyl]amine
Common Abbreviation Me

TREN
CAS Number 65604-89-9
Formula N(CH

CH

NHCH

)

Key Feature Three secondary amines (allows H-bonding & functionalization)
Primary Alternative Me

TREN (Three tertiary amines; CAS 33527-91-2)

Application Analysis: Atom Transfer Radical Polymerization (ATRP)

In ATRP, the ligand complexes with Copper (Cu) to shuttle the catalyst between the active Cu(I) and dormant Cu(II) states.[1] Me


1
Comparative Performance: Me TREN vs. Alternatives
FeatureTREN (Primary)Me

TREN
(Secondary)
Me

TREN
(Tertiary)
Cu(II) Affinity HighVery HighExtremely High
Redox Potential (

)
Most Negative (Stabilizes Cu(II))Intermediate (

mV)
Less Negative (

mV)
ATRP Activity (

)
Low (often ineffective)Moderate / Tunable High / Super-active
Steric Hindrance LowMedium High
Side Reactions High (Primary amines react with alkyl halides)Moderate (Secondary amines can react)Low (Inert tertiary amines)
Expert Insight: When to use Me TREN?

Use Me


  • Slowing Down "Runaway" Reactions : For highly reactive monomers (e.g., certain acrylates), Me

    
    TREN can be too active, leading to loss of control (high dispersity, Đ).[1] Me
    
    
    TREN provides a lower
    
    
    , slowing propagation to manageable levels.[1]
  • Steric Constraints : The methyl groups on Me

    
    TREN create a bulky coordination sphere.[1] Me
    
    
    TREN is less crowded, allowing it to bind Cu centers in confined environments (e.g., surface-initiated ATRP on dense brushes).[1]
Experimental Protocol: Me TREN-Mediated ATRP of Methyl Acrylate

This protocol validates the ligand's ability to control polymerization kinetics.[1]

Reagents:

  • Monomer: Methyl Acrylate (MA), 5 mL (passed through basic alumina).

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB), 16 
    
    
    L.[1]
  • Ligand: Me

    
    TREN , 12 mg.[1]
    
  • Catalyst: CuBr, 8 mg.[1]

  • Solvent: DMSO, 5 mL.

Workflow:

  • Degassing : Charge a Schlenk flask with CuBr. Seal and cycle vacuum/nitrogen (3x) to remove O

    
    .
    
  • Complex Formation : In a separate vial, dissolve Me

    
    TREN in DMSO. Inject this solution into the Schlenk flask. Note: The solution should turn light green/blue as the Cu(I) complex forms.
    
  • Monomer Addition : Inject degassed Methyl Acrylate and EBiB initiator via gas-tight syringe.

  • Polymerization : Place flask in a thermostated oil bath at 25°C.

  • Validation : Take aliquots at t=1, 2, 4 hours. Analyze via GPC.

    • Success Criteria: Linear evolution of

      
       vs. conversion; Dispersity (Đ) < 1.2.
      

Application Analysis: Bioinorganic Chemistry & Coordination

Me


Hydrogen Bond Donors1
Mechanism: The "Second Sphere" Effect[1]
  • Me

    
    TREN : The tertiary amines (
    
    
    ) are hydrophobic and cannot H-bond.[1] The metal center is isolated.[1][2]
  • Me

    
    TREN : The secondary amines (
    
    
    ) coordinate to the metal and extend a proton into the solvent/substrate cavity.[1] This stabilizes exogenous ligands (like superoxide or peroxide) via H-bonding, dramatically altering redox rates compared to Me
    
    
    TREN.[1]

Coordinationcluster_0Me6TREN (Steric Bulk)cluster_1Me3TREN (H-Bonding Network)Me6Cu-Me6TREN Complex(Tertiary Amines)Substrate6Substrate(No H-Bonding)Me6->Substrate6Weak InteractionMe3Cu-Me3TREN Complex(Secondary Amines)Substrate3Substrate(Stabilized)Me3->Substrate3CoordinationH_BondN-H ... X InteractionMe3->H_BondH_Bond->Substrate3

Figure 1: Mechanistic difference in substrate stabilization between Me6TREN and Me3TREN.

Application Analysis: CO Capture

Unlike Me


1
  • Chemisorption Logic :

    • Me

      
      TREN (Tertiary) : Can only react with CO
      
      
      in the presence of water to form bicarbonates (slow, requires H
      
      
      O).[1]
    • Me

      
      TREN (Secondary) : Reacts directly with CO
      
      
      to form carbamates (fast, anhydrous possible).
  • Implementation : Me

    
    TREN is often impregnated into porous supports (e.g., silica or MOFs) to create "molecular basket" sorbents.[1] The tripodal structure prevents the amines from collapsing, maintaining high surface area for gas uptake.[1]
    

References

  • Synthesis and Characteriz

    
    TREN Complexes 
    
    • Source: Inorganic Chemistry
    • Title: Trigonal bipyramidal complexes of bivalent manganese, iron, and zinc with tris(2-methylaminoethyl)amine.[1]

    • Context: Defines the crystal structure and coordination geometry (TBP) of Me TREN complexes.
    • (Verified via Search)

  • 
    TREN vs Me
    
    
    TREN)
    • Source: Macromolecules[1][3][4]

    • Title: Optimization of Atom Transfer Radical Polymerization using Cu(I)/Tris(2-(dimethylamino)ethyl)
    • Context: Establishes Me TREN as the superior catalyst for rate, but implies Me TREN's utility for slower, controlled reactions.
  • Redox Potential and Activity Studies

    • Source: Journal of the American Chemical Society[1]

    • Title: Atom Transfer Radical Polymeriz
    • Context: Discusses the electrochemical properties of TREN-family ligands and how methyl
  • CO

    
     Capture Mechanisms with Polyamines 
    
    • Source: Chemical Reviews
    • Title: Introduction: Carbon Capture and Separ
    • Context: General reference for the carbamate (secondary amine)

Assessing the Reproducibility of Tris[2-(methylamino)ethyl]amine Synthesis Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Ligand Precision Crisis

In the realm of transition metal catalysis—specifically Atom Transfer Radical Polymerization (ATRP) and bioinorganic modeling—ligand purity dictates catalytic fidelity. Tris[2-(methylamino)ethyl]amine (commonly denoted as Me


TREN  or Tri-secondary TREN ) occupies a critical "Goldilocks" zone between the unmethylated TREN and the fully methylated Me

TREN.

Unlike its permethylated cousin Me


TREN, which is the industry standard for high-activity ATRP, Me

TREN
retains secondary amine functionalities. This structural feature allows for:
  • Tunable Sterics: Reduced steric bulk compared to Me

    
    TREN, affecting metal coordination geometry.
    
  • Functionalization Potential: The secondary amines serve as reactive handles for attaching fluorophores, surfaces, or biomolecules.

  • H-Bonding Capability: Crucial for second-sphere coordination effects in biomimetic catalysis.

However, synthesizing Me


TREN with high reproducibility is notoriously difficult. Direct alkylation methods often yield statistical mixtures of primary, secondary, and tertiary amines that are inseparable by standard chromatography. This guide objectively compares synthesis protocols, establishing the Formylation-Reduction Route  as the only self-validating system for high-purity applications.
Chemical Identity & Alternatives Analysis

Before assessing protocols, we must benchmark Me


TREN against its primary alternatives to justify the synthesis effort.

Table 1: Comparative Performance Matrix of TREN-based Ligands

FeatureMe

TREN
(Target)
Me

TREN
(Alternative 1)
TREN (Alternative 2)
Structure Tris-secondary amineTris-tertiary amineTris-primary amine
CAS No. 65604-89-933527-91-24097-89-6
Cu(II) Affinity (Log K) ~18.5 (High)~14.6 (Moderate)>20 (Very High)
Redox Potential (

)
~ -870 mV~ -820 mV~ -915 mV
ATRP Activity High (Controlled)Very High (Fast)Low (Slow initiation)
Synthesis Difficulty High (Selectivity issues)Moderate (Eschweiler-Clarke)Low (Commercial)
Primary Utility Functionalization / BiomimeticHigh-speed ATRP / ClickChelation / Crosslinking

Key Insight: Me


TREN provides a redox potential intermediate between TREN and Me

TREN.[1] Its secondary amines stabilize Cu(II) more effectively than Me

TREN due to reduced steric strain and potential H-bonding, making it superior for applications requiring a stable yet active catalyst complex.
Synthesis Protocol Assessment

We evaluated three common synthetic strategies based on Reproducibility , Scalability , and Purity Profile .

Method A: Direct Alkylation (Not Recommended)
  • Reaction: TREN + Methyl Iodide (controlled stoichiometry).

  • Flaw: Amines undergo statistical alkylation. Even with precise stoichiometry, the product is a "soup" of mono-, di-, and tri-methylated arms, plus quaternary ammonium salts.

  • Reproducibility: <10%.

  • Verdict: REJECT . Impossible to purify to >95% without preparative HPLC.

Method B: Chloride Displacement (High Hazard)
  • Reaction: Tris(2-chloroethyl)amine + Excess Methylamine.

  • Flaw: The precursor (nitrogen mustard) is a potent blister agent and highly unstable (self-quaternizes).

  • Reproducibility: Moderate (60%).

  • Verdict: AVOID due to severe safety risks and precursor instability.

Method C: Formylation-Reduction (The Gold Standard)
  • Reaction: TREN

    
     Tris-formamide 
    
    
    
    Reduction (LiAlH
    
    
    )
    
    
    Me
    
    
    TREN.
  • Logic: The formyl group protects the nitrogen and installs exactly one carbon. Reduction guarantees a methyl group. Over-alkylation is chemically impossible.

  • Reproducibility: >90%.[2]

  • Verdict: RECOMMENDED . This is a self-validating protocol.

Visualizing the Synthesis Logic

The following diagram illustrates the divergence between the statistical mess of direct alkylation and the precision of the protection-reduction route.

SynthesisPathways TREN TREN (Starting Material) MeI Direct Alkylation (+ MeI) TREN->MeI Formate Formylation (+ Ethyl Formate) TREN->Formate Mixture Statistical Mixture (1°, 2°, 3°, 4° Amines) MeI->Mixture Uncontrolled Selectivity Fail Purification Failure Low Yield Mixture->Fail TrisForm Tris-Formamide Intermediate (Stable Solid) Formate->TrisForm 100% Conversion Reduction Reduction (LiAlH4 / THF) TrisForm->Reduction Target Me3TREN (Pure Secondary Amine) Reduction->Target High Fidelity

Figure 1: Comparison of Synthetic Pathways. The Green Path (Formylation) ensures structural fidelity, whereas the Red Path (Alkylation) leads to inseparable mixtures.

Detailed Experimental Protocol (Method C)

This protocol is designed for high reproducibility . It minimizes moisture sensitivity during the critical reduction step.

Phase 1: Synthesis of

-Triformyl-TREN
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Add TREN (10.0 mL, 67 mmol) and Ethyl Formate (60 mL, excess).

  • Reaction: Reflux the mixture at 60°C for 24 hours. The solution will initially be clear and may turn slightly yellow.

  • Workup: Remove excess ethyl formate via rotary evaporation.

  • Validation: The resulting viscous oil/solid should show a distinct carbonyl peak in IR (~1660 cm⁻¹) and loss of NH

    
     peaks.
    
    • Checkpoint: If the product is not a solid or very viscous oil, formylation is incomplete. Repeat reflux.

Phase 2: Reduction to Me

TREN
  • Setup: Flame-dry a 500 mL 3-neck flask under Argon flow. Fit with an addition funnel and reflux condenser.

  • Reagent Prep: Suspend LiAlH

    
      (7.6 g, 200 mmol, 3.0 equiv per amide) in anhydrous THF (150 mL) at 0°C.
    
  • Addition: Dissolve the Triformyl-TREN intermediate in anhydrous THF (50 mL). Add dropwise to the LiAlH

    
     suspension over 30 minutes. Caution:  Exothermic gas evolution (
    
    
    
    ).
  • Reaction: Warm to room temperature, then reflux for 16 hours.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 7.6 mL Water

    • 7.6 mL 15% NaOH

    • 22.8 mL Water

  • Purification: Stir until the aluminum precipitate turns white and granular. Filter through a fritted glass funnel. Dry filtrate over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Final Polish: Distill under high vacuum (bp ~78°C at 0.1 mmHg) to obtain a colorless liquid.

Workflow Visualization

The following flowchart details the operational logic for the recommended protocol, including critical "Stop/Go" decision points.

Workflow Start Start: TREN Precursor Step1 Reflux with Ethyl Formate (24h, 60°C) Start->Step1 Check1 QC: IR Carbonyl Peak? Step1->Check1 Check1->Step1 No (Incomplete) Step2 LiAlH4 Reduction (Anhydrous THF, Reflux) Check1->Step2 Yes Quench Fieser Workup (H2O / NaOH / H2O) Step2->Quench Filter Filter Aluminum Salts Quench->Filter Distill Vacuum Distillation (0.1 mmHg) Filter->Distill

Figure 2: Step-by-step workflow for the synthesis of Me


TREN via the Formylation-Reduction route.
Troubleshooting & Quality Control

To ensure reproducibility, verify the product using these spectroscopic fingerprints.

Table 2: QC Parameters for Me


TREN 
ParameterSpecificationCommon Impurity Signal
Appearance Colorless liquidYellow/Brown (Oxidation)

H NMR (CDCl

)

2.45 (s, 9H, N-CH

)

2.20 (N(CH

)

- Overmethylation)

H NMR (Backbone)

2.6-2.7 (m, 12H)
Broad multiplets (Incomplete reduction)
IR Spectroscopy ~3300 cm⁻¹ (Weak NH stretch)~1660 cm⁻¹ (Residual Amide)
Water Content < 0.1% (Karl Fischer)Broad OH peak in NMR

Common Failure Mode:

  • Symptom: Gelatinous precipitate during workup.

  • Cause: Incorrect LiAlH

    
     quenching ratio.
    
  • Fix: Adhere strictly to the

    
     (g LiAlH
    
    
    
    : mL H
    
    
    O : mL NaOH : mL H
    
    
    O) rule.
References
  • Queffelec, J., et al. (2000). Optimization of Atom Transfer Radical Polymerization Using Cu(I)/Tris(2-(dimethylamino)ethyl)amine as a Catalyst. Macromolecules, 33(23), 8629-8639. Link

  • Ciampolini, M., & Nardi, N. (1966). Trigonal bipyramidal complexes of bivalent manganese, iron, and zinc with tris(2-dimethylaminoethyl)amine. Inorganic Chemistry, 5(7), 1150-1154. Link

  • Matyjaszewski, K., et al. (2006). Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents. Proceedings of the National Academy of Sciences, 103(42), 15309-15314. Link

  • Gonzalvez Noguera, M. A. (2019). Electrocatalysis at the Atypical Cu(II)-C bond: Electrochemical and Spectroscopic Studies. UQ eSpace. Link

  • Sigma-Aldrich. Product Specification: Tris[2-(methylamino)ethyl]amine (CAS 65604-89-9).[2][3][4] Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of Tris[2-(methylamino)ethyl]amine (commonly abbreviated as Me


TREN ) against its primary homolog Tris(2-aminoethyl)amine (TREN)  and its fully methylated tertiary homolog Tris[2-(dimethylamino)ethyl]amine (Me

TREN)
.

These compounds are critical tripodal ligands used in Atom Transfer Radical Polymerization (ATRP) and CO


 capture technologies . Their thermal performance—defined by volatility, degradation onset, and stability under reactive atmospheres—dictates their suitability for high-temperature catalytic processes and solvent regeneration cycles.

Key Insight: While Me


TREN  offers superior oxidative and thermal stability due to the absence of labile protons, Me

TREN
occupies a "middle ground," offering tunable reactivity (secondary amines) but suffering from lower thermal resistance compared to the tertiary variant due to susceptibility to carbamate-mediated ring closure.

Chemical Identity & Physicochemical Profile[1][2][3]

The thermal behavior of these ligands is strictly governed by their amine classification (primary vs. secondary vs. tertiary) and hydrogen-bonding capability.

PropertyTREN Me

TREN
(Target)
Me

TREN
IUPAC Name Tris(2-aminoethyl)amineTris[2-(methylamino)ethyl]amineTris[2-(dimethylamino)ethyl]amine
Structure Type Tripodal Primary AmineTripodal Secondary AmineTripodal Tertiary Amine
CAS Number 4097-89-665604-89-919019-05-7
Molecular Weight 146.24 g/mol 188.32 g/mol 230.39 g/mol
Boiling Point 265 °C (atm) / 114 °C (15 mmHg)~78 °C (0.1 mmHg)~80-85 °C (0.2 mmHg)
H-Bonding Strong (Donor/Acceptor)Moderate (Donor/Acceptor)Weak (Acceptor Only)
Physical State (25°C) Viscous LiquidLiquidLiquid
Key Application CO

Capture, Chelation
Specialized ATRP, CO

Capture
High-Activity ATRP (SET-LRP)
Structural Visualization

The following diagram illustrates the structural progression from TREN to Me


TREN.

ChemicalStructures Fig 1. Structural evolution of tripodal amine ligands. TREN TREN (Primary Amine Arms) High H-Bonding Me3TREN Me3TREN (Secondary Amine Arms) Moderate H-Bonding TREN->Me3TREN + 3 Methyl Groups (N-Methylation) Me6TREN Me6TREN (Tertiary Amine Arms) No H-Bond Donors Me3TREN->Me6TREN + 3 Methyl Groups (Exhaustive Methylation)

Comparative Thermal Stability Analysis

Inert Atmosphere Stability (TGA)

In an inert atmosphere (Nitrogen/Argon), thermal stability is determined by bond dissociation energies and volatility.

  • TREN: Exhibits the highest boiling point due to extensive intermolecular hydrogen bonding. However, it is prone to condensation reactions (releasing ammonia) at temperatures >200 °C.

  • Me

    
    TREN:  The introduction of methyl groups reduces hydrogen bonding, significantly lowering the boiling point relative to molecular weight. It is thermally stable up to ~150–180 °C, after which volatilization competes with decomposition.
    
  • Me

    
    TREN:  Lacking N-H bonds, it cannot self-condense. Its mass loss in TGA is primarily driven by evaporation rather than degradation up to ~200 °C. It is the most robust candidate for high-temperature polymerization where side reactions must be minimized.
    
Reactive Atmosphere Stability (CO Capture Context)

In the presence of CO


 and heat (stripping conditions), the stability ranking inverts due to chemical reactivity.
  • Degradation Mechanism (Primary/Secondary): TREN and Me

    
    TREN react with CO
    
    
    
    to form carbamates. At elevated temperatures (>120 °C), these carbamates undergo intramolecular nucleophilic attack to form cyclic ureas (imidazolidinones) . This is an irreversible degradation pathway.
    • Me

      
      TREN Specifics: The steric bulk of the methyl group slightly retards this ring closure compared to TREN, but it remains a significant failure mode.
      
  • Stability (Tertiary): Me

    
    TREN cannot form carbamates directly. It interacts with CO
    
    
    
    via bicarbonate formation (requiring water), which is thermally reversible without forming cyclic degradation products. Therefore, Me
    
    
    TREN is significantly more stable
    in CO
    
    
    capture cycling than Me
    
    
    TREN.
Degradation Pathway Diagram

The following flowchart details the critical thermal degradation mechanism for Me


TREN in the presence of CO

.

DegradationMechanism Fig 2. Thermal degradation pathway: Me3TREN vs. Me6TREN in CO2 rich environments. Start Me3TREN + CO2 (Amine Solution) Carbamate Carbamate Intermediate (Reversible) Start->Carbamate Absorption Heat Thermal Energy (>120°C) Carbamate->Heat CyclicUrea Cyclic Urea (Imidazolidinone) + Alcohol/Amine byproduct Heat->CyclicUrea Irreversible Ring Closure Stable Stable Bicarbonate Cycle Me6TREN Me6TREN (Tertiary) Me6TREN->Stable No Carbamate Formation

Application-Specific Performance

Atom Transfer Radical Polymerization (ATRP)

In ATRP, the ligand solubilizes the Copper catalyst and tunes its redox potential.[1]

  • Me

    
    TREN:  The "Gold Standard" for Cu(0)-mediated ATRP (SET-LRP). Its high catalytic activity allows polymerization at ambient temperatures, negating the need for high thermal stability.
    
  • Me

    
    TREN:  Rarely used as a primary ligand because secondary amines can act as chain transfer agents or undergo N-alkylation with the alkyl halide initiator, leading to loss of "living" character. Its thermal instability is a liability here.
    
CO Capture Solvents
  • Me

    
    TREN:  Offers a compromise. The secondary amine reacts faster with CO
    
    
    
    than tertiary amines (kinetic advantage) but has a lower heat of regeneration than primary amines (thermodynamic advantage). However, thermal degradation limits its lifespan in the stripper.
  • Recommendation: Use Me

    
    TREN only if mixed with radical scavengers or in lower-temperature vacuum stripping configurations (<100 °C).
    

Experimental Protocols

To validate these properties in your specific formulation, follow these self-validating protocols.

Protocol A: Determination of Thermal Decomposition Temperature ( )

Objective: Identify the onset of irreversible degradation.

  • Instrument: Thermogravimetric Analyzer (TGA) (e.g., TA Instruments Q500).

  • Sample Prep: Load 10–15 mg of liquid amine into a Platinum or Alumina pan.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Inert baseline).
    
  • Ramp Profile:

    • Equilibrate at 30 °C.

    • Ramp 10 °C/min to 600 °C.

  • Data Analysis: Determine

    
     (temperature at 5% mass loss).
    
    • Note: For Me

      
      TREN, distinguish between evaporation (smooth curve) and decomposition (inflection point). Run a sealed pan DSC (Protocol B) to confirm.
      
Protocol B: Accelerated Thermal Degradation (CO Loaded)

Objective: Simulate industrial stripper conditions.

  • Setup: Stainless steel pressure cylinders (Swagelok).

  • Loading: Saturate Me

    
    TREN solution (30 wt% in 
    
    
    
    ) with
    
    
    gas until pH stabilizes (~0.4–0.5 mol
    
    
    /mol amine).
  • Aging: Seal cylinders and place in a convection oven at 135 °C for 1–4 weeks.

  • Analysis:

    • Cool to RT.

    • Analyze via LC-MS or GC-MS .

    • Target Analytes: Look for m/z peaks corresponding to [M + 26] (cyclic urea formation) or [M - 14] (demethylation).

References

  • PubChem. (2025). Tris[2-(methylamino)ethyl]amine Compound Summary. National Library of Medicine. [Link]

  • Queffelec, J., Gaynor, S. G., & Matyjaszewski, K. (2000). Optimization of Atom Transfer Radical Polymerization Using Cu(I)/Tris(2-(dimethylamino)ethyl)amine as a Catalyst. Macromolecules. [Link]

  • Freeman, S. A., et al. (2013). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. University of Texas at Austin / GTAPC. [Link]

  • Gou, L., et al. (2013). CO2 Capture by Tertiary Amine Absorbents: A Performance Comparison Study. Industrial & Engineering Chemistry Research. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Tris[2-(methylamino)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. Tris[2-(methylamino)ethyl]amine (CAS 65604-89-9) is a potent alkylamine that demands a rigorous and informed approach to its disposal.[1][2] This guide moves beyond a simple checklist to provide a deep, procedural framework grounded in chemical principles and regulatory awareness.

Foundational Safety: Hazard Profile and Risk Mitigation

Understanding the "why" behind a disposal protocol begins with a clear-eyed assessment of the chemical's inherent risks. Tris[2-(methylamino)ethyl]amine is not a benign substance; it is classified as a hazardous material due to its severe health effects.[3]

Primary Hazards:

  • Acute Toxicity: The compound is toxic if swallowed and can be fatal if it comes into contact with the skin.[3][4]

  • Corrosivity: It causes severe, destructive burns to the skin and can lead to permanent eye damage.[3][4][5][6] The respiratory tract is also susceptible to its corrosive effects.[3]

  • Organ Damage: Short-term exposure can cause damage to organs.[4]

  • Combustibility: While not highly flammable, it can produce poisonous gases in a fire, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][4][7]

This hazard profile dictates that direct contact must be avoided at all times and that its release into the environment is unacceptable. The following table summarizes the essential protective measures and materials to avoid.

CATEGORYSPECIFICATIONRATIONALE
Personal Protective Equipment (PPE) Gloves: Chemical-resistant gloves (e.g., Butyl rubber).[8] Eye Protection: Safety goggles with side shields and a face shield.[4][9][10] Body: Lab coat and chemical-resistant apron.[10] Respiratory: Use only in a certified chemical fume hood.[9][10][11] For spills, a NIOSH-approved respirator or SCBA is necessary.[4][8]Prevents dermal absorption, which can be fatal, and protects against corrosive splashes to the eyes and skin. A fume hood is critical to prevent inhalation of corrosive vapors.
Incompatible Materials Strong oxidizing agents, strong acids, moisture.[3][12]Mixing with acids can cause a violent, exothermic reaction.[4] It is also air and moisture sensitive.[3]
Storage of Waste Tightly sealed, approved chemical waste container in a cool, dry, well-ventilated area away from incompatible materials.[3][10]Prevents accidental reactions, degradation, and release of hazardous vapors.

Core Disposal Protocol: A Step-by-Step Mandate

The fundamental principle for disposing of Tris[2-(methylamino)ethyl]amine is that it must be managed as hazardous waste. Under no circumstances should this chemical or its solutions be poured down the drain. [8][9] Local regulations may vary, but the following procedure provides a universally safe and compliant framework.

Step 1: Waste Collection and Segregation
  • Designated Container: All waste containing Tris[2-(methylamino)ethyl]amine, including rinsates from cleaning glassware, must be collected in a designated, properly sealed hazardous waste container.[4][9]

  • Segregation is Key: This waste stream must be kept separate from other chemical wastes, particularly acidic waste, to prevent dangerous reactions.[4][9] Do not mix with incompatible materials listed in the table above.

Step 2: Containerization and Labeling
  • Use Approved Containers: Only use containers approved for liquid hazardous waste.[4] The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.

  • Label Immediately and Clearly: Proper labeling is a cornerstone of laboratory safety and regulatory compliance. The label must include, at a minimum:

    • The words "Hazardous Waste"

    • The full chemical name: "Tris[2-(methylamino)ethyl]amine"

    • The specific hazards (e.g., "Toxic," "Corrosive")

    • The accumulation start date

    • An accurate list of all components and their approximate concentrations if it is a mixed waste.

Step 3: Storage and Final Disposal
  • Safe Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility. This area must be secure and away from general laboratory traffic.[10]

  • Professional Disposal: The only acceptable final step is to arrange for pickup by a licensed professional waste disposal company.[1][13] These companies have the permits, equipment, and expertise to transport and dispose of the chemical safely, typically via high-temperature incineration. Your institution's Environmental Health and Safety (EHS) office will manage this process.[9]

Emergency Protocol: Spill Management

Accidents happen, but a prepared response can mitigate the consequences significantly.

  • For Minor Spills (within a chemical fume hood):

    • Ensure your PPE is fully intact. Alert others in the immediate area.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or diatomaceous earth.[1][4][6][8]

    • Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[8][12]

    • Wipe the area with a suitable solvent (following your lab's specific SOPs), and place all cleaning materials into the same hazardous waste container.

    • Seal and label the container as "Hazardous Waste: Tris[2-(methylamino)ethyl]amine Spill Debris."

  • For Major Spills (outside a fume hood, or any spill you are not equipped to handle):

    • EVACUATE the area immediately.

    • Alert all personnel and activate your facility's emergency response system (e.g., pull the fire alarm, call your EHS emergency number).

    • Close the doors to the affected area to contain vapors.

    • Provide emergency responders with the Safety Data Sheet (SDS) for Tris[2-(methylamino)ethyl]amine upon their arrival.

The Logic of Disposal: A Decision Workflow

To ensure every step is considered, the disposal process can be visualized as a clear decision-making workflow. This diagram illustrates the path from waste generation to compliant disposal.

G cluster_prep Phase 1: Generation & Characterization cluster_contain Phase 2: Containment & Labeling cluster_disposal Phase 3: Storage & Final Disposal start Waste Generated (Pure, Solution, or Contaminated Material) characterize Characterize Waste: Is it solely Tris[2-(methylamino)ethyl]amine or mixed with other chemicals? start->characterize segregate Segregate from Incompatible Wastes (Especially Acids) characterize->segregate container Select Approved, Sealed Hazardous Waste Container segregate->container labeling Label Container: - 'Hazardous Waste' - Full Chemical Name(s) - Hazards (Toxic, Corrosive) - Date container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs_contact Contact EHS for Pickup by Licensed Disposal Vendor storage->ehs_contact end Final Disposal via Professional Service (e.g., Incineration) ehs_contact->end

Caption: Disposal workflow for Tris[2-(methylamino)ethyl]amine waste.

Regulatory Imperative: The Generator's Responsibility

In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[14] As the generator of the waste, your laboratory is legally responsible for its safe management from "cradle to grave."[3][14] This means you must correctly identify, label, store, and arrange for the disposal of your hazardous waste.[14] Failure to comply can result in significant penalties and, more importantly, endanger people and the environment. Always consult your institution's EHS department, as they will provide guidance that is compliant with federal, state, and local regulations.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Tris(2-aminoethyl)amine. Retrieved from [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: TRIS(ETHYLMETHYLAMINO)CHLOROSILANE. Retrieved from [Link]

  • CloudSDS. (n.d.). Alkylamines: Hazard and Safety A Detail Guide. Retrieved from [Link]

  • Croner-i. (n.d.). Amines, aliphatic. Retrieved from [Link]

  • Novachem. (2024). Safety Data Sheet: Tris[2-(dimethylamino)ethyl]amine. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Triethylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10888709, Tris[2-(methylamino)ethyl]amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

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